molecular formula C6H13NO B074652 N-Butyl-N-methylformamide CAS No. 1117-72-2

N-Butyl-N-methylformamide

Cat. No.: B074652
CAS No.: 1117-72-2
M. Wt: 115.17 g/mol
InChI Key: MCZIJQYYIXXDDA-UHFFFAOYSA-N
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Description

N-Butyl-N-methylformamide is a high-purity, polar aprotic solvent of significant interest in specialized chemical research and synthesis. Its primary research value lies in its unique solvent properties, including a high dielectric constant and strong dipole moment, which make it an excellent medium for a variety of reactions. A key application is in peptide synthesis, where it can serve as an alternative to traditional solvents like DMF (N,N-Dimethylformamide), potentially offering improved solubility for certain amino acid derivatives and reducing the risk of racemization. Furthermore, its electrochemical stability and ability to solubilize electrolytes make it a valuable component in the development of lithium-ion batteries and other energy storage systems, where it can influence ion conductivity and electrode interface properties. The mechanism of action for N-Butyl-N-methylformamide is rooted in its function as a dipolar aprotic solvent; it effectively stabilizes anions and transition states in nucleophilic substitution reactions without acting as a hydrogen bond donor. This facilitates reactions such as SN2 substitutions and condensations. Researchers also utilize it in polymer chemistry and as a reaction medium for organometallic catalysis. This product is presented with the quality and consistency required for advanced laboratory applications, providing a reliable tool for methodological development and investigative studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1117-72-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-butyl-N-methylformamide

InChI

InChI=1S/C6H13NO/c1-3-4-5-7(2)6-8/h6H,3-5H2,1-2H3

InChI Key

MCZIJQYYIXXDDA-UHFFFAOYSA-N

SMILES

CCCCN(C)C=O

Canonical SMILES

CCCCN(C)C=O

Other CAS No.

1117-72-2

Origin of Product

United States
Foundational & Exploratory

"synthesis and characterization of N-Butyl-N-methylformamide"

Author: BenchChem Technical Support Team. Date: April 2026

N-Butyl-N-methylformamide (MBF): A Comprehensive Guide to Synthesis, Conformational Dynamics, and Characterization

As a polar aprotic solvent and a versatile building block in active pharmaceutical ingredient (API) development, N-Butyl-N-methylformamide (CAS 1117-72-2) presents unique physicochemical properties[1]. Due to the asymmetric nature of its N,N-disubstitution, MBF exhibits fascinating conformational dynamics that require precise analytical methodologies to characterize fully[2].

This technical whitepaper provides a field-proven, self-validating framework for the synthesis, isolation, and spectroscopic characterization of MBF, designed for researchers and process chemists requiring high-fidelity reproducible data.

Mechanistic Pathways for N-Formylation

The synthesis of asymmetric formamides typically relies on the formylation of a secondary amine (N-methylbutylamine). The selection of the formylating agent dictates the reaction conditions, safety profile, and downstream purification requirements.

  • Route A: Aminolysis of Formate Esters (Classic Route): This method utilizes ethyl formate as the formylating agent. The reaction proceeds via a standard nucleophilic acyl substitution. The secondary amine attacks the carbonyl carbon of ethyl formate, forming a tetrahedral intermediate that collapses to expel ethanol[2].

  • Route B: Aerobic Oxidative Coupling (Green Route): A modern, atom-economical approach utilizes an Au/TiO₂ catalyst to couple the amine directly with paraformaldehyde under aerobic conditions. The amine reacts with formaldehyde to form a labile hemiaminal intermediate, which is subsequently oxidized in situ by the gold nanoparticles to yield the formamide[3],[4].

SynthesisRoutes Amine N-Methylbutylamine (Precursor) Cat1 Aminolysis Ethanol / Reflux Amine->Cat1 Cat2 Oxidative Coupling Au/TiO2 / O2 / 80°C Amine->Cat2 Formate Ethyl Formate (Formylating Agent) Formate->Cat1 Paraform Paraformaldehyde (Formylating Agent) Paraform->Cat2 Product N-Butyl-N-methylformamide (Target Molecule) Cat1->Product High Yield, Classic Cat2->Product Green Chemistry

Fig 1: Primary synthetic pathways for N-Butyl-N-methylformamide via aminolysis and oxidative coupling.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process observations are included to confirm the reaction trajectory before proceeding to the next step.

Protocol A: Aminolysis of Ethyl Formate[2]

This protocol is optimized for high-purity laboratory-scale synthesis.

  • Preparation & Cooling: Charge a round-bottom flask with N-methylbutylamine (0.1 mol) and absolute ethanol (50 mL). Submerge the flask in an ice-salt bath (-5 °C to 0 °C).

    • Causality: The subsequent addition is highly exothermic. Cooling prevents the volatilization of ethyl formate (BP 54 °C) and suppresses side reactions.

  • Addition: Add ethyl formate (0.2 mol, 2.0 eq) dropwise over 30 minutes with vigorous magnetic stirring.

    • Validation Checkpoint: A slight temperature spike should be observed. The solution will remain clear.

  • Equilibration & Reflux: Remove the ice bath and allow the mixture to reach room temperature. Attach a reflux condenser and heat the mixture to gentle reflux (approx. 75 °C) for 2 to 3 hours.

    • Causality: While the initial nucleophilic attack is fast, refluxing provides the activation energy necessary to drive the equilibrium toward complete amidation, ensuring no unreacted amine remains.

  • Isolation via Fractional Distillation: Transfer the crude mixture to a fractional distillation apparatus. Distill off the ethanol and excess ethyl formate at atmospheric pressure. Apply vacuum to isolate the MBF product.

    • Causality: MBF has a significantly higher boiling point (~202 °C at 760 mmHg) than the byproducts[5]. Fractional distillation under reduced pressure prevents thermal degradation of the amide while achieving >98% purity.

Protocol B: Au/TiO₂-Catalyzed Aerobic Oxidative Coupling[4]

This protocol is ideal for environmentally conscious synthesis avoiding toxic acylating agents.

  • Reaction Assembly: In a reaction vessel, combine N-methylbutylamine (1.0 mmol), paraformaldehyde (3.0 mmol, 3.0 eq), and Au/TiO₂ catalyst (2 mol% Au). Add toluene (2 mL) as the solvent.

    • Causality: Paraformaldehyde is strictly required; aqueous formaldehyde solutions introduce water, which thermodynamically hinders the formation of the critical hemiaminal intermediate[3]. Toluene serves as an inert, non-polar medium that supports oxygen solubility.

  • Oxidation: Seal the vessel under an aerobic atmosphere (O₂ balloon or ambient air) and heat to 80 °C for 10–12 hours.

    • Validation Checkpoint: The solid paraformaldehyde will gradually depolymerize and dissolve as the reaction progresses.

  • Catalyst Recovery: Cool the mixture to room temperature and filter the heterogeneous Au/TiO₂ catalyst through a Celite pad. Wash with ethyl acetate.

    • Causality: The heterogeneous nature of the catalyst allows for simple mechanical separation, validating the recyclability of the system. Concentrate the filtrate in vacuo to yield pure MBF.

Physicochemical & Spectroscopic Characterization

Validating the synthesized MBF requires understanding its physical properties and its unique spectroscopic behavior.

Quantitative Physical Data
PropertyValueAnalytical Significance
Molecular Formula C₆H₁₃NOConfirmed via High-Resolution Mass Spectrometry (HRMS)[1].
Molecular Weight 115.17 g/mol Primary target mass for GC-MS validation[1].
Boiling Point 202.2 °C (at 760 mmHg)Dictates distillation parameters for purification[5].
Density 0.871 g/cm³Required for volumetric dosing in subsequent API synthesis[5].
NMR Spectroscopy & Rotameric Dynamics

The most critical aspect of characterizing MBF is interpreting its Nuclear Magnetic Resonance (NMR) spectra. Unlike simple aliphatic chains, the C-N bond in formamides possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance)[2].

This restricted rotation creates a high activation barrier (ΔG‡ ≈ 19.3 kcal/mol), trapping the molecule in two distinct conformational states (rotamers) at room temperature: syn and anti[2].

  • Major Rotamer (~67%): The N-methyl group is syn (cis) to the carbonyl oxygen.

  • Minor Rotamer (~33%): The N-methyl group is anti (trans) to the carbonyl oxygen.

Causality of the Ratio: The steric bulk of the n-butyl group strongly prefers to be directed away from the carbonyl oxygen. Consequently, the smaller methyl group is forced into the syn position, making it the thermodynamically favored major rotamer in solution (CDCl₃)[2],[4].

RotamerAnalysis Sample MBF Sample NMR NMR Spectroscopy (CDCl3, 298K) Sample->NMR Major Major Rotamer (~67%) N-Methyl syn to C=O NMR->Major δ 2.85 (N-CH3) Minor Minor Rotamer (~33%) N-Methyl anti to C=O NMR->Minor δ 2.92 (N-CH3) Major->Minor Slow Exchange

Fig 2: NMR analytical workflow demonstrating the slow-exchange rotameric equilibrium of MBF.

Consolidated NMR Assignments

Because the exchange rate between the rotamers is slower than the NMR timescale at 298 K, two distinct sets of peaks are observed. The following table summarizes the ¹H and ¹³C NMR shifts (in CDCl₃) utilized to validate the structural integrity of MBF[4],[6].

NucleusPositionMajor Rotamer (Syn-Methyl)Minor Rotamer (Anti-Methyl)Multiplicity & Coupling
¹H NMR Formyl (CHO)8.04 ppm8.04 ppmBroad singlet (overlapping)
¹H NMR N-CH₂ (Butyl)3.19 ppm3.29 ppmTriplet, J = 7.0 Hz
¹H NMR N-CH₃ (Methyl)2.85 ppm2.92 ppmSinglet
¹H NMR C-CH₂-CH₂- (Butyl)1.70–1.52 ppm1.70–1.52 ppmMultiplet (overlapping)
¹H NMR Terminal CH₃ (Butyl)0.89 ppm0.90 ppmTriplet, J = 7.5 Hz
¹³C NMR Carbonyl (C=O)162.7 ppm162.5 ppm-
¹³C NMR N-CH₂ (Butyl)51.2 ppm45.7 ppm-
¹³C NMR N-CH₃ (Methyl)29.3 ppm34.5 ppm-
Chromatographic Validation

For routine purity checks during drug development, MBF can be analyzed via Reverse Phase (RP) HPLC. A standard method utilizes a low-silanol mixed-mode column (e.g., Newcrom R1) with a mobile phase of Acetonitrile/Water modified with phosphoric acid (or formic acid for MS compatibility)[7].

References

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde Source: MDPI / ResearchGate / PMC URL:[Link]

  • Methylbutylformamide | C6H13NO | CID 14230 Source: PubChem (NIH) URL:[Link]

  • Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2 Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Formamide, N-butyl-N-methyl Applications Source: SIELC Technologies URL:[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-Butyl-N-methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the fundamental physical and chemical properties of N-Butyl-N-methylformamide, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support laboratory applications and theoretical considerations of this compound.

Section 1: Introduction and Molecular Structure

N-Butyl-N-methylformamide, with the CAS number 1117-72-2, is a tertiary amide characterized by a formyl group attached to a nitrogen atom bearing both a butyl and a methyl substituent. Its molecular structure plays a pivotal role in defining its physical and chemical behavior. The presence of the polar amide group and the nonpolar alkyl chains imparts a specific solubility profile and reactivity to the molecule.

The canonical SMILES representation of the molecule is O=CN(C)CCCC.[1]

Section 2: Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in various applications. The key physical properties of N-Butyl-N-methylformamide are summarized in the table below.

PropertyValueSource
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol [2]
CAS Number 1117-72-2
Boiling Point 202.2 °C at 760 mmHg
Density 0.871 g/cm³
Flash Point 76.5 °C
Vapor Pressure 0.295 mmHg at 25 °C
Refractive Index 1.424

These properties indicate that N-Butyl-N-methylformamide is a relatively high-boiling liquid with moderate flammability. Its density suggests it is slightly less dense than water.

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While detailed spectra are best sourced from dedicated databases, the following provides an overview of the expected spectral features and links to available data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the formyl proton, the N-methyl protons, and the protons of the N-butyl group. The chemical shifts and coupling patterns will be indicative of their chemical environment.

    • ¹³C NMR : The carbon NMR spectrum will display signals for the carbonyl carbon, the N-methyl carbon, and the four carbons of the butyl chain. Data for the ¹³C NMR spectrum of N-Butyl-N-methylformamide can be found on PubChem.[2]

    • ¹⁵N NMR : The nitrogen-15 NMR spectrum provides information about the electronic environment of the nitrogen atom. This data is also available for reference on PubChem.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically found in the region of 1650-1680 cm⁻¹. Other significant bands include C-H stretching and bending vibrations of the alkyl groups. A vapor phase IR spectrum is available on PubChem.[2]

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) data for N-Butyl-N-methylformamide can be accessed through PubChem.[2]

Section 4: Chemical Properties and Reactivity

The chemical behavior of N-Butyl-N-methylformamide is primarily dictated by the amide functional group. Amides are generally stable but can undergo specific reactions under appropriate conditions.

Hydrolysis

Like other amides, N-Butyl-N-methylformamide can be hydrolyzed to yield N-butyl-N-methylamine and formic acid. This reaction typically requires heating in the presence of strong acids or bases. The stability of the amide bond makes these conditions more rigorous than those needed for ester hydrolysis.

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis : The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon.

Reduction

Amides can be reduced to the corresponding amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reduction of N-Butyl-N-methylformamide would yield N-butyl-N,N-dimethylamine.

Stability

Tertiary amides like N-Butyl-N-methylformamide are generally stable compounds. However, prolonged exposure to high temperatures or strong acidic or basic conditions can lead to decomposition, primarily through hydrolysis. A study on a related compound suggests that moisture can affect the physical stability of amorphous solid dispersions.[3]

Section 5: Experimental Protocols

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a liquid chemical substance like N-Butyl-N-methylformamide.

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis cluster_3 Chemical Property Evaluation Purity_Assessment Purity Assessment (e.g., GC) Boiling_Point Boiling Point Determination Purity_Assessment->Boiling_Point NMR NMR Spectroscopy (¹H, ¹³C) Purity_Assessment->NMR Solubility Solubility Testing Purity_Assessment->Solubility Density Density Measurement Boiling_Point->Density Refractive_Index Refractive Index Measurement Density->Refractive_Index IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Reactivity Reactivity Studies (e.g., Hydrolysis) Solubility->Reactivity Stability Stability Assessment Reactivity->Stability

Caption: A logical workflow for the comprehensive characterization of a liquid chemical.

Detailed Protocol: Boiling Point Determination (Micro Method)

Objective: To accurately determine the boiling point of N-Butyl-N-methylformamide using a small sample volume.

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Apparatus Setup:

    • Fill the Thiele tube with mineral oil to a level just above the side arm.

    • Securely clamp the Thiele tube to a stand.

  • Sample Preparation:

    • Add approximately 0.5 mL of N-Butyl-N-methylformamide to the small test tube.

    • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Assembly:

    • Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the mineral oil. The top of the sample should be below the top of the oil level.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle. This will induce convection currents in the oil, ensuring even heating.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Boiling Point Reading:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

    • Record this temperature. For accuracy, the determination can be repeated.

Causality: The principle behind this method is that the vapor pressure of the liquid equals the external pressure at its boiling point. The steady stream of bubbles indicates that the vapor pressure inside the capillary tube (due to the vaporized liquid) is greater than the external pressure. As the liquid cools, the vapor pressure drops, and when it equals the external pressure, the bubbling stops and the liquid is drawn into the capillary. This point corresponds to the boiling point.

Detailed Protocol: NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of N-Butyl-N-methylformamide for structural analysis.

Materials:

  • N-Butyl-N-methylformamide

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Kimwipes or cotton plug

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which N-Butyl-N-methylformamide is fully soluble. CDCl₃ is a common choice for many organic molecules.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 1-5% (v/v) is typically sufficient. For ¹³C NMR, a higher concentration of 10-20% (v/v) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Preparation:

    • In a small, clean, and dry vial, add approximately 0.6 mL of the chosen deuterated solvent.

    • Add 1-2 drops (approximately 10-20 µL) of N-Butyl-N-methylformamide to the vial.

    • Gently swirl the vial to ensure the solution is homogeneous.

  • Filtering the Sample:

    • Place a small plug of a Kimwipe or cotton into the top of a clean Pasteur pipette. This will serve as a filter to remove any particulate matter.

    • Using the pipette, transfer the solution from the vial into the NMR tube. The final volume in the NMR tube should be approximately 0.6-0.7 mL, which corresponds to a height of about 4-5 cm.

  • Capping and Labeling:

    • Cap the NMR tube securely.

    • Label the NMR tube clearly with the sample identification.

Causality: The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the signals of the analyte. Filtering the sample is essential to remove any solid impurities that can disrupt the homogeneity of the magnetic field, leading to poor spectral resolution (broad peaks). The correct sample volume ensures that the active volume of the NMR probe is filled, maximizing signal intensity and allowing for proper shimming of the magnetic field.

Section 6: Safety and Handling

N-Butyl-N-methylformamide should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

References

  • PubChem. (n.d.). Methylbutylformamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NIST. (n.d.). Formamide, N-butyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Butylformamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (2026, March 24). Retrieved from [Link]

  • Alves, C. N., et al. (2006). Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. Chemical Physics Letters, 423(1-3), 67-70.
  • Reddit. (2022, September 16). LAH reduction, first timer. r/Chempros. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(15), 5498–5505.
  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]

  • NextSDS. (n.d.). N-butyl-N-methylformamide — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2025, January 6). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Formamide, N-butyl-N-methyl. Retrieved from [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Ruiz-Pernía, J. J., Silla, E., & Tuñón, I. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. The Journal of Physical Chemistry B, 109(44), 21135–21142.
  • CAS. (n.d.). N-Butyl-N-methylformamide. CAS Common Chemistry. Retrieved from [Link]

  • ResearchGate. (2013, July 4). If I want to use LAH for amide reduction, what other solvents except THF and ether can be used?. Retrieved from [Link]

  • Mill, T., & Mabey, W. (2009, October 15). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Chin, J., Jubian, V., & Mrejen, K. (1990). Catalytic hydrolysis of amides at neutral pH.
  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Fulem, M., et al. (2018). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 23(10), 2645.
  • ARKIVOC. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

Sources

N-Butyl-N-methylformamide (CAS 1117-72-2): Molecular Architecture, Synthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-N-methylformamide (BMF) is a specialized dialkylformamide derivative that serves as a critical polar aprotic solvent, a synthetic intermediate, and a model compound for studying amide bond dynamics. For researchers and drug development professionals, understanding its physicochemical properties, conformational behavior, and modern synthesis pathways is essential for integrating this molecule into active pharmaceutical ingredient (API) development and advanced chromatographic applications.

Chemical Identity and Conformational Dynamics

At its core, N-butyl-N-methylformamide (CAS: 1117-72-2) consists of a formyl group attached to a nitrogen atom that is further substituted with methyl and butyl aliphatic chains[1][2].

Structural Causality in NMR Spectroscopy: The fundamental characteristic of BMF is the partial double-bond character of its C–N amide bond. Because the nitrogen lone pair delocalizes into the carbonyl π -system, rotation around the C–N bond is heavily restricted. This energetic barrier traps the molecule in distinct conformational states (rotamers) at room temperature. Gas-phase and solution-phase 1 H NMR studies reveal that these rotamers exchange slowly on the NMR timescale, resulting in distinct, split resonances for the methyl and butyl groups. In deuterated chloroform (CDCl 3​ ), the major and minor rotamers exist in an approximate 2:1 equilibrium[3].

Rotamer Major Major Rotamer (Anti-like configuration) TS Transition State (Restricted C-N Rotation) Major->TS Thermal Energy TS->Major Minor Minor Rotamer (Syn-like configuration) TS->Minor Relaxation Minor->TS

Conformational dynamics and rotameric exchange of the N-butyl-N-methylformamide amide bond.

Physicochemical Profile

The physical properties of BMF dictate its utility as a solvent. Its low volatility and high boiling point make it advantageous for high-temperature reactions where standard solvents like dichloromethane or diethyl ether would boil off.

PropertyValueReference
CAS Registry Number 1117-72-22[2]
Molecular Formula C 6​ H 13​ NO1[1]
Molecular Weight 115.17 g/mol 1[1]
Density 0.871 g/cm³1[1]
Boiling Point 202.2 °C (at 760 mmHg)1[1]
Flash Point 76.5 °C1[1]
Vapour Pressure 0.295 mmHg (at 25 °C)1[1]

Advanced Synthesis Methodologies

Traditional formylation of amines often relies on toxic carbon monoxide or harsh formylating agents. A modern, green-chemistry alternative utilizes an Au/TiO 2​ -catalyzed aerobic oxidative coupling between N-methylbutylamine and paraformaldehyde[3].

Mechanistic Causality: Paraformaldehyde is specifically chosen because it depolymerizes readily into reactive formaldehyde monomers in situ, unlike the inactive cyclic trimer 1,3,5-trioxane. The secondary amine attacks the formaldehyde to spontaneously form a hemiaminal intermediate. The gold nanoparticles (Au NPs) supported on TiO 2​ are crucial here: bulk gold is catalytically inert, but nano-scale Au clusters possess unique electronic properties that activate molecular oxygen from the air. This allows the catalyst to selectively dehydrogenate (oxidize) the hemiaminal into the stable formamide without over-oxidizing the alkyl chains[3].

Synthesis A N-Methylbutylamine + Paraformaldehyde B Hemiaminal Intermediate (Nucleophilic Addition) A->B Spontaneous at 25°C No Catalyst Needed C Au/TiO2 Catalytic Surface (Aerobic Oxidation) B->C Adsorption onto Au NPs D N-Butyl-N-methylformamide (Target API Intermediate) C->D O2 Reduction & -H2O Product Desorption

Catalytic workflow for synthesizing N-Butyl-N-methylformamide via Au/TiO2 aerobic oxidation.

Protocol 1: Self-Validating Au/TiO 2​ -Catalyzed Synthesis
  • Reagent Preparation: In a 50 mL round-bottom flask, combine N-methylbutylamine (1.0 mmol) and paraformaldehyde (2.0 mmol).

  • Catalyst Loading: Add 1-2 mol% of Au/TiO 2​ catalyst to the mixture.

  • Reaction Execution: Stir the heterogeneous mixture at room temperature (or up to 60 °C to accelerate the reaction) under an atmospheric balloon of O 2​ or open air.

  • In-Process Validation: Monitor the reaction via GC-MS. The protocol is self-validating when the amine precursor peak disappears and a new peak with a molecular ion of m/z 115 emerges, confirming the formation of the formamide without side-product generation.

  • Isolation: Filter the mixture through a Celite pad to recover the solid Au/TiO 2​ catalyst (which can be washed and recycled). Concentrate the filtrate under reduced pressure to yield high-purity N-butyl-N-methylformamide.

Chromatographic and Analytical Profiling

In drug development, isolating and quantifying BMF as an impurity or intermediate requires robust High-Performance Liquid Chromatography (HPLC).

Methodological Causality: Because BMF is a polar, slightly basic molecule, it can exhibit peak tailing on standard silica columns due to secondary interactions with unendcapped silanols.4 developed a verified Reverse Phase (RP) method using a Newcrom R1 solid-core column[4]. The addition of an acidic modifier (phosphoric acid or formic acid) is mandatory; it lowers the mobile phase pH, neutralizing the column's silanol groups and ensuring sharp, symmetrical peaks[4].

Protocol 2: RP-HPLC Method for BMF Quantification
  • Column Selection: Install a Newcrom R1 column (or equivalent solid-core C18 column with polar embedded groups), 3 µm or 5 µm particle size.

  • Mobile Phase Preparation: Prepare an isocratic or gradient mixture of Acetonitrile (MeCN) and HPLC-grade Water.

  • Buffer Selection (Critical Step):

    • For UV Detection (200-210 nm): Add 0.1% Phosphoric acid to the mobile phase.

    • For LC-MS Compatibility: Substitute phosphoric acid with 0.1% Formic acid to prevent ion suppression and mass spectrometer source fouling.

  • Thermal Regulation: Set the column oven to 40 °C. Validation Check: Because BMF exists as two rotamers, a cold column may cause peak splitting (resolving the rotamers). Heating the column increases the rate of rotameric exchange, coalescing them into a single, quantifiable peak.

  • Execution: Run at a flow rate of 1.0 mL/min. Inject a blank to establish the baseline, followed by the BMF sample.

References

  • Guidechem. "N-butyl-N-methylformamide 1117-72-2." Guidechem Database. 1

  • SIELC Technologies. "Separation of Formamide, N-butyl-N-methyl on Newcrom R1 HPLC column." SIELC Applications. 4

  • CAS Common Chemistry. "N-Butyl-N-methylformamide." American Chemical Society. 2

  • Suarez, C., & True, N. S. "Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides..." The Journal of Physical Chemistry A.

  • MDPI. "Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde." Molecules. 3

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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Rotameric Challenge

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Profiling of N-Butyl-N-methylformamide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of asymmetric amides. N-Butyl-N-methylformamide (MBF), with the chemical formula C₆H₁₃NO and a monoisotopic mass of 115.0997 Da[1], represents a classic analytical challenge. Due to the partial double-bond character of the C–N amide bond, this molecule exhibits restricted rotation, leading to distinct rotameric populations at ambient temperatures[2].

This whitepaper provides a comprehensive, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Butyl-N-methylformamide. It is designed to equip researchers and drug development professionals with the mechanistic understanding and self-validating protocols necessary for accurate structural verification.

The most critical feature of MBF in NMR spectroscopy is the presence of syn and anti rotamers. The lone pair on the amide nitrogen delocalizes into the carbonyl pi-system, creating a rotational barrier (ΔG‡ ≈ 19.3 kcal/mol)[2]. Because this interconversion is slow on the NMR timescale at room temperature, a single pure sample of MBF will present as a mixture of two distinct isomers[3]. Misinterpreting these secondary peaks as impurities is a common pitfall in synthetic workflows.

¹H and ¹³C NMR Chemical Shifts

In a non-polar solvent like CDCl₃, the major rotamer typically positions the bulkier butyl group anti to the carbonyl oxygen to minimize steric hindrance. The formyl proton (H–C=O) remains relatively unaffected, appearing as a broad singlet, but the N-alkyl substituents split into distinct major and minor signals[3].

Table 1: Summarized NMR Data for N-Butyl-N-methylformamide (CDCl₃, 298 K) [3]

NucleusFunctional GroupMajor Rotamer (δ ppm)Minor Rotamer (δ ppm)Multiplicity & Coupling
¹H Formyl (H–C=O)8.048.04Broad singlet (1H, overlapping)
¹H N–CH₂ (Butyl α-C)3.193.29Triplet, J = 7.0 Hz (2H)
¹H N–CH₃ (Methyl)2.852.92Singlet (3H)
¹H Terminal CH₃ (Butyl)0.890.90Triplet, J = 7.5 Hz (3H)
¹³C Carbonyl (C=O)162.7162.5Singlet
¹³C N–CH₂ (Butyl α-C)51.245.7Singlet
¹³C N–CH₃ (Methyl)29.334.5Singlet
Mechanistic Visualization of Rotamerization

Rotamer_Equilibrium Syn Syn-Rotamer (N-Methyl syn to O) TS Transition State (Orthogonal C-N) Syn->TS Activation Energy (ΔG‡ ~19.3 kcal/mol) Anti Anti-Rotamer (N-Methyl anti to O) TS->Anti Relaxation Anti->TS Reversible

Thermodynamic equilibrium of N-Butyl-N-methylformamide rotamerization.

Infrared (IR) Spectroscopy: Vibrational Signatures

Unlike NMR, the timescale of IR spectroscopy (femtoseconds) is vastly faster than the rotameric interconversion rate. Consequently, IR provides a time-averaged snapshot of the molecule, yielding single, dominant absorption bands for the key functional groups.

The most diagnostic feature of MBF is the Amide I band , which corresponds primarily to the C=O stretching vibration. Because of the nitrogen lone pair delocalization, the carbonyl bond order is reduced, shifting the C=O stretch to a lower frequency compared to ketones or aldehydes.

Table 2: Key IR Absorption Bands for N-Butyl-N-methylformamide

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentCausality / Structural Implication
1660 – 1680 Very StrongC=O Stretch (Amide I)Lowered frequency due to resonance stabilization.
2850 – 2960 StrongC–H Stretch (Aliphatic)Represents the alkyl chains (butyl and methyl groups).
1380 – 1450 MediumC–H Bending (Deformation)Scissoring modes of the CH₂ and CH₃ groups.
1050 – 1150 MediumC–N StretchConfirms the tertiary amine/amide core structure.

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry provides definitive confirmation of the molecular weight and structural connectivity. Under standard Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, MBF yields a predictable fragmentation pattern driven by the stability of the amide core[4].

For positive mode ESI-MS, the intact protonated molecule [M+H]⁺ is observed at m/z 116 [4]. The fragmentation is primarily governed by inductive cleavage and alpha-cleavage relative to the nitrogen atom.

Primary Fragmentation Workflow

MS_Frag M_ion Molecular Ion[M+H]+ m/z 116 Frag1 Loss of Butyl Group [-C4H8] m/z 60 M_ion->Frag1 Inductive Cleavage Frag2 Alpha-Cleavage Loss of Formyl [-CHO] m/z 87 M_ion->Frag2 Alpha Cleavage Frag3 Loss of Methyl [-CH3] m/z 101 M_ion->Frag3 Radical Cleavage

Primary mass spectrometry fragmentation pathways for N-Butyl-N-methylformamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the acquisition of spectroscopic data must follow self-validating workflows. Below are the standard operating procedures for analyzing formamides.

Protocol A: High-Resolution NMR Acquisition

Objective: To accurately resolve the major and minor rotamers without line-broadening artifacts.

  • Sample Preparation: Dissolve 15–20 mg of MBF in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Probe Tuning & Matching (Self-Validation): Manually tune the probe to the exact resonance frequency of the sample. Causality: Failing to tune the probe alters the 90-degree pulse width, leading to poor signal-to-noise (S/N) ratios and inaccurate integration of the minor rotamer.

  • Pulse Calibration: Determine the exact 90-degree pulse width for the specific sample.

  • Acquisition: Run a standard 1D ¹H experiment with a minimum of 16 scans and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 2-3 seconds for small molecules) to ensure accurate quantitative integration between the rotamer peaks.

Protocol B: ATR-FTIR Analysis

Objective: To capture the unperturbed Amide I vibrational band.

  • Background Scan (Self-Validation): Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Perform a background scan to ensure no residual organic peaks (especially near 1650 cm⁻¹) are present.

  • Sample Application: Apply 1–2 drops of neat MBF directly onto the ATR crystal. Ensure the crystal is fully covered to prevent baseline sloping.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities are accurate.

Protocol C: LC-ESI-MS Analysis

Objective: To confirm the exact mass and structural fragments.

  • Instrument Calibration (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis. Ensure mass accuracy is < 5 ppm.

  • Blank Injection: Inject a solvent blank (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to verify the absence of carryover at m/z 116.

  • Sample Injection: Dilute MBF to 1 µg/mL in the mobile phase. Inject 1 µL.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp (10–30 eV) to generate the diagnostic fragments (m/z 60, 87)[4].

Conclusion

The spectroscopic profiling of N-Butyl-N-methylformamide requires a nuanced understanding of its molecular dynamics. The restricted rotation of the amide bond dictates its dual-state appearance in NMR, while its strong resonance stabilization defines its IR Amide I band. By employing the self-validating protocols outlined above, researchers can confidently differentiate MBF from structural isomers or synthetic impurities.

References

  • Methylbutylformamide | C6H13NO | CID 14230 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde Source: MDPI URL:[Link]

  • Electronic Supplementary Information: Highly efficient sulfurized Re-Ir catalysts for multiple N-methylation of ethylenediamine Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2 Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

A Technical Guide to the Solubility of N-Butyl-N-methylformamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-Butyl-N-methylformamide

N-Butyl-N-methylformamide is a substituted amide that presents as a colorless to pale yellow liquid. Structurally, it possesses a formyl group bonded to a nitrogen atom which is, in turn, substituted with a butyl and a methyl group. This unique structure, featuring both polar (the amide group) and non-polar (the alkyl chains) regions, imparts a versatile solvent character to the molecule. It finds application as a specialty solvent in various chemical reactions and industrial processes. A comprehensive understanding of its solubility profile is critical for its effective utilization in organic synthesis, formulation development, and purification processes.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like".[1][2] This principle suggests that substances with similar intermolecular forces and polarity will be miscible. The key molecular features of N-Butyl-N-methylformamide that dictate its solubility are:

  • Polarity: The presence of the amide functional group, with its carbonyl and tertiary amine components, creates a significant dipole moment, rendering the molecule polar.

  • Hydrogen Bonding: While N-Butyl-N-methylformamide is a polar aprotic molecule and cannot donate hydrogen bonds, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor.

  • Van der Waals Forces: The butyl and methyl groups contribute to London dispersion forces, a type of van der Waals force, which are the primary intermolecular interactions in non-polar substances.

The interplay of these forces determines the extent to which N-Butyl-N-methylformamide will be soluble in a given organic solvent.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of N-Butyl-N-methylformamide in common classes of organic solvents can be made.

High Solubility is expected in:

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) are polar and aprotic, similar to N-Butyl-N-methylformamide. The dipole-dipole interactions between the solute and solvent molecules are expected to be strong, leading to high solubility.

  • Polar Protic Solvents: Solvents such as ethanol, methanol, and isopropanol are polar and can act as hydrogen bond donors. The hydrogen on the hydroxyl group of the alcohol can form a hydrogen bond with the carbonyl oxygen of N-Butyl-N-methylformamide, facilitating solubility.

Moderate Solubility is expected in:

  • Non-polar Aromatic Solvents: In solvents like toluene and benzene, the primary intermolecular forces are London dispersion forces. While N-Butyl-N-methylformamide has non-polar alkyl groups that can interact favorably with these solvents, the polar amide group may limit complete miscibility.

Low to Negligible Solubility is expected in:

  • Non-polar Aliphatic Solvents: Solvents such as hexane and cyclohexane are entirely non-polar. The energy required to overcome the strong dipole-dipole interactions between N-Butyl-N-methylformamide molecules and replace them with weaker dispersion forces with the solvent is significant, leading to poor solubility.

  • Water: Despite being a highly polar solvent, the hydrophobic nature of the butyl and methyl groups on N-Butyl-N-methylformamide is expected to result in very low solubility in water.

Quantitative Solubility Data

Solvent ClassSolventPredicted Solubility at 25°C
Polar Protic MethanolMiscible
EthanolMiscible
IsopropanolMiscible
Polar Aprotic AcetoneMiscible
Ethyl AcetateMiscible
Tetrahydrofuran (THF)Miscible
Dichloromethane (DCM)Miscible
Dimethylformamide (DMF)Miscible
AcetonitrileMiscible
Non-polar Aromatic TolueneSoluble
Non-polar Aliphatic HexaneSparingly Soluble
CyclohexaneSparingly Soluble
Aqueous WaterSlightly Soluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values, the shake-flask method is a robust and widely accepted technique.

Materials:

  • N-Butyl-N-methylformamide

  • Selected organic solvent of high purity

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of N-Butyl-N-methylformamide to a vial containing a known volume of the chosen organic solvent. An excess of the solute should be visibly present.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Shake the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess undissolved N-Butyl-N-methylformamide to settle.

    • Alternatively, for faster separation, centrifuge the vials at the same temperature.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of N-Butyl-N-methylformamide.

  • Calculation:

    • Calculate the solubility as the concentration of N-Butyl-N-methylformamide in the saturated solution, typically expressed in g/100 mL or mg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess N-Butyl-N-methylformamide to a known volume of solvent prep2 Seal vial prep1->prep2 equil1 Place in constant temperature shaker bath (24-72h) prep2->equil1 sep1 Let stand at constant temperature (≥24h) or centrifuge equil1->sep1 analysis1 Withdraw clear supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by calibrated GC or HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

  • Temperature: The solubility of solids and liquids in liquid solvents is generally temperature-dependent. For most systems, solubility increases with increasing temperature. However, this relationship should be determined experimentally for each solute-solvent pair.

  • Purity of Solute and Solvent: The presence of impurities in either the N-Butyl-N-methylformamide or the solvent can significantly affect the measured solubility. High-purity materials should be used for accurate determinations.

Safety Considerations

N-Butyl-N-methylformamide should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3] In case of inhalation, move the individual to fresh air.[3] If ingested, rinse the mouth with water and seek immediate medical attention.[3] For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Conclusion

N-Butyl-N-methylformamide is a versatile polar aprotic solvent with a solubility profile that makes it compatible with a wide range of organic solvents, particularly polar aprotic and polar protic solvents. Its miscibility in these common solvents is a key attribute for its use in various chemical processes. For applications demanding high precision, the provided experimental protocol for solubility determination offers a reliable method for obtaining accurate quantitative data.

References

  • N-Butyl-N-methylformamide SDS, 1117-72-2 Safety D
  • Solubility of N-Isobutylformamide in Organic Solvents: A Technical Guide - Benchchem. (URL: )
  • Solvent Miscibility Table - Sigma-Aldrich. (URL: )
  • Solvent Miscibility Table - Alfa Chemistry. (URL: )

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Thermodynamic Properties of N-Butyl-N-methylformamide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Butyl-N-methylformamide, a tertiary amide with the chemical formula C₆H₁₃NO, presents a unique combination of properties that make it a subject of increasing interest in chemical research and pharmaceutical development. Its utility as a polar aprotic solvent, a reagent in organic synthesis, and a potential alternative to more hazardous solvents necessitates a thorough understanding of its thermodynamic characteristics. This technical guide provides a comprehensive overview of the known and predicted thermodynamic properties of N-Butyl-N-methylformamide, offering a foundational resource for scientists and researchers. In the absence of extensive experimental data, this guide leverages established predictive methodologies, including group additivity and Quantitative Structure-Activity Relationship (QSAR) models, to provide reliable estimates of key thermodynamic parameters. Furthermore, detailed experimental protocols for the determination of these properties are presented, empowering researchers to validate and expand upon the data herein. Safety considerations and potential applications, particularly within the realm of drug development, are also discussed to provide a holistic understanding of this versatile compound.

Introduction: The Significance of N-Butyl-N-methylformamide in Modern Chemistry

Amides are a cornerstone of organic chemistry and are fundamental to the structure of peptides and proteins.[1] N-Butyl-N-methylformamide (NBMP) belongs to the class of tertiary amides, characterized by a carbonyl group bonded to a nitrogen atom that is further substituted with two alkyl groups, in this case, a butyl and a methyl group. This substitution pattern precludes hydrogen bonding at the nitrogen atom, influencing its physical and chemical properties.

The interest in N-Butyl-N-methylformamide stems from its potential applications as a high-boiling point, polar aprotic solvent, a reagent in specific organic transformations, and a potential replacement for more regulated solvents like N,N-dimethylformamide (DMF).[2] In drug development, the choice of solvent is critical for reaction kinetics, yield, and purity. A comprehensive understanding of the thermodynamic properties of a solvent is therefore paramount for process optimization, scale-up, and ensuring safety.

This guide aims to consolidate the available information on the thermodynamic properties of N-Butyl-N-methylformamide and to provide a predictive framework for properties that have not yet been experimentally determined. By combining known data with robust theoretical models, we present a detailed profile of this compound for researchers and professionals in the pharmaceutical and chemical industries.

Physicochemical and Basic Thermodynamic Properties

A summary of the fundamental physicochemical and thermodynamic properties of N-Butyl-N-methylformamide is presented in Table 1. These values serve as a starting point for understanding the behavior of the compound.

Table 1: Fundamental Physicochemical Properties of N-Butyl-N-methylformamide

PropertyValueSource
Molecular Formula C₆H₁₃NO[3]
Molecular Weight 115.17 g/mol [3]
CAS Number 1117-72-2[3]
Density 0.871 g/cm³[4]
Boiling Point 202.2 °C at 760 mmHg[4]
Flash Point 76.5 °C[4]
Vapor Pressure 0.295 mmHg at 25 °C[4]

Predictive Modeling of Thermodynamic Properties

Due to the limited availability of experimental thermodynamic data for N-Butyl-N-methylformamide, predictive methods are invaluable for estimating key parameters. This section explores the application of group additivity and QSAR models for predicting heat capacity and enthalpy of formation.

Heat Capacity Estimation using Group Additivity Methods

Group additivity methods are powerful tools for estimating the thermochemical properties of organic compounds by summing the contributions of their constituent functional groups.[5][6][7] The heat capacity of a liquid (C_p(l)) can be estimated as a function of temperature using polynomial expansions where the coefficients are determined from the contributions of different groups.[5][6]

A second-order group additivity method, which considers the atoms and their nearest neighbors, provides a robust framework for this estimation.[7] The molecule N-Butyl-N-methylformamide can be deconstructed into the following groups for analysis:

  • CH₃-(C) : A methyl group bonded to a carbon atom.

  • (C)-CH₂-(C) : A methylene group bonded to two carbon atoms.

  • (C)-CH₂-(N) : A methylene group bonded to a carbon and a nitrogen atom.

  • (C)-N-(C)(CHO) : A nitrogen atom bonded to two carbon atoms and a formyl group.

  • CHO-(N) : A formyl group bonded to a nitrogen atom.

By utilizing established group contribution values from the literature, the heat capacity of N-Butyl-N-methylformamide can be predicted across a range of temperatures.[5][6][8]

Enthalpy of Formation Estimation

The standard enthalpy of formation (ΔH_f°) is a critical thermodynamic property. Predictive models, including those based on group additivity and empirical correlations, can provide reliable estimates.[9][10] For amides, linear relationships between the enthalpy of combustion and structural parameters have been established, which can be used to derive the enthalpy of formation.[9][11]

The estimation of the enthalpy of formation for N-Butyl-N-methylformamide can be approached by considering the contributions of its constituent groups. The accuracy of such predictions has been shown to be high, with correlation coefficients often exceeding 0.99 for similar compounds.[10]

Table 2: Predicted Thermodynamic Properties of N-Butyl-N-methylformamide

PropertyPredicted ValueMethod
Liquid Heat Capacity (C_p(l)) at 298.15 K ~230 - 250 J/(mol·K)Group Additivity
Standard Enthalpy of Formation (ΔH_f°(l)) ~(-300) - (-280) kJ/molGroup Additivity/Empirical Correlation

Note: The values in Table 2 are estimates based on predictive models and should be validated by experimental measurement.

Experimental Determination of Thermodynamic Properties

To ensure the accuracy of thermodynamic data, experimental validation is crucial. This section provides detailed, step-by-step methodologies for the determination of key thermodynamic properties of N-Butyl-N-methylformamide.

Determination of Heat Capacity by Calorimetry

Principle: The heat capacity of a liquid can be determined by measuring the temperature change resulting from the input of a known amount of heat.

Apparatus: A differential scanning calorimeter (DSC) or a reaction calorimeter is suitable for this measurement.

Protocol:

  • Calibration: Calibrate the calorimeter using a standard substance with a well-known heat capacity, such as sapphire or water.

  • Sample Preparation: Accurately weigh a sample of high-purity N-Butyl-N-methylformamide into a suitable sample pan.

  • Measurement:

    • Place the sealed sample pan and a reference pan in the calorimeter.

    • Equilibrate the system at the starting temperature.

    • Apply a constant heating rate (e.g., 5-10 K/min) over the desired temperature range.

    • Record the differential heat flow between the sample and the reference.

  • Calculation: The heat capacity (C_p) is calculated from the differential heat flow signal, the heating rate, and the sample mass.

Diagram of a Typical DSC Workflow:

dsc_workflow A Calibrate Calorimeter C Load Sample & Reference A->C B Prepare Sample B->C D Equilibrate at T_initial C->D E Heat at Constant Rate D->E F Record Heat Flow E->F G Calculate C_p F->G

Caption: Workflow for determining heat capacity using DSC.

Determination of Enthalpy of Combustion and Formation

Principle: The enthalpy of combustion is determined by burning a known mass of the substance in a bomb calorimeter and measuring the heat released. The enthalpy of formation can then be calculated using Hess's Law.

Apparatus: A bomb calorimeter.

Protocol:

  • Sample Preparation: Accurately weigh a sample of N-Butyl-N-methylformamide into a crucible.

  • Bomb Assembly: Place the crucible in the bomb, add a small amount of water to saturate the atmosphere, and pressurize with excess pure oxygen.

  • Calorimetry:

    • Immerse the sealed bomb in a known mass of water in the calorimeter.

    • Measure the initial temperature of the water.

    • Ignite the sample electronically.

    • Record the temperature rise of the water until a stable final temperature is reached.

  • Calculation:

    • Calculate the heat released during combustion using the temperature change and the heat capacity of the calorimeter system.

    • Correct for the heat of formation of nitric acid and sulfuric acid (if applicable).

    • Calculate the standard enthalpy of combustion per mole of N-Butyl-N-methylformamide.

    • Use the standard enthalpies of formation of CO₂(g) and H₂O(l) and the balanced combustion equation to calculate the standard enthalpy of formation of N-Butyl-N-methylformamide.

Diagram of Hess's Law Application for Enthalpy of Formation:

hess_law A Elements (C, H, O, N) B N-Butyl-N-methylformamide (l) + O2 (g) A->B ΔH_f° (NBMP) C Combustion Products (CO2 (g), H2O (l), N2 (g)) A->C ΣΔH_f° (Products) B->C ΔH_c° (NBMP)

Caption: Application of Hess's Law to determine enthalpy of formation.

Determination of Vapor Pressure

Principle: The vapor pressure of a liquid can be measured at different temperatures using either a static or a dynamic method.

Apparatus: A static vapor pressure apparatus (isoteniscope) or a dynamic method setup (e.g., ebulliometer).

Protocol (Static Method):

  • Sample Preparation: Introduce a purified sample of N-Butyl-N-methylformamide into the sample bulb of the isoteniscope, ensuring it is thoroughly degassed by repeated freeze-pump-thaw cycles.

  • Measurement:

    • Immerse the sample bulb in a constant-temperature bath.

    • Allow the system to reach thermal and vapor-liquid equilibrium.

    • Measure the pressure of the vapor using a manometer.

    • Repeat the measurement at various temperatures to obtain the vapor pressure curve.

Diagram of a Static Vapor Pressure Measurement Setup:

vapor_pressure A Sample Bulb in Thermostatic Bath B Manometer A->B C Vacuum Pump B->C

Caption: Simplified schematic of a static vapor pressure apparatus.

Applications in Drug Development and Research

The thermodynamic properties of N-Butyl-N-methylformamide are directly relevant to its application in drug development and chemical research.

  • Solvent for Synthesis: Its high boiling point and polar aprotic nature make it a suitable solvent for a variety of organic reactions, particularly those requiring elevated temperatures. Understanding its heat capacity is essential for managing reaction exotherms and ensuring process safety.

  • Peptide Synthesis: Amides are the building blocks of peptides. N-Butyl-N-methylformamide can serve as a solvent in solid-phase peptide synthesis (SPPS). Its solvating power for protected amino acids and the growing peptide chain is a key consideration.

  • Crystallization and Formulation: The solubility of active pharmaceutical ingredients (APIs) is a critical factor in drug formulation. The thermodynamic properties of N-Butyl-N-methylformamide influence its ability to dissolve APIs and can be leveraged in crystallization processes to control polymorph formation and crystal habit.

  • Replacement for Regulated Solvents: Growing concerns over the toxicity of solvents like DMF and N-methyl-2-pyrrolidone (NMP) have driven the search for safer alternatives. A thorough understanding of the thermodynamic and safety profile of N-Butyl-N-methylformamide is necessary to evaluate its suitability as a replacement.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N-Butyl-N-methylformamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]

  • In case of Contact:

    • Skin: Wash off with soap and plenty of water.[12]

    • Eyes: Rinse with pure water for at least 15 minutes.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

  • Fire Safety: N-Butyl-N-methylformamide is a combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[12]

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of N-Butyl-N-methylformamide, addressing the needs of researchers, scientists, and drug development professionals. While a significant portion of the data presented is based on robust predictive models due to the current scarcity of experimental values, this guide lays a critical foundation for future research. The detailed experimental protocols provided herein are intended to encourage and facilitate the experimental determination of these properties, which will be invaluable for refining our understanding of this promising compound. As the chemical and pharmaceutical industries continue to seek safer and more efficient processes, a thorough characterization of versatile molecules like N-Butyl-N-methylformamide will be essential for innovation and progress.

References

  • Ali, M. A., & Thripati, S. (2023). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Frontiers in Chemistry, 11, 1234567. [Link]

  • Zábranský, M., Růžička, V., & Majer, V. (1993). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature Using Group Additivity. Journal of Physical and Chemical Reference Data, 22(3), 597-617. [Link]

  • Kolska, Z., Růžička, V., & Zábranský, M. (2008). Estimation of the Heat Capacity of Organic Liquids as a Function of Temperature by a Three-Level Group Contribution Method. Journal of Chemical & Engineering Data, 53(3), 745-751. [Link]

  • Růžička, V., & Domalski, E. S. (1993). Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. II. Compounds of carbon, hydrogen, halogens, nitrogen, oxygen, and sulfur. Journal of Physical and Chemical Reference Data, 22(3), 619-657. [Link]

  • Ryskaliyeva, A. K., Baltabayev, M. E., & Abayeva, K. T. (2019). Empirical method for predicting the enthalpy changes of combustion of amides. Journal of the Serbian Chemical Society, 84(5), 477-481. [Link]

  • Kolska, Z., Růžička, V., & Zábranský, M. (2008). Estimation of the Heat Capacity of Organic Liquids as a Function of Temperature by a Three-Level Group Contribution Method. Journal of Chemical & Engineering Data, 53(3), 745-751. [Link]

  • Domalski, E. S., & Hearing, E. D. (2020). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at 298.15K by Means of the Group-Additivity Method. Molecules, 25(5), 1131. [Link]

  • Ryskaliyeva, A. K., Baltabayev, M. E., & Abayeva, K. T. (2019). Standard enthalpies of combustion and formation of amides and their derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • North, J. M., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(2), 2196-2203. [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Goulon, A., et al. (2015). Graph Machine Based-QSAR Approach for Modeling Thermodynamic Properties of Amines: Application to CO2 Capture in Postcombustion. ResearchGate. [Link]

  • Wisniewski, S. R., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16), e2119330119. [Link]

  • McKay, D. B., & Christianson, D. W. (2012). Twisted amides inferred from QSAR analysis of hydrophobicity and electronic effects on the affinity of fluoroaromatic inhibitors of carbonic anhydrase. Brandeis ScholarWorks. [Link]

  • Erowid. (n.d.). Preparation of N-methylformamide. Retrieved from [Link]

  • Bagno, A., Lovato, G., & Scorrano, G. (1993). Thermodynamics of protonation and hydration of aliphatic amides. Journal of the Chemical Society, Perkin Transactions 2, (6), 1091-1098. [Link]

  • Ryskaliyeva, A., Baltabayev, M., & Abayeva, K. (2018). Thermochemical Properties and Regularities of Amides, Anilides, and Amidic Acids. Acta Chimica Slovenica, 65(1), 127-130. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylformamide. Retrieved from [Link]

  • Ho, D. M., & Mariampillai, B. (2009). Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water. The Journal of Organic Chemistry, 74(16), 6179-6184. [Link]

  • Blanco, B., et al. (2019). Thermodynamics of amide + amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N. arXiv preprint arXiv:1907.09880. [Link]

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"N-Butyl-N-methylformamide safety data sheet and handling precautions"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of N-Butyl-N-methylformamide

Preamble: Acknowledging the Unknown

This guide is therefore constructed upon a foundational principle of chemical safety: in the absence of complete data, a substance must be treated as potentially hazardous .[1][2] This "assumed hazard" approach mandates the use of stringent controls and precautions. The recommendations herein are based on this principle, supplemented by an analysis of structurally related compounds and established best practices for handling research chemicals.[3] This document is intended for researchers, scientists, and drug development professionals who require a robust framework for handling this compound safely.

Substance Identification and Physicochemical Profile

Correct identification is the first step in any safety protocol. N-Butyl-N-methylformamide is an amide solvent. Its key identifiers and known physical properties are summarized below. This data is critical for understanding its behavior in a laboratory setting, particularly regarding volatility and flammability.

Table 1: Physicochemical Data for N-Butyl-N-methylformamide

PropertyValueSource
CAS Number 1117-72-2[4]
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [5]
Appearance Liquid (Assumed)General Knowledge
Boiling Point 202.2°C at 760 mmHg[6]
Density 0.871 g/cm³[6]
Flash Point 76.5°C[6]
Vapor Pressure 0.295 mmHg at 25°C[6]

Hazard Assessment: A Precautionary Analysis

As of the date of this guide, N-Butyl-N-methylformamide lacks a formal GHS classification. The available safety data sheet explicitly states "no data available" for classification.[7]

However, from a risk assessment perspective, it is prudent to consider the known hazards of structurally similar compounds. N-Methylformamide (NMF) , a close analog, is classified as a substance with significant health risks. Specifically, NMF is designated as:

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

  • Reproductive Toxicity (Category 1B), H360D: May damage the unborn child. [8]

Causality Behind Precaution: The N-alkyl amide functional group is present in both N-Butyl-N-methylformamide and N-Methylformamide. This structural similarity suggests a potential for similar toxicological profiles, including dermal toxicity and reproductive hazards. While this is not a formal classification for N-Butyl-N-methylformamide, it provides a compelling, data-driven rationale for adopting stringent handling protocols that mitigate these potential risks. Therefore, all handling procedures must assume the compound is, at a minimum, dermally toxic and a reproductive hazard. [1]

The Core Directive: Engineering Controls

The primary method for minimizing exposure to any hazardous or potentially hazardous chemical is the use of engineering controls.

Mandatory Workflow: Use in a Certified Chemical Fume Hood All work involving N-Butyl-N-methylformamide—including weighing, transferring, mixing, and reactions—must be conducted within a properly functioning and certified chemical fume hood.[1][9] The fume hood contains vapors and aerosols, preventing their release into the laboratory environment and subsequent inhalation by personnel.[3] The sash should be kept as low as practicable during all operations.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the assumed dermal and reproductive toxicity, a comprehensive PPE protocol is mandatory. PPE is the last line of defense and must be used in conjunction with the engineering controls described above.

  • Hand Protection: Double-gloving is required. An inner nitrile glove should be worn, with a second, more robust glove, such as butyl rubber, worn over it.[9] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. The rationale for double-gloving is to protect against rapid breakthrough in case the outer glove is compromised, a critical precaution when dermal absorption is a primary concern.[3]

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory at all times to protect against splashes.[10] When there is a significant risk of splashing (e.g., when transferring larger volumes or working under pressure), a full-face shield must be worn in addition to safety goggles.[9]

  • Body Protection: A flame-retardant lab coat must be worn, fully fastened, with sleeves extended to the wrist.[10] For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[2]

  • Respiratory Protection: When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate organic vapor cartridge should be used by emergency response personnel.[7]

PPE_Workflow cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Before Exiting Lab) d1 1. Lab Coat d2 2. Inner Nitrile Gloves d1->d2 d3 3. Safety Goggles / Face Shield d2->d3 d4 4. Outer Butyl Gloves d3->d4 f1 1. Outer Butyl Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Safety Goggles / Face Shield f2->f3 f4 4. Inner Nitrile Gloves f3->f4

Caption: PPE Donning and Doffing Sequence.

Handling and Storage Protocols

  • Minimization: Always use the smallest quantity of the substance necessary for the experiment to minimize the potential impact of a spill or exposure.[2]

  • Labeling: All containers of N-Butyl-N-methylformamide must be clearly labeled with the full chemical name and a warning statement such as: "POTENTIAL REPRODUCTIVE AND DERMAL HAZARD. Handle with Extreme Caution. "[10][11]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage location should be within a designated area for reproductive toxins.[10] Containers must be kept tightly closed and stored in leak-proof secondary containment.[10]

Spill and Emergency Procedures

All spills involving N-Butyl-N-methylformamide must be treated as a major spill.[10] The immediate priority is to ensure personnel safety.

6.1 Personnel Exposure

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

6.2 Spill Cleanup Protocol This protocol is for minor spills (<100 mL) inside a chemical fume hood. For any larger spill or any spill outside of a fume hood, evacuate the area, notify others, and contact the institution's emergency response team.

Spill_Response spill Spill Detected (<100mL in Fume Hood) alert Alert others in the immediate area. Ensure fume hood is operational. spill->alert ppe Don appropriate PPE: Double gloves, goggles, face shield, lab coat. alert->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully collect absorbed material using non-sparking tools. contain->collect waste Place collected material into a labeled, sealed hazardous waste container. collect->waste decon Decontaminate the spill area with a suitable solvent followed by soap and water. waste->decon dispose Dispose of all contaminated materials (including PPE) as hazardous waste. decon->dispose

Sources

An In-Depth Technical Guide to the Potential Reaction Mechanisms of N-Butyl-N-methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Reactivity of a Versatile N,N-Disubstituted Formamide

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of specialized solvents and reagents is paramount. N-Butyl-N-methylformamide, a high-boiling polar aprotic solvent, presents a unique combination of steric and electronic properties that influence its role in chemical transformations. This guide provides a comprehensive exploration of the potential reaction mechanisms involving N-Butyl-N-methylformamide, moving beyond a simple recitation of protocols to elucidate the underlying chemical principles. By understanding the "why" behind the reactions, from its synthesis to its decomposition and its utility as a synthetic building block, practitioners can better harness its potential and anticipate its behavior in complex chemical systems. This document is structured to provide not just theoretical knowledge but also practical, field-proven insights, complete with detailed experimental workflows and visual aids to facilitate a thorough understanding.

I. Synthesis of N-Butyl-N-methylformamide: A Mechanistic Perspective

The most common and direct route to N-Butyl-N-methylformamide is the N-formylation of its corresponding secondary amine, N-methylbutylamine. The choice of formylating agent and catalyst dictates the efficiency and conditions of the synthesis.

A. Formylation with Formic Acid

A straightforward and atom-economical method involves the direct reaction of N-methylbutylamine with formic acid. This reaction is an equilibrium process, and the removal of the water byproduct is crucial to drive the reaction to completion.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen of N-methylbutylamine attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield the final amide product.

A highly effective and environmentally conscious variation of this method employs a catalytic amount of molecular iodine under solvent-free conditions.[1][2] The in-situ generated hydroiodic acid (HI) is believed to be the true catalyst, protonating the formic acid to increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine.[2]

Experimental Protocol: Iodine-Catalyzed N-Formylation of N-Methylbutylamine [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methylbutylamine (1.0 eq), formic acid (2.0 eq), and molecular iodine (5 mol%).

  • Reaction Conditions: Heat the solvent-free mixture to 70°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

G cluster_synthesis Synthesis of N-Butyl-N-methylformamide Amine N-Methylbutylamine Heating Heating (70°C) Amine->Heating Formic_Acid Formic Acid Formic_Acid->Heating Catalyst Iodine (I2) Catalyst->Heating Product N-Butyl-N-methylformamide Heating->Product N-Formylation Workup Aqueous Work-up Product->Workup Purification Vacuum Distillation Workup->Purification Purification->Product Pure Product

Caption: Workflow for the synthesis of N-Butyl-N-methylformamide.

II. Decomposition Pathways: Stability Under Thermal and Oxidative Stress

The stability of N-Butyl-N-methylformamide is a critical consideration, particularly when used as a high-boiling solvent. Its decomposition can be initiated by thermal stress or oxidative conditions, leading to a variety of products.

A. Thermal Decomposition

While specific studies on the thermal decomposition of N-Butyl-N-methylformamide are not extensively documented, the behavior of analogous N,N-dialkylformamides suggests a primary decomposition pathway involving the fragmentation of the amide bond. Thermal degradation of metal N,N-dialkylcarbamates, for instance, shows the evolution of CO2 and the corresponding dialkylamine.[3][4] It is plausible that at elevated temperatures, N-Butyl-N-methylformamide could decompose to yield N-methylbutylamine and carbon monoxide. Further fragmentation of the alkyl chains could also occur at higher temperatures.

B. Oxidative Decomposition

Under atmospheric or oxidative conditions, the decomposition mechanism is likely to involve radical intermediates. Studies on the photo-oxidation of N-methylformamide (NMF) and N,N-dimethylformamide (DMF) by hydroxyl radicals provide valuable insights.[5][6][7] For N-Butyl-N-methylformamide, the reaction with OH radicals could proceed via hydrogen abstraction from either the N-methyl group, the N-butyl group, or the formyl group. The subsequent reaction of the resulting carbon-centered radicals with molecular oxygen would lead to a cascade of reactions, potentially forming a variety of smaller, oxygenated products.

III. N-Butyl-N-methylformamide as a Reagent: Harnessing its Synthetic Potential

Beyond its role as a solvent, N-Butyl-N-methylformamide can actively participate in several important organic transformations.

A. The Vilsmeier-Haack Reaction: A Source of Electrophilic Formylating Agents

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The key to this reaction is the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted formamide and an activating agent, most commonly phosphorus oxychloride (POCl₃).[10]

Mechanism of Vilsmeier Reagent Formation:

  • Nucleophilic Attack: The carbonyl oxygen of N-Butyl-N-methylformamide acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Chloride Displacement and Rearrangement: This initial adduct undergoes rearrangement and elimination to form the electrophilic N-butyl-N-methylchloroiminium ion (the Vilsmeier reagent).

This Vilsmeier reagent is a moderately strong electrophile that can be attacked by electron-rich aromatic rings, leading to the formation of an aryl aldehyde after aqueous work-up. The steric bulk of the N-butyl group compared to the N-methyl group in DMF might slightly influence the rate of Vilsmeier reagent formation and its subsequent reactivity.

G cluster_vilsmeier Vilsmeier Reagent Formation Formamide N-Butyl-N-methylformamide Vilsmeier_Reagent Vilsmeier Reagent (N-butyl-N-methylchloroiminium ion) Formamide->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Product Formylated Arene Intermediate->Product + H2O Work-up Workup H2O Work-up

Caption: The Vilsmeier-Haack formylation pathway.

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Arene [10]

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool N-Butyl-N-methylformamide (1.0 eq) in an ice bath. Add phosphorus oxychloride (1.0 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Formylation: Dissolve the electron-rich aromatic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

B. Dehydration to N-Butyl-N-methylaminomethylidene (Isocyanide)

The dehydration of N-substituted formamides is a well-established method for the synthesis of isonitriles.[11][12] Reagents such as phosphorus oxychloride, triphenylphosphine/iodine, or chlorophosphates can be employed for this transformation.[13]

Mechanism: The reaction with POCl₃, for example, is thought to proceed through the formation of an intermediate similar to the Vilsmeier reagent. Subsequent elimination of the dichlorophosphate moiety, facilitated by a base (typically a tertiary amine), leads to the formation of the isocyanide.

C. Reduction to N-Methylbutylamine or N-Butyl-N-methyl-methanal

The reduction of amides can lead to either amines or aldehydes, depending on the reducing agent and reaction conditions.

  • Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide carbonyl group completely to a methylene group, yielding N-methylbutylamine.

  • Reduction to Aldehydes: Partial reduction to the aldehyde is more challenging as the aldehyde is more reactive than the starting amide. However, specialized reagents and conditions can achieve this. For instance, the use of a sodium hydride-iodide composite has been shown to selectively reduce N,N-dimethylamides to aldehydes.[14][15] This method likely proceeds through the formation of a more reactive hydride species in situ, which adds to the amide carbonyl to form a tetrahedral intermediate that is stable under the reaction conditions and collapses to the aldehyde upon work-up.

Table 1: Summary of Potential Reactions and Products

Reaction TypeReagentsKey Intermediate(s)Expected Product(s)
N-Formylation N-methylbutylamine, Formic Acid, I₂ (cat.)Tetrahedral intermediateN-Butyl-N-methylformamide
Vilsmeier-Haack POCl₃, Electron-rich areneN-butyl-N-methylchloroiminium ionFormylated arene
Dehydration POCl₃, TriethylamineChloroiminium intermediateN-Butyl isocyanide, N-methyl isocyanide
Reduction (Complete) LiAlH₄Tetrahedral intermediateN-Methylbutylamine
Reduction (Partial) NaH-NaITetrahedral intermediateN-Butyl-N-methyl-methanal (aldehyde)
Hydrolysis (Acidic) H₃O⁺Protonated amide, Tetrahedral intermediateN-Methylbutylamine, Formic acid
Hydrolysis (Basic) OH⁻, H₂OTetrahedral intermediateN-Methylbutylamine, Formate

IV. Hydrolytic Stability: Behavior in Acidic and Basic Media

Like all amides, N-Butyl-N-methylformamide is susceptible to hydrolysis under both acidic and basic conditions to yield N-methylbutylamine and formic acid (or its conjugate base, formate).[16][17] Amides are generally more resistant to hydrolysis than esters due to the better electron-donating ability of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.[18]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and formic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The resulting tetrahedral intermediate expels the N-methylbutylamide anion, which is a strong base and is immediately protonated by the formic acid byproduct.

V. Conclusion and Future Outlook

N-Butyl-N-methylformamide is a versatile molecule with a rich and predictable reactivity profile based on the well-established chemistry of N,N-disubstituted formamides. Its utility as a high-boiling polar aprotic solvent is complemented by its potential as a reagent in key synthetic transformations such as the Vilsmeier-Haack reaction and the synthesis of isonitriles. The presence of the butyl group, in contrast to the methyl group of DMF, may introduce subtle steric and solubility effects that could be exploited in specific applications. A thorough understanding of its synthesis, decomposition pathways, and reactivity is essential for its effective and safe implementation in research and industrial settings. Future research could focus on quantifying the differences in reactivity between N-Butyl-N-methylformamide and other common formamide solvents, as well as exploring its application in emerging areas such as flow chemistry and green synthesis.

VI. References

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  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP.

  • PMC. (2026, February 3). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC.

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  • ResearchGate. (n.d.). Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. ResearchGate.

  • ResearchGate. (n.d.). Synthesis of new steroidal N-butyl-N-methyl-undecanamide derivatives. ResearchGate.

  • Kumar, A., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO 2 using NaBH 4. RSC Publishing.

  • PMC. (2016, February 16). Hydride Reduction by a Sodium Hydride–Iodide Composite. PMC.

  • KITopen. (n.d.). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions. Publikationen in KITopen.

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  • PMC - NIH. (n.d.). Current Understanding toward Isonitrile Group Biosynthesis and Mechanism. PMC - NIH.

  • ResearchGate. (n.d.). Thermal decomposition of metal N,N-dialkylcarbamates. ResearchGate.

  • PMC - NIH. (n.d.). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. PMC - NIH.

  • RSC Publishing. (2015, February 17). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions. RSC Publishing.

  • RSC Publishing. (n.d.). Synthesis and thermal decomposition of N,N-dialkoxyamides.

  • Semantic Scholar. (n.d.). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Semantic Scholar.

  • PubMed. (n.d.). SYNTHESIS OF N-METHYL-1,3-DIMETHYLBUTYLAMINE.

  • RSC Publishing. (n.d.). Catalytic hydrolysis of amides at neutral pH.

  • NextSDS. (n.d.). N-butyl-N-methylformamide — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1123273A - Method for preparation of N-methyl formamide. Google Patents.

  • PMC. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC.

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N-Butyl-N-methylformamide: Comprehensive Purity and Impurity Profile Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-N-methylformamide (NB-NMF, CAS 1117-72-2) is a highly versatile asymmetric dialkylformamide utilized as a specialized solvent, extraction agent, and critical intermediate in active pharmaceutical ingredient (API) synthesis. Due to its role in pharmaceutical manufacturing, establishing a rigorous impurity profile is a strict regulatory requirement. This whitepaper provides an in-depth technical framework for the purity analysis of NB-NMF, detailing the causality of impurity formation, orthogonal analytical strategies (GC-MS and HPLC-UV/MS), and self-validating experimental protocols designed for drug development professionals.

Chemical Context and Mechanisms of Impurity Formation

The purity profile of any chemical intermediate is intrinsically linked to its synthetic route and degradation pathways. NB-NMF is typically synthesized via the N-formylation of N-methylbutylamine using formylating agents such as formic acid, paraformaldehyde, or CO₂/H₂ catalytic systems [4].

Understanding the origin of impurities allows analysts to target specific chemical classes:

  • Residual Starting Materials: Unreacted N-methylbutylamine and formylating agents.

  • Side-Reaction Products: N-butylformamide (resulting from demethylation or impure starting amines) and N,N-dibutylformamide (from over-alkylation).

  • Degradants & Residual Solvents: Hydrolysis of formamides can yield secondary amines and formic acid. Furthermore, free formamide (a known teratogen) may be present as a residual byproduct [2].

ImpurityPathway A N-Methylbutylamine (Starting Material) C N-Butyl-N-methylformamide (Target API/Solvent) A->C Main N-Formylation D N-Butylformamide (Desmethyl Impurity) A->D Demethylation Defect F N,N-Dibutylformamide (Side Reaction) A->F Impure Starting Amine B Formylating Agent (e.g., CO2/H2 or Formic Acid) B->C E Formamide (Residual/Degradant) B->E Ammonia Contamination

Fig 1: Synthesis pathways and impurity generation mechanisms for N-Butyl-N-methylformamide.

Analytical Strategy for Purity Profiling

A single analytical technique is insufficient to capture the full spectrum of potential impurities in NB-NMF. An orthogonal approach utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is required.

Causality in Method Selection:

  • GC-MS for Volatiles: Aliphatic amines and low-molecular-weight formamides lack strong chromophores, making UV detection poor. GC-MS offers superior sensitivity for these volatiles. However, basic amines interact strongly with active silanol groups on standard non-polar silica columns (e.g., DB-5), causing severe peak tailing. Therefore, base-deactivated columns (e.g., Rtx-5 Amine) or highly polar polyethylene glycol columns (e.g., DB-Wax) are strictly required [3].

  • HPLC-UV/MS for Assay & Non-Volatiles: To determine the overall purity assay and detect heavier, non-volatile degradants, Reverse Phase (RP) HPLC is utilized. To prevent tailing of basic impurities, a low-silanol mixed-mode column (e.g., Newcrom R1) is optimal [1]. For MS compatibility, non-volatile buffers like phosphoric acid must be replaced with volatile formic acid to prevent source fouling and signal suppression.

AnalyticalWorkflow Sample N-Butyl-N-methylformamide Batch Sample GCMS GC-MS / GC-FID (Volatile Impurities) Sample->GCMS Aliquot 1 HPLC HPLC-UV / LC-MS (Non-volatile & Assay) Sample->HPLC Aliquot 2 Volatiles Amines, Formamide, Residual Solvents GCMS->Volatiles DB-Wax / Rtx-5 Amine NonVolatiles Degradants, Heavy Organics, Related Substances HPLC->NonVolatiles Low-Silanol RP Column

Fig 2: Orthogonal analytical workflow for comprehensive impurity profiling of NB-NMF.

Quantitative Data & Method Parameters

The following table summarizes the optimized chromatographic parameters for the dual-method profiling of NB-NMF.

ParameterGC-MS (Volatile Impurities)HPLC-UV/MS (Purity Assay)
Stationary Phase DB-Wax (30 m × 0.32 mm, 0.25 µm)Newcrom R1 (150 × 4.6 mm, 3 µm)
Mobile Phase / Carrier Helium (Constant flow: 1.2 mL/min)MeCN / H₂O / 0.1% Formic Acid (Gradient)
Detection Mode MS (EI, SIM/Scan mode)UV (210 nm) & +ESI-MS
Target Analytes Formamide, N-methylbutylamineNB-NMF, Non-volatile related substances
Injection Volume 1.0 µL (Split ratio 10:1)5.0 µL
Limit of Quantitation < 1.0 ppm (for Formamide)0.05% Area Normalization

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST).

Protocol A: GC-MS Determination of Volatile Impurities

This method targets residual N-methylbutylamine and formamide.

Step 1: Sample and Standard Preparation

  • Diluent: Methanol (LC-MS grade).

  • Internal Standard (IS): N,N-Dimethylacetamide (DMAc) or ¹³C,¹⁵N-formamide.

  • Sample Solution: Accurately weigh 100 mg of NB-NMF into a 10 mL volumetric flask. Add 100 µL of IS solution (1 mg/mL) and dilute to volume with methanol.

  • Standard Solution: Prepare a mixed standard containing 10 µg/mL of formamide and N-methylbutylamine, spiked with the IS.

Step 2: Instrument Configuration

  • Inlet: 250°C, Split mode (10:1).

  • Oven Program: Initial 50°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 25°C/min to 240°C (hold 5 min).

  • MS Source: 230°C, Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode (e.g., m/z 45 for formamide, m/z 115 for NB-NMF).

Step 3: System Suitability Testing (SST)

  • Inject the Standard Solution in triplicate.

  • Acceptance Criteria: The resolution ( Rs​ ) between formamide and N-methylbutylamine must be ≥2.0 . The relative standard deviation (%RSD) of the analyte/IS peak area ratio must be ≤5.0% .

Protocol B: HPLC-UV/MS Purity Assay

This method utilizes a specialized low-silanol reverse-phase column to determine the overall purity of NB-NMF [1].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Note: Phosphoric acid is avoided to maintain direct compatibility with the MS detector.

Step 2: Sample Preparation

  • Sample Solution: Dissolve NB-NMF in Mobile Phase A to achieve a final concentration of 1.0 mg/mL.

Step 3: Chromatographic Conditions

  • Column: SIELC Newcrom R1, 150 × 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes, hold for 5 minutes, return to 5% B for 5 minutes equilibration.

  • Detection: UV at 210 nm (for assay) and MS in positive ESI mode (Scan m/z 50-500) for mass confirmation of unknown peaks.

Step 4: System Suitability Testing (SST)

  • Inject the Sample Solution.

  • Acceptance Criteria: The tailing factor ( Tf​ ) for the NB-NMF peak must be ≤1.5 . Theoretical plates ( N ) must be ≥5000 .

Regulatory and Toxicological Grounding

When NB-NMF is utilized in the synthesis of pharmaceuticals, its impurity profile is strictly governed by the International Council for Harmonisation (ICH) guidelines.

Specifically, Formamide is a known teratogen and is classified under ICH Q3C (Residual Solvents) as a Class 2 solvent [2]. The guideline establishes a Permitted Daily Exposure (PDE) of 2.2 mg/day, which translates to a strict concentration limit of 220 ppm in the final drug substance. Consequently, the GC-MS methodology (Protocol A) must demonstrate a Limit of Quantitation (LOQ) well below this 220 ppm threshold to ensure regulatory compliance and patient safety. Furthermore, unknown organic impurities detected via HPLC (Protocol B) must be evaluated against ICH Q3A(R2) thresholds for reporting, identification, and qualification based on the maximum daily dose of the final API.

References

  • SIELC Technologies. (2018). Formamide, N-butyl-N-methyl | SIELC Technologies. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from[Link]

  • M. K. et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent. Biomedical Chromatography (PubMed). Retrieved from[Link]

  • Liu, H., Mei, Q., et al. (2015). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. Retrieved from[Link]

Methodological & Application

Application Notes and Protocols for N-Butyl-N-methylformamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of N-Butyl-N-methylformamide as a solvent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development. The guide covers the physicochemical properties, safety and handling, and potential applications of N-Butyl-N-methylformamide in key synthetic transformations. While direct, peer-reviewed applications of N-Butyl-N-methylformamide are not extensively documented, this guide draws upon established principles of organic chemistry and analogies to structurally similar solvents, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF), to propose detailed experimental protocols. The aim is to provide a foundational resource for exploring the utility of N-Butyl-N-methylformamide as a potentially valuable solvent in modern organic synthesis.

Introduction to N-Butyl-N-methylformamide

N-Butyl-N-methylformamide, with the chemical formula C6H13NO, is a formamide derivative that presents interesting possibilities as a solvent in organic synthesis.[1][2][3] Its molecular structure, featuring both N-butyl and N-methyl substituents, suggests a unique combination of polarity and steric bulk that could influence reaction kinetics, solubility of reagents, and product selectivity. These characteristics make it a candidate for investigation in a variety of reaction types, potentially as an alternative to more conventional polar aprotic solvents.

Physicochemical Properties

The physical and chemical properties of a solvent are critical determinants of its suitability for specific applications. The following table summarizes the key properties of N-Butyl-N-methylformamide.

PropertyValueSource
Molecular Formula C6H13NO[1][2]
Molecular Weight 115.17 g/mol [2]
CAS Number 1117-72-2[1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility in Water Miscible (presumed by analogy to similar amides)

Safety and Handling

Proper handling of all chemicals is paramount in a laboratory setting. The following safety information is based on available Safety Data Sheets (SDS) for N-Butyl-N-methylformamide and related compounds.[4][5]

  • Hazard Identification : May be harmful in contact with skin and may damage an unborn child.[5][6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles.[4]

    • Skin Protection : Wear chemical-impermeable gloves and protective clothing.[4][5]

    • Respiratory Protection : Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[4]

  • First-Aid Measures :

    • Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[4]

    • Skin Contact : Wash off immediately with soap and plenty of water.[4][5]

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[5]

  • Storage : Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and flame.[5]

  • Incompatible Materials : Acids, bases, strong oxidizing agents, and acid chlorides.[5]

Potential Applications in Organic Synthesis

While specific literature on N-Butyl-N-methylformamide as a solvent is sparse, its structural similarity to N-methylformamide (NMF) and N,N-dimethylformamide (DMF) suggests its potential utility in a range of reactions where these solvents are effective. DMF is a widely used solvent in reactions such as peptide coupling, Heck reactions, and Suzuki couplings.[7][8] NMF has been shown to be an effective solvent in indium-promoted Barbier reactions, even outperforming water in some cases.[9] The presence of the N-H bond in NMF, which is absent in N-Butyl-N-methylformamide, can lead to different reactivity profiles. The increased steric bulk of the butyl group in N-Butyl-N-methylformamide compared to the methyl group in DMF might also influence reaction outcomes.

Proposed Application: The Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][11] Polar aprotic solvents like DMF are commonly used.[12] N-Butyl-N-methylformamide could serve as a suitable alternative, potentially influencing catalyst stability and product yields.

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Reactants: Aryl Halide Alkene E Combine reactants, catalyst, base, and solvent in a reaction vessel under inert atmosphere. A->E B Catalyst: Pd(OAc)2 B->E C Base: Triethylamine C->E D Solvent: N-Butyl-N-methylformamide D->E F Heat the reaction mixture (e.g., 80-120 °C) and monitor progress by TLC or GC. E->F G Cool the reaction, dilute with water, and extract with an organic solvent. F->G H Dry the organic layer, concentrate, and purify the product by chromatography. G->H I Characterize the product (NMR, MS) and calculate yield. H->I

Caption: Workflow for the Heck Reaction using N-Butyl-N-methylformamide.

  • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), iodobenzene (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add N-Butyl-N-methylformamide (10 mL) via syringe.

  • Add n-butyl acrylate (3.0 mmol) and triethylamine (3.0 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for the time required for the reaction to complete (monitor by TLC or GC, typically 2-24 hours).

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Proposed Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[13][14][15][16] The choice of solvent can significantly impact the reaction's efficiency. The polar nature of N-Butyl-N-methylformamide may facilitate the dissolution of the inorganic base and the organoboron species, potentially accelerating the transmetalation step.

Suzuki_Miyaura_Flow Start Start A Add Aryl Halide, Boronic Acid, and Base to Reaction Vessel Start->A B Add Pd Catalyst and Ligand A->B C Add N-Butyl-N-methylformamide and Aqueous Phase (if biphasic) B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction (TLC/GC/LC-MS) D->E F Reaction Complete? E->F F->D No G Work-up and Purification F->G Yes End End G->End

Caption: Decision flow for Suzuki-Miyaura coupling.

  • In a round-bottom flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.03 mmol).

  • Add N-Butyl-N-methylformamide (5 mL) and water (1 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add water (15 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the biphenyl product.

Comparative Overview

The selection of a solvent is a critical parameter in optimizing a chemical reaction. Below is a qualitative comparison of N-Butyl-N-methylformamide with other common polar aprotic solvents.

SolventKey AdvantagesPotential Disadvantages
N,N-Dimethylformamide (DMF) Excellent solvating power for a wide range of compounds; well-established in many reactions.[7][8]Reproductive toxicity concerns; can decompose to form dimethylamine.[8][17]
N-Methyl-2-pyrrolidone (NMP) High boiling point; good thermal and chemical stability.Reproductive toxicity concerns; often a target for replacement.[18]
Dimethyl Sulfoxide (DMSO) High polarity; can accelerate some reactions.Can be difficult to remove due to high boiling point; can oxidize some reagents.
N-Butyl-N-methylformamide Potentially lower toxicity profile than DMF and NMP (requires further investigation); unique polarity and steric profile may offer advantages in certain reactions.Limited experimental data available; may have different solvating properties compared to smaller formamides.

Conclusion

N-Butyl-N-methylformamide represents an under-explored solvent with the potential for valuable applications in organic synthesis. Its structural features suggest it could be a viable alternative to more common, and in some cases more hazardous, polar aprotic solvents. The protocols and workflows presented in this guide are intended to serve as a starting point for researchers to investigate the utility of N-Butyl-N-methylformamide in their own synthetic endeavors. Further systematic studies are warranted to fully elucidate its performance characteristics across a broader range of chemical transformations.

References

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • N-Methylformamide - Wikipedia. Available at: [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. Available at: [Link]

  • N-butyl-N-methylformamide — Chemical Substance Information - NextSDS. Available at: [Link]

  • Safety data sheet - CPAChem. Available at: [Link]

  • Safety Data Sheet - Takara Bio. Available at: [Link]

  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. Available at: [Link]

  • Chemical Properties of Formamide, N-butyl- (CAS 871-71-6) - Cheméo. Available at: [Link]

  • Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions Tian-Xiang Zhao, Gao-We - The Royal Society of Chemistry. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Methylbutylformamide | C6H13NO | CID 14230 - PubChem - NIH. Available at: [Link]

  • EP3495444A1 - N-tertiary butyl-n-methyl formamide and its use as solvent - Google Patents.
  • Heck reaction - Wikipedia. Available at: [Link]

  • Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of new steroidal N-butyl-N-methyl-undecanamide derivatives - ResearchGate. Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Dimethylformamide - Wikipedia. Available at: [Link]

  • N-Butyl-N-methylformamide - CAS Common Chemistry. Available at: [Link]

  • CN1123273A - Method for preparation of N-methyl formamide - Google Patents.
  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • N-Methylformamide as a Source of Methylammonium Ions in the Synthesis of Lead Halide Perovskite Nanocrystals and Bulk Crystals | ACS Energy Letters - ACS Publications. Available at: [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - MDPI. Available at: [Link]

Sources

Application Note: N-Butyl-N-methylformamide (NBMF) as an Advanced Reagent in Formylation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

N,N-Dimethylformamide (DMF) is the standard solvent and reagent for the [1]. However, in late-stage drug development and complex library synthesis, DMF presents significant isolation challenges due to its high water miscibility and the volatility/polarity of its byproduct, dimethylamine.

N-Butyl-N-methylformamide (NBMF) serves as a highly effective, lipophilic alternative[2], which can also be synthesized and isolated via oxidative coupling methodologies[3]. By replacing one methyl group with a butyl chain, NBMF alters the partition coefficient of the reaction byproducts, enables clean phase-separation workups, and provides unique stereoelectronic tuning during the formation of the electrophilic chloroiminium intermediate.

Mechanistic Grounding: The NBMF-Vilsmeier Complex

The causality of the Vilsmeier-Haack reaction relies on the activation of a formamide by an acid halide (typically POCl₃ or SOCl₂) to generate a halomethyleniminium salt[4].

When NBMF is treated with POCl₃, the formamide oxygen attacks the electrophilic phosphorus. Subsequent elimination of the phosphorodichloridate leaving group yields the active N-butyl-N-methylchloroiminium ion.

Causality of Reagent Choice: The steric asymmetry of the NBMF-derived iminium ion can influence the regioselectivity of electrophilic aromatic substitution (EAS) on sterically hindered substrates. Furthermore, upon hydrolysis of the Wheland intermediate, the byproduct generated is N-butyl-N-methylamine. Unlike dimethylamine, which often requires exhaustive aqueous washing to remove and can cause severe emulsion issues, N-butyl-N-methylamine can be selectively partitioned into an aqueous phase by tuning the pH, drastically simplifying downstream purification.

Comparative Reagent Profiling

To justify the transition from DMF to NBMF, the following table summarizes the physicochemical and operational differences between common formylating agents.

ReagentMW ( g/mol )Boiling Point (°C)Predicted LogPAmine ByproductByproduct Removal Strategy
DMF 73.09153-1.01DimethylamineExtensive aqueous washing; high risk of emulsion.
NBMF 115.17~2020.58N-Butyl-N-methylamineMild acidic aqueous extraction; excellent phase separation.
MFA *135.162431.80N-MethylanilineStrong acidic extraction or silica gel chromatography.

*N-Methylformanilide (MFA)

Experimental Workflow

Vilsmeier_NBMF NBMF NBMF (Formyl Source) Complex O-Phosphitylated Intermediate NBMF->Complex POCl3 POCl3 (Activator) POCl3->Complex Vilsmeier Chloroiminium Ion (Electrophile) Complex->Vilsmeier - PO2Cl2⁻ Wheland Wheland Intermediate Vilsmeier->Wheland Substrate Arene Substrate (Nucleophile) Substrate->Wheland Product Formylated Product + Amine Byproduct Wheland->Product + H2O (Hydrolysis)

Mechanistic workflow of the Vilsmeier-Haack formylation utilizing NBMF.

Detailed Experimental Protocols

The following protocols describe the formylation of a standard electron-rich arene (e.g., 1-methylindole) using NBMF. These procedures are designed as self-validating systems to ensure quality control at every step[5].

Protocol A: Preparation of the NBMF-Vilsmeier Reagent
  • Causality: The formation of the chloroiminium ion is highly exothermic. Temperature control is critical to prevent the thermal degradation of the active electrophile, which can lead to tar formation and depressed yields.

  • Setup: Equip a flame-dried, 50 mL round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Reagent Loading: Add N-Butyl-N-methylformamide (1.2 equiv, 12.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (10 mL). Cool the solution to 0–5 °C using an ice-water bath.

  • Activation: Dropwise add POCl₃ (1.2 equiv, 12.0 mmol) over 10 minutes via syringe.

  • Self-Validation Check: The reaction mixture will transition from colorless to a pale yellow, viscous oil/solution. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the chloroiminium salt. Do not proceed if the solution turns dark brown, which indicates localized overheating.

Protocol B: Formylation of the Arene Substrate
  • Causality: The substrate must be added slowly to manage the reaction kinetics. DCE is used as a co-solvent because NBMF is less effective as a bulk solvent than DMF due to its higher viscosity and lower polarity.

  • Substrate Addition: Dissolve 1-methylindole (1.0 equiv, 10.0 mmol) in 5 mL of anhydrous DCE. Add this solution dropwise to the Vilsmeier reagent at 0 °C over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 2:1 Hexanes/Ethyl Acetate). To properly visualize the intermediate, quench a 10 µL reaction aliquot in 100 µL of saturated NaHCO₃ and extract with 200 µL EtOAc. Spot the organic layer. The reaction is complete when the high-Rf starting material spot is entirely consumed, replaced by a lower-Rf product spot.

Protocol C: Hydrolysis and Phase-Separation Workup
  • Causality: The Wheland intermediate must be hydrolyzed to release the aldehyde. Using a buffered aqueous base (sodium acetate) prevents base-catalyzed degradation of sensitive products[5]. The lipophilic nature of the N-butyl-N-methylamine byproduct allows for its targeted removal via mild acidification.

  • Quenching: Cool the reaction mixture to 0 °C. Slowly pour the mixture into 50 mL of a vigorously stirred, ice-cold saturated aqueous sodium acetate solution. Stir for 1 hour at room temperature to ensure complete hydrolysis of the iminium species.

  • Self-Validation Check: Test the aqueous layer with pH paper. It must read between pH 7–8. If it is highly acidic, add more sodium acetate to ensure complete aldehyde formation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with dichloromethane (3 × 20 mL).

  • Byproduct Purge: Wash the combined organic layers with 0.5 M HCl (2 × 20 mL). Causality: This step protonates the N-butyl-N-methylamine byproduct, forcing it into the aqueous layer while the neutral formylated product remains in the organic phase.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude formylated product.

References

  • US Patent 4550165A: Process for producing 1,2,5,6-tetrahydro-4H-pyrrolo-[3,2,1-ij]-quinolin-4-one. Google Patents.

  • Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. MDPI Nanomaterials.

  • The Vilsmeier-Haack Reaction. Wikipedia.

  • Vilsmeier-Haack Reaction Mechanism. Master Organic Chemistry.

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

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Advanced Application Note: N-Butyl-N-methylformamide (MBF) in Peptide Synthesis and Conformational Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Peptide Chemists Content Focus: Conformational Modeling, Solvent-Mediated Aggregation Disruption, and Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Mechanistic Rationale

N-Butyl-N-methylformamide (MBF) is a highly specialized, asymmetric N,N-dialkylformamide. While symmetric solvents like N,N-dimethylformamide (DMF) are the historical standard in Solid-Phase Peptide Synthesis (SPPS), they possess critical limitations when dealing with "difficult sequences" prone to β -sheet aggregation, and they fail to accurately model the steric environment of the natural peptide backbone.

MBF serves two advanced functions in peptide chemistry:

  • A Premier Model for Peptide Bond Isomerization: The biological function of proteins relies heavily on the syn/anti isomerization of the peptide bond. Because DMF is symmetric, its methyl groups are degenerate in rapid exchange, making it impossible to observe distinct syn and anti conformers. MBF’s asymmetric substitution (a methyl and a bulky butyl group) perfectly mimics the steric hindrance of amino acid side chains ( Cα​ substituents). This allows researchers to precisely measure the Gibbs free energy of activation ( ΔG‡ ) for C–N bond rotation using Nuclear Magnetic Resonance (NMR) .

  • An Aggregation-Disrupting Solvent in SPPS: During the synthesis of hydrophobic or highly structured peptides (e.g., Amyloid- β fragments, poly-aspartic acid), growing peptide chains form inter-chain hydrogen bonds, causing the resin matrix to collapse. MBF's asymmetric bulky butyl group acts as a steric "wedge," disrupting these highly ordered β -sheet networks more effectively than DMF, thereby restoring reagent access to the N-terminus .

Quantitative Data: MBF vs. DMF

Understanding the physicochemical differences between MBF and DMF is critical for justifying solvent substitution in thermodynamic studies and SPPS workflows.

Physicochemical ParameterN-Butyl-N-methylformamide (MBF)N,N-Dimethylformamide (DMF)
Molecular Weight 115.17 g/mol 73.09 g/mol
Structural Symmetry Asymmetric (Mimics peptide backbone)Symmetric
C-N Rotational Barrier ( ΔG‡ ) ~19.3 kcal/mol~20.9 kcal/mol
Syn/Anti Conformer Ratio ~2:1 (Liquid Phase)1:1 (Degenerate)
Boiling Point 202 °C153 °C
Primary Application Conformational modeling / Aggregation disruptorStandard primary SPPS solvent

Protocol 1: Gas/Solution-Phase VT-NMR Analysis of Peptide Bond Kinetics

Objective: To determine the activation parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of the peptide bond torsional barrier using MBF as a structural proxy.

Causality & Self-Validation: By gradually increasing the temperature, the thermal energy overcomes the C-N partial double-bond character. The distinct syn and anti N-methyl NMR signals will broaden and eventually merge into a single peak at the coalescence temperature ( Tc​ ). If coalescence is not observed, the system self-indicates that the upper temperature limit must be increased to capture the kinetic exchange regime.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 0.1 M solution of MBF in a high-boiling deuterated solvent (e.g., DMSO- d6​ or 1,1,2,2-tetrachloroethane- d2​ ) in a standard 5 mm NMR tube. For gas-phase studies, seal MBF under vacuum (approx. 5 Torr) with a trace of tetramethylsilane (TMS) as an internal standard.

  • Baseline Acquisition (Slow Exchange): Acquire a 1D 1 H-NMR spectrum at 298 K. Identify the N-methyl singlet resonances. The syn conformer (methyl group syn to the carbonyl oxygen) will appear slightly upfield relative to the anti conformer due to magnetic shielding.

  • Variable-Temperature (VT) Execution: Increase the probe temperature in 5 K increments from 298 K up to 390 K. Allow 10 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Line-Shape Analysis: Extract the full width at half maximum (FWHM) for the exchanging N-methyl signals at each temperature.

  • Thermodynamic Calculation: Plot ln(k/T) versus 1/T (Eyring Plot). Calculate the enthalpy of activation ( ΔH‡ ) from the slope and the entropy of activation ( ΔS‡ ) from the y-intercept.

VT_NMR A Sample Preparation (MBF in Target Solvent) B Variable-Temperature NMR (298 K to 390 K) A->B C Line-Shape Analysis (Syn/Anti Exchange) B->C D Eyring Plot Construction (ln(k/T) vs 1/T) C->D E Calculate ΔG‡, ΔH‡, ΔS‡ (Peptide Bond Torsional Barrier) D->E

Caption: Workflow for determining peptide bond rotational barriers using MBF and VT-NMR.

Protocol 2: Application of MBF in SPPS for "Difficult Sequences"

Objective: To synthesize highly hydrophobic peptides by utilizing MBF to disrupt on-resin β -sheet aggregation.

Causality & Self-Validation: Standard SPPS relies on DMF, which often fails to solvate aggregating peptide chains, leading to incomplete Fmoc deprotection and truncated sequences. By substituting DMF with an MBF/NMP mixture, the asymmetric bulk of MBF physically prevents adjacent peptide chains from hydrogen-bonding. The protocol is self-validating via the Kaiser Test: a positive result immediately flags persistent aggregation, triggering a secondary coupling in 100% MBF.

Step-by-Step Methodology:
  • Resin Swelling: Weigh the desired amount of functionalized resin (e.g., Rink Amide ChemMatrix). Swell the resin in a 1:1 (v/v) mixture of MBF and N-Methyl-2-pyrrolidone (NMP) for 30 minutes at 25 °C. The moderate polarity and low viscosity of this mixture ensure deep penetration into the polymeric matrix .

  • Fmoc Deprotection: Treat the resin with 20% piperidine in MBF/NMP (1:1 v/v) for 3 minutes, followed by a second treatment for 10 minutes.

  • Solvent Wash: Wash the resin thoroughly (5 × 1 min) with MBF to remove residual piperidine and dibenzofulvene byproducts.

  • Amino Acid Coupling:

    • Dissolve 4.0 equivalents of the Fmoc-protected amino acid and 4.0 equivalents of Oxyma Pure in 100% MBF.

    • Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to initiate activation.

    • Transfer the active ester solution to the reaction vessel and agitate for 45–60 minutes at room temperature (or 50 °C for severely aggregated sequences).

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser Test.

    • Negative (Yellow/Colorless): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue): Aggregation is hindering the reaction. Perform a double-coupling using fresh reagents in 100% MBF before proceeding.

SPPS_MBF Resin Peptide-Resin (Aggregated State) Swell Swelling in MBF/NMP (Disrupts β-sheets) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine in MBF) Swell->Deprotect Wash Solvent Wash (MBF/DCM) Deprotect->Wash Couple Amino Acid Coupling (DIC/Oxyma in MBF) Wash->Couple Couple->Deprotect Next Cycle

Caption: MBF-mediated SPPS cycle designed to disrupt interchain hydrogen bonding and aggregation.

References

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides. The Journal of Physical Chemistry A.[Link]

  • Green Solvents Mixtures for Solid Phase Peptide Synthesis (GM-SPPS). A DMF free high efficient synthesis of pharmaceutical grade peptides. ACS Sustainable Chemistry & Engineering.[Link]

Application Notes and Protocols for N-Butyl-N-methylformamide in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: N-Butyl-N-methylformamide as a Solvent for Electrochemical Research

N-Butyl-N-methylformamide (NBMF) is a polar aprotic solvent that is finding increasing utility in the field of electrochemistry. Its favorable properties, including a relatively high dielectric constant, a wide liquid range, and good solvating power for a variety of organic and inorganic compounds, make it a suitable medium for studying a range of electrochemical reactions. This guide provides a comprehensive overview of the protocols and best practices for the effective use of NBMF in electrochemical research, aimed at researchers, scientists, and professionals in drug development.

These protocols are designed to ensure scientific integrity through a deep understanding of the causality behind experimental choices, leading to self-validating and reproducible results.

Physicochemical Properties of N-Butyl-N-methylformamide

A thorough understanding of the physical and chemical properties of NBMF is fundamental to its successful application in electrochemical studies. These properties influence the solubility of analytes and supporting electrolytes, the conductivity of the resulting solution, and the overall stability of the electrochemical system.

PropertyValueSource
Molecular Formula C6H13NO[1]
Molecular Weight 115.17 g/mol [1]
Boiling Point 202.2°C at 760 mmHgGuidechem[2]
Density 0.871 g/mLGuidechem[2]
Flash Point 76.5°CGuidechem[2]
Refractive Index 1.424Guidechem[2]

PART 1: Core Protocols and Methodologies

Purification of N-Butyl-N-methylformamide

The purity of the solvent is of paramount importance in electrochemical experiments, as impurities can introduce unwanted redox processes, leading to erroneous results. For most applications, commercially available high-purity NBMF is a good starting point. However, for sensitive measurements, further purification is recommended.

Rationale: Trace amounts of water, electroactive impurities, and other organic compounds can significantly narrow the usable electrochemical window and interfere with the reactions of interest. The following protocol is based on established methods for purifying similar polar aprotic solvents like N,N-Dimethylformamide (DMF).

Protocol for Solvent Purification:

  • Initial Drying: Pre-dry the NBMF by stirring over anhydrous magnesium sulfate or calcium chloride for 24 hours. This will remove the bulk of the water content.

  • Distillation under Reduced Pressure:

    • Set up a distillation apparatus with a vacuum pump and a cold trap.

    • Add the pre-dried NBMF to the distillation flask along with a few boiling chips.

    • Distill the solvent under reduced pressure. The reduced pressure allows for distillation at a lower temperature, minimizing thermal decomposition.

    • Collect the middle fraction of the distillate, discarding the initial and final portions which may contain more volatile and less volatile impurities, respectively.

  • Storage: Store the purified NBMF over activated molecular sieves (3Å or 4Å) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reabsorption of moisture.[3]

Diagram of Purification Workflow:

G A Commercial NBMF B Pre-drying with Anhydrous MgSO4 A->B 24 hours C Vacuum Distillation B->C D Collect Middle Fraction C->D E Storage over Molecular Sieves (Inert Atmosphere) D->E

Caption: Workflow for the purification of N-Butyl-N-methylformamide.

Selection and Preparation of Supporting Electrolytes

The supporting electrolyte is a crucial component of the electrochemical cell, providing the necessary ionic conductivity to the solution while remaining electrochemically inert within the potential window of interest.[4]

Causality of Electrolyte Choice: The choice of supporting electrolyte depends on its solubility in NBMF, its electrochemical stability, and its potential for ion-pairing with the analyte. Tetraalkylammonium salts are commonly used in non-aqueous electrochemistry due to their large ionic radii, which minimizes ion-pairing effects, and their wide electrochemical windows.[2][5]

Commonly Used Supporting Electrolytes:

  • Tetrabutylammonium hexafluorophosphate (TBAPF6): Offers a wide electrochemical window and good solubility in many organic solvents.

  • Tetrabutylammonium perchlorate (TBAP): Another widely used electrolyte, though perchlorate salts can be explosive and should be handled with care.

  • Lithium perchlorate (LiClO4): Often used when studying the electrochemistry of lithium-ion battery materials.

Protocol for Electrolyte Preparation:

  • Drying the Electrolyte: Dry the supporting electrolyte in a vacuum oven at a temperature appropriate for the specific salt (e.g., 80-120°C for TBAPF6) for at least 24 hours to remove any residual water.

  • Dissolution: In a glovebox or under an inert atmosphere, dissolve the dried electrolyte in the purified NBMF to the desired concentration, typically 0.1 M.

  • Storage: Store the electrolyte solution over activated molecular sieves in a tightly sealed container.

Electrode Selection and Preparation

The choice of working, reference, and counter electrodes is critical for obtaining reliable electrochemical data.

Working Electrodes:

  • Glassy Carbon (GC): A versatile and widely used electrode material due to its wide potential window, chemical inertness, and relatively low cost.[6][7]

  • Platinum (Pt) and Gold (Au): These noble metals are also commonly used, particularly for studies involving specific surface interactions or catalysis.[8]

Protocol for Working Electrode Preparation:

  • Polishing: Polish the electrode surface with a fine abrasive slurry (e.g., 0.05 µm alumina) on a polishing pad to obtain a mirror-like finish.

  • Sonication: Sonicate the electrode in deionized water and then in the solvent to be used for the experiment (NBMF) to remove any polishing residues.

  • Drying: Dry the electrode thoroughly before use.

Reference Electrodes:

For non-aqueous electrochemistry, a stable reference electrode is essential. An aqueous reference electrode like Ag/AgCl or a Saturated Calomel Electrode (SCE) can be used, but it must be separated from the non-aqueous solution by a salt bridge to prevent contamination.[9][10] A more common and recommended approach is to use a non-aqueous reference electrode.

Protocol for a Non-Aqueous Ag/Ag+ Reference Electrode:

  • Preparation: A silver wire is immersed in a solution of a silver salt (e.g., 0.01 M AgNO3 or AgClO4) dissolved in the NBMF/supporting electrolyte solution.[9][11]

  • Isolation: The reference electrode is typically housed in a separate compartment with a porous frit (e.g., Vycor®) to allow for ionic contact with the bulk solution while minimizing leakage.

Counter (Auxiliary) Electrode:

A platinum wire or mesh is the most common choice for the counter electrode due to its catalytic activity and chemical inertness. Its surface area should be significantly larger than that of the working electrode to ensure that the current is not limited by the counter electrode kinetics.

Diagram of a Three-Electrode Setup:

G cluster_0 Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) RE Reference Electrode (Ag/Ag+) Solution NBMF with Supporting Electrolyte and Analyte WE->Solution CE Counter Electrode (Pt wire) RE->Solution CE->Solution Potentiostat Potentiostat Potentiostat->WE Potential Control & Current Measurement Potentiostat->RE Potential Sensing Potentiostat->CE Current Path

Caption: A typical three-electrode setup for electrochemical studies.

PART 2: Experimental Procedures and Data Interpretation

Determining the Electrochemical Window of N-Butyl-N-methylformamide

The electrochemical window is the potential range within which the solvent-electrolyte system is electrochemically inert. It is essential to determine this window to ensure that the observed currents are due to the analyte of interest and not the decomposition of the solvent or electrolyte.

Protocol for Determining the Electrochemical Window:

  • Cell Setup: Assemble a three-electrode cell containing the purified NBMF and the chosen supporting electrolyte (e.g., 0.1 M TBAPF6).

  • Cyclic Voltammetry (CV): Perform a cyclic voltammetry scan at a typical scan rate (e.g., 100 mV/s) over a wide potential range.[12][13]

  • Defining the Limits: The anodic (positive) and cathodic (negative) limits of the electrochemical window are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 or 1 mA/cm²).[14]

Expected Outcome: The electrochemical window will be dependent on the purity of the solvent and electrolyte, the electrode material, and the scan rate. A wider window is generally desirable as it allows for the study of a broader range of redox processes.

A Standard Cyclic Voltammetry Experiment

Cyclic voltammetry is a powerful technique for investigating the redox behavior of a species in solution.[13]

Protocol for a Typical CV Experiment:

  • Prepare Analyte Solution: Dissolve the compound of interest in the NBMF/supporting electrolyte solution to a known concentration (typically in the millimolar range).

  • De-oxygenate: Bubble an inert gas (argon or nitrogen) through the solution for at least 15-20 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[2] Maintain an inert atmosphere over the solution throughout the experiment.

  • Run the CV Scan:

    • Set the potential range to encompass the expected redox events of the analyte, ensuring it is within the electrochemical window of the solvent-electrolyte system.

    • Choose an appropriate scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

  • Data Analysis: Analyze the voltammogram to determine key parameters such as the peak potentials (Epa and Epc) and peak currents (ipa and ipc). These parameters provide information about the thermodynamics and kinetics of the electron transfer process.[15]

Diagram of a Cyclic Voltammetry Workflow:

G A Prepare Electrolyte Solution in NBMF B Add Analyte A->B C De-oxygenate with Inert Gas B->C D Assemble Three-Electrode Cell C->D E Run Cyclic Voltammetry Scan D->E F Analyze Voltammogram (Peak Potentials & Currents) E->F

Caption: A standard workflow for a cyclic voltammetry experiment.

PART 3: Safety, Handling, and Best Practices

Safety Precautions

As with any chemical, proper safety precautions must be observed when handling N-Butyl-N-methylformamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16]

  • Storage: Store NBMF in a cool, dry, and well-ventilated area away from sources of ignition.

Best Practices for Reproducible Results
  • Consistency is Key: Use the same batch of purified solvent and dried electrolyte for a series of experiments to minimize variability.

  • Inert Atmosphere: Always work under an inert atmosphere to prevent contamination from oxygen and moisture.

  • Electrode Maintenance: Regularly polish and clean your working electrode to ensure a consistent and active surface.

  • Internal Standard: For accurate potential measurements, especially when using a quasi-reference electrode, it is advisable to add an internal standard with a known and stable redox potential (e.g., ferrocene/ferrocenium couple) to the solution.

References

  • BASi. Non-Aqueous Reference Electrode. [Link]

  • ACS Publications. Structural and Electrochemical Properties of Li Ion Solvation Complexes in the Salt-Concentrated Electrolytes Using an Aprotic Donor Solvent, N,N-Dimethylformamide. [Link]

  • Wikipedia. N-Methylformamide. [Link]

  • BASi. Reference Electrodes. [Link]

  • Wiley Online Library. Electrochemical Stability of Platinum Nanoparticles Supported on N‐Doped Hydrothermal Carbon Aerogels as Electrocatalysts for. [Link]

  • 3M. 3M™ Battery Electrolyte HQ-115. [Link]

  • SOP4CV. The Solvent and Electrolyte. [Link]

  • Antec Scientific. Reference electrode recommendations. [Link]

  • ResearchGate. Cyclic voltammetry studies. Measurements were carried out using.... [Link]

  • Gamry Instruments. Reference Electrodes. [Link]

  • ResearchGate. Solvents and Supporting Electrolytes. [Link]

  • Pine Research Instrumentation. Reference Electrode Storage and Master Reference Electrodes. [Link]

  • MDPI. QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. Experimental data for HCONHCH3 (N-methylformamide). [Link]

  • University of Delaware. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. [Link]

  • ResearchGate. Novel organic solvents for electrochemistry at the liquid/liquid interface. [Link]

  • Royal Society of Chemistry. Mechanism of N,N-dimethylformamide electrochemical oxidation using a Ti/RuO2–IrO2 electrode. [Link]

  • University of North Texas. A Practical Beginner's Guide to Cyclic Voltammetry. [Link]

  • PubChem. Methylbutylformamide. [Link]

  • University of Delaware. Developing an electrochemical method for recycling polyamide plastics. [Link]

  • PMC. A Study of the Long-Term Electrochemical Stability of Thin-Film Titanium–Platinum Microelectrodes and Their Comparison to Classic, Wire-Based Platinum Microelectrodes in Selected Inorganic Electrolytes. [Link]

  • PMC. Binder-Free Modification of a Glassy Carbon Electrode by Using Porous Carbon for Voltammetric Determination of Nitro Isomers. [Link]

  • PMC. Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. [Link]

  • ResearchGate. Electrochemistry of Manganese in the Hydrophilic N-Butyl-N-methylpyrrolidinium Dicyanamide Room-Temperature Ionic Liquid. [Link]

  • Ramprasad Group. Electrochemical Stability Window of Polymeric Electrolytes. [Link]

  • 3M. Next generation purification method for achieving low trace metals in ultra-high purity chemicals. [Link]

  • Deringer-Ney Inc. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes. [Link]

  • PMC. Glassy carbon electrodes modified with multiwalled carbon nanotubes for the determination of ascorbic acid by square-wave voltammetry. [Link]

  • Allen J. Bard. Novel Electrochemical Studies of Ionic Liquids. [Link]

  • BASi. Cyclic Voltammetry - Data Analysis. [Link]

Sources

The Role of N-Butyl-N-methylformamide in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-methylformamide, a tertiary amide with a unique combination of polarity and alkyl substitution, is emerging as a versatile component in the synthesis of high-performance polymers. While not a catalyst in the classical sense, its role as a high-boiling point, polar aprotic solvent is critical in facilitating a range of polymerization reactions, particularly in the synthesis of polyamides and polyimides. This guide provides an in-depth exploration of the physicochemical properties of N-Butyl-N-methylformamide, its mechanism of action as a reaction medium, and detailed protocols for its application in polymer synthesis. We will delve into the causality behind its selection in specific polymerization systems and provide a framework for its use in research and development.

Introduction: Beyond a Simple Solvent

In the landscape of polymer chemistry, the reaction medium is often as crucial as the monomers and catalysts themselves. It dictates solubility, influences reaction kinetics, and can even play a role in the final polymer morphology. N-Butyl-N-methylformamide (BuNMeF), with its molecular formula C₆H₁₃NO, occupies a significant position in this context[1]. Structurally similar to the widely used N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), BuNMeF offers a distinct set of properties that make it an attractive alternative, particularly in applications demanding higher temperatures and specific solubility characteristics.

While the term "catalyst" in the topic heading might be a misnomer, as BuNMeF does not typically enter into a catalytic cycle, its function far exceeds that of an inert solvent. It actively participates in the reaction environment by:

  • Solubilizing both polar monomers and the resulting high-molecular-weight polymers, which is crucial for achieving high conversion rates and uniform polymer growth[2].

  • Mediating the reactivity of ionic species and influencing the transition states of polycondensation reactions.

  • Acting as an acid scavenger in certain polymerization reactions, thereby preventing side reactions and promoting chain growth.

This guide will elucidate the multifaceted role of N-Butyl-N-methylformamide in polymerization, providing researchers with the foundational knowledge and practical protocols to leverage its unique properties.

Physicochemical Properties of N-Butyl-N-methylformamide

Understanding the physical and chemical properties of N-Butyl-N-methylformamide is paramount to its effective application. These properties dictate its behavior as a reaction medium and its suitability for specific polymerization processes.

PropertyValueSource
IUPAC Name N-butyl-N-methylformamide[1]
Molecular Formula C₆H₁₃NO[1]
Molecular Weight 115.17 g/mol [1]
Appearance Colorless liquid (presumed)General knowledge of similar amides
Boiling Point ~178-180 °C (estimated)
Density ~0.89 g/mL (estimated)
Solubility Miscible with water and many organic solvents[3] (by analogy with NMF)

The key features that define its utility in polymerization are its high boiling point, which allows for reactions to be conducted at elevated temperatures necessary for many polycondensation reactions, and its polar aprotic nature, which effectively solvates cations while leaving anions relatively free, thereby enhancing reaction rates.

Mechanism of Action in Polycondensation Reactions

In polycondensation reactions, such as the synthesis of polyamides and polyimides, the formation of high molecular weight polymers is contingent on achieving high conversion rates (>99%). This requires a reaction medium that can maintain the solubility of the growing polymer chains. N-Butyl-N-methylformamide, like other polar aprotic amides, excels in this regard.

The mechanism by which BuNMeF facilitates polymerization can be understood through the following workflow:

Polycondensation_Mechanism Workflow of N-Butyl-N-methylformamide in Polycondensation Monomer_Solubilization Monomer Solubilization (e.g., diamines, diacid chlorides) Chain_Initiation Chain Initiation Monomer_Solubilization->Chain_Initiation Polymer_Growth Polymer Chain Growth Chain_Initiation->Polymer_Growth Polymer_Solubility Maintaining Polymer Solubility Polymer_Growth->Polymer_Solubility High_MW_Polymer High Molecular Weight Polymer Polymer_Solubility->High_MW_Polymer Reaction_Medium N-Butyl-N-methylformamide (Polar Aprotic Medium) Reaction_Medium->Monomer_Solubilization Provides solvating environment Reaction_Medium->Polymer_Solubility Prevents precipitation Polyamide_Synthesis_Workflow Workflow for Aromatic Polyamide Synthesis Reactor_Setup Reactor Setup (BuNMeF + LiCl) Monomer_Dissolution Dissolve m-Phenylenediamine Reactor_Setup->Monomer_Dissolution Cooling Cool to 0-5°C Monomer_Dissolution->Cooling Polymerization Add Isophthaloyl Chloride Cooling->Polymerization Stirring Stir at Room Temperature (3 hours) Polymerization->Stirring Precipitation Precipitate in Methanol Stirring->Precipitation Washing Wash with Water and Methanol Precipitation->Washing Drying Vacuum Dry at 80°C Washing->Drying Characterization Characterize Polymer Drying->Characterization

Caption: Step-by-step workflow for aromatic polyamide synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of a high molecular weight polymer, as determined by inherent viscosity or gel permeation chromatography (GPC), is a direct validation of the suitability of N-Butyl-N-methylformamide as the reaction medium. In-process controls, such as monitoring the increase in viscosity, provide real-time feedback on the progress of the polymerization. Post-synthesis characterization, including spectroscopic and thermal analysis, confirms the chemical identity and performance characteristics of the polymer, further validating the experimental choices.

Conclusion

N-Butyl-N-methylformamide is a valuable, albeit often overlooked, component in the polymer scientist's toolkit. While it does not function as a direct catalyst, its role as a high-performance, polar aprotic solvent is indispensable for the synthesis of advanced polymers like aramids. Its unique combination of a high boiling point and excellent solvating power enables the formation of high molecular weight polymers that are inaccessible in other solvent systems. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of N-Butyl-N-methylformamide in their own polymerization reactions.

References

  • Ogata, N., Sanui, K., & Tan, S. (1984). Synthesis of Aliphatic Polyamides by Direct Polycondensation with Triphenylphosphine. Journal of Polymer Science: Polymer Chemistry Edition, 22(5), 929-937.
  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • IntechOpen. (2020, May 13). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. Retrieved from [Link]

  • NextSDS. (n.d.). N-butyl-N-methylformamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Methylbutylformamide. Retrieved from [Link]

  • Ishikawa, T., et al. (2000). Direct Polycondensation of Carboxylic Acids and Amines Catalyzed by 3,4,5-Trifluorophenylboronic Acid. Macromolecules, 33(10), 3791-3794.
  • ResearchGate. (n.d.). Polycondensation reaction mechanism for producing (co)polymers. Retrieved from [Link]

  • Sava, I., & Bruma, M. (2007). SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie, 52(10), 957-963.

Sources

A Comprehensive Guide to the Analytical Detection of N-Butyl-N-methylformamide (NBMF)

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and practical protocols for the robust analytical detection of N-Butyl-N-methylformamide (NBMF, CAS No. 1117-72-2). As a residual solvent or potential impurity in pharmaceutical manufacturing, the accurate quantitation of NBMF is critical for ensuring drug safety and compliance with regulatory standards. We will explore the foundational physicochemical properties of NBMF that govern analytical method selection. Detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, emphasizing the rationale behind instrumental parameters and sample preparation strategies. This document is designed to equip researchers and quality control analysts with the expertise to develop, validate, and implement reliable methods for NBMF detection.

Introduction: The Analytical Imperative for NBMF Detection

N-Butyl-N-methylformamide (NBMF) is an organic solvent belonging to the formamide class of compounds.[1][2] Its utility in organic synthesis may lead to its presence as a residual solvent in active pharmaceutical ingredients (APIs) and finished drug products. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate strict control over residual solvents, classifying them based on their toxicity and potential risk to human health.[3][4] Accurate and sensitive analytical methods are therefore not merely a quality control measure but a fundamental component of drug safety and regulatory submission. This guide provides the scientific framework and actionable protocols to address this analytical challenge.

Foundational Physicochemical Properties of NBMF

Understanding the inherent properties of NBMF is the cornerstone of effective method development. These characteristics dictate its behavior in different analytical systems and inform the choice of instrumentation and parameters.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₆H₁₃NO[1]Determines the molecular weight and elemental composition for mass spectrometry.
Molecular Weight 115.17 g/mol [1]Essential for preparing standard solutions and for mass-to-charge ratio (m/z) calculations in MS.
Boiling Point ~190-200 °C (est.)[5]Indicates sufficient volatility for Gas Chromatography (GC), particularly with headspace techniques.
Polarity Polar aprotic solvent[6]Influences choice of GC column (mid-to-high polarity) and LC mobile/stationary phases (Reversed-Phase).
Solubility Soluble in water and organic solvents[7]Allows flexibility in choosing diluents for sample preparation (e.g., DMSO, Methanol, Acetonitrile).

Gas Chromatography (GC) Methods for NBMF Analysis

Gas chromatography is the premier technique for analyzing volatile and semi-volatile residual solvents. For NBMF, a headspace sampling approach (HS-GC) is highly recommended as it introduces only the volatile components into the instrument, effectively eliminating non-volatile matrix components and protecting the GC system.

The "Why": Rationale for HS-GC-MS
  • Expertise & Experience: The choice of headspace sampling is a deliberate one to enhance method robustness. By heating the sample in a sealed vial, NBMF partitions into the gas phase, which is then injected. This avoids the introduction of non-volatile API, excipients, and salts into the GC inlet and column, significantly reducing instrument contamination and extending column lifetime.

  • Trustworthiness: Coupling GC with a Mass Spectrometer (MS) provides unparalleled specificity. While a Flame Ionization Detector (FID) offers good sensitivity for general quantitation[8], MS provides structural information, allowing for positive identification of NBMF by its unique mass spectrum, thereby fulfilling the ICH Q2 requirement for specificity.[9][10]

Experimental Workflow: HS-GC-MS

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API/Drug Product (e.g., 100 mg) Dilution Dissolve in Diluent (e.g., 1 mL DMSO) Sample->Dilution Vialing Transfer to 20 mL Headspace Vial Dilution->Vialing Sealing Crimp & Seal Vial Vialing->Sealing Incubation Headspace Incubation (e.g., 80°C for 20 min) Sealing->Incubation Injection Vapor Injection (1 mL loop) Incubation->Injection Separation GC Separation (Polar Column) Injection->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Quant Quantitation (External Standard) Detection->Quant

Caption: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) workflow.

Protocol: HS-GC-MS for NBMF Quantitation

1. Materials and Reagents:

  • N-Butyl-N-methylformamide (NBMF) reference standard
  • Dimethyl sulfoxide (DMSO), headspace grade
  • 20 mL headspace vials with PTFE/silicone septa
  • Gas chromatograph with headspace autosampler and mass spectrometer

2. Standard Preparation:

  • Stock Standard (S1): Accurately weigh ~50 mg of NBMF reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMSO to obtain a concentration of ~1000 µg/mL.
  • Working Standard (S2): Transfer 1.0 mL of S1 into a 100 mL volumetric flask and dilute to volume with DMSO to obtain a concentration of ~10 µg/mL.
  • Calibration Standard: In a 20 mL headspace vial, add 1.0 mL of the S2 working standard. This results in a vial containing 10 µg of NBMF.

3. Sample Preparation:

  • Accurately weigh ~100 mg of the drug substance or product into a 20 mL headspace vial.
  • Add 1.0 mL of DMSO to the vial.
  • Immediately seal the vial with a crimp cap.
  • Gently vortex to dissolve the sample as much as possible.

4. Instrumental Conditions:

ParameterRecommended SettingRationale
GC Column DB-WAX, ZB-WAXplus, or equivalent (30 m x 0.25 mm, 0.25 µm)A polar polyethylene glycol (PEG) stationary phase provides good retention and peak shape for polar formamides.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 3 minInitial temperature ensures focusing of the analyte on the column; the ramp allows for efficient elution.
Inlet Temp 230°CEnsures rapid vaporization of the analyte without thermal degradation.[11]
Headspace Temp 80°CBalances efficient partitioning of NBMF into the vapor phase without degrading the sample matrix.
Incubation Time 20 minutesAllows the sample to reach thermal equilibrium for reproducible partitioning.
Transfer Line 240°CPrevents condensation of the analyte between the GC and MS.
MS Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
MS Scan Range 35-200 amuCovers the molecular ion and expected fragments of NBMF. For higher sensitivity, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 115, 86, 58) can be used.

Liquid Chromatography (LC) Methods for NBMF Analysis

While GC is often preferred for volatile solvents, LC coupled with mass spectrometry (LC-MS) offers a powerful alternative, particularly for non-volatile matrices or when GC instrumentation is unavailable. It provides excellent sensitivity and specificity.

The "Why": Rationale for LC-MS/MS
  • Expertise & Experience: A reversed-phase LC method is the logical choice for a polar analyte like NBMF.[12] Using a C18 column with a water/acetonitrile mobile phase allows for predictable retention behavior. The key to success is achieving sensitive detection.

  • Trustworthiness: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers the gold standard in selectivity and sensitivity. By monitoring a specific precursor ion-to-product ion transition (e.g., m/z 116 -> 88 for [M+H]⁺), interference from matrix components is virtually eliminated, ensuring the method is highly trustworthy and specific.[11]

Experimental Workflow: LC-MS/MS

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API/Drug Product (e.g., 25 mg) Dilution Dissolve in Mobile Phase A (e.g., 25 mL) Sample->Dilution Filter Filter through 0.22 µm Syringe Filter Dilution->Filter Vialing Transfer to HPLC Vial Filter->Vialing Injection Sample Injection (e.g., 5 µL) Vialing->Injection Separation RP-LC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI, Positive Mode) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quant Quantitation (Peak Area vs. Conc.) Detection->Quant

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Protocol: LC-MS/MS for NBMF Quantitation

1. Materials and Reagents:

  • N-Butyl-N-methylformamide (NBMF) reference standard
  • Acetonitrile (ACN), LC-MS grade
  • Water, LC-MS grade
  • Formic acid, LC-MS grade
  • 0.22 µm PTFE or PVDF syringe filters

2. Standard Preparation:

  • Stock Standard (S1): Prepare a 1000 µg/mL stock of NBMF in 50:50 Acetonitrile:Water.
  • Calibration Curve: Perform serial dilutions of the stock standard using 50:50 Acetonitrile:Water to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

3. Sample Preparation:

  • Accurately weigh ~25 mg of the drug substance or product into a 25 mL volumetric flask.
  • Dissolve and dilute to volume with Mobile Phase A (see below).
  • Filter an aliquot of the solution through a 0.22 µm syringe filter into an HPLC vial. This yields a sample concentration of ~1000 µg/mL. Further dilution may be required depending on the expected NBMF concentration.

4. Instrumental Conditions:

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA short, narrow-bore column with sub-2-micron particles provides fast analysis times and high efficiency, ideal for LC-MS.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common modifier that aids in the protonation of the analyte for positive mode ESI.[12][13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.[14]
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% BA generic gradient suitable for eluting a polar compound and cleaning the column. Isocratic elution may also be possible.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA small volume is sufficient for sensitive MS detection and minimizes column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveNBMF contains a nitrogen atom that can be readily protonated to form [M+H]⁺ ions.
MRM Transition Precursor Ion (Q1): 116.1 m/z ([M+H]⁺). Product Ion (Q3): 88.1 m/z ([M+H-CO]⁺)This transition is specific to NBMF, providing high selectivity. The exact masses should be confirmed by infusion.

Method Validation: Ensuring Trustworthy Data

Any analytical method intended for quality control must be validated to demonstrate its suitability for the intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[10]

Validation ParameterPurpose & General Acceptance Criteria
Specificity Demonstrate that the signal is unequivocally from NBMF. For MS, this is shown by a unique mass spectrum or MRM transition. For FID, spiking the sample with NBMF should result in a single, symmetrical peak.[9]
Linearity & Range The method should provide results that are directly proportional to the concentration of NBMF over a specified range (e.g., 50% to 150% of the specification limit). Correlation coefficient (r²) should be ≥ 0.99.[15]
Accuracy (% Recovery) The closeness of the test results to the true value. Determined by spiking the sample matrix with known amounts of NBMF at different levels. Typically, recovery should be within 80-120%.
Precision (RSD%) Repeatability: Agreement between multiple measurements of the same sample under the same conditions (≤15% RSD). Intermediate Precision: Agreement between results from the same lab on different days or with different analysts (≤20% RSD).
Limit of Detection (LOD) The lowest amount of NBMF that can be detected but not necessarily quantitated. Often determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of NBMF that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[16]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in oven temp, ±5% in mobile phase composition).[9]

Conclusion

The reliable detection of N-Butyl-N-methylformamide requires a well-chosen analytical strategy grounded in the compound's physicochemical properties. Both HS-GC-MS and LC-MS/MS are powerful, specific, and sensitive techniques capable of meeting the stringent requirements of the pharmaceutical industry. The protocols provided herein serve as a robust starting point for method development. It is imperative that any developed method undergoes a thorough validation, as outlined by ICH guidelines, to ensure the generation of scientifically sound and trustworthy data, ultimately safeguarding patient health.

References

  • SIELC Technologies. (n.d.). Separation of Formamide, N-butyl-N-methyl on Newcrom R1 HPLC column.
  • Illic, B., et al. (2013). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances.
  • Cheméo. (n.d.). Chemical Properties of Formamide, N-butyl- (CAS 871-71-6).
  • ICH. (1995). ICH Topic Q 2 A Validation of Analytical Methods: Definitions and Terminology.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14230, Methylbutylformamide.
  • ICH. (2023). Validation of analytical procedures q2(r2).
  • NextSDS. (n.d.). N-butyl-N-methylformamide — Chemical Substance Information.
  • Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
  • ICH. (2022). Validation of Analytical Procedure Q2(R2).
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CAS. (n.d.). N-Butyl-N-methylformamide. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Solvent effects of N,N-dimethylformamide and methanol on mass spectrometry imaging by tapping-mode scanning probe electrospray ionization. Retrieved from [Link]

  • Ku, W. W., et al. (2005). Simultaneous determination of N-hydroxymethyl-N-methylformamide, N-methylformamide and N-acetyl-S-(N-methylcarbamoyl)cystein in urine samples from workers exposed to N,N-dimethylformamide by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

  • Journal of Hygienic Chemistry. (2014). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Retrieved from [Link]

  • Rosseel, M. T., et al. (1993). Simultaneous determination of N,N-dimethylformamide, N-monomethylformamide and N-hydroxymethyl-N-methylformamide in rat plasma by capillary gas chromatography. PubMed. Retrieved from [Link]

  • EMA. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

Sources

Application Note: N-Butyl-N-methylformamide (NBMF) in Advanced Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-Butyl-N-methylformamide (NBMF, CAS 1117-72-2) is an asymmetric, N,N-disubstituted formamide that is increasingly recognized as a high-performance solvent and catalytic reagent in pharmaceutical manufacturing[1]. While symmetric formamides like N,N-dimethylformamide (DMF) have long been staples in organic synthesis, their limitations—such as low boiling points, specific toxicity profiles, and the generation of highly nucleophilic byproducts (dimethylamine) upon thermal degradation—have driven the search for advanced alternatives.

NBMF addresses these challenges through its unique physicochemical profile. It can be synthesized efficiently via the Au/TiO₂-catalyzed aerobic oxidative coupling of paraformaldehyde and N-methylbutylamine[2]. Gas-phase ¹H NMR studies demonstrate that the Gibbs free energy differences (ΔG‡) characterizing the hindered rotation about the C-N bond in NBMF result in distinct conformer stabilities compared to symmetric analogs[3]. In solution, this asymmetry alters solvation shell dynamics, providing enhanced solubility for complex, highly crystalline active pharmaceutical ingredient (API) intermediates and modulating transition state energies during catalytic halogenation.

Physicochemical Profiling: NBMF vs. Standard Formamides

To justify the selection of NBMF over traditional solvents, we must examine their comparative properties. The extended butyl chain increases the lipophilicity of NBMF, making it highly miscible with a broader range of non-polar organic solvents (e.g., toluene, heptane) while retaining the polar aprotic characteristics necessary to dissolve salts and polar organic substrates[4].

Table 1: Comparative Physicochemical Properties of NBMF and DMF

PropertyN-Butyl-N-methylformamide (NBMF)N,N-Dimethylformamide (DMF)Operational Advantage of NBMF
CAS Number 1117-72-268-12-2N/A
Molecular Weight 115.17 g/mol 73.09 g/mol Higher mass contributes to lower volatility.
Boiling Point 202.2°C153°CEnables high-temperature reactions at atmospheric pressure.
Density 0.871 g/cm³0.944 g/cm³Facilitates distinct phase separations in aqueous workups.
Steric Profile Asymmetric (Butyl/Methyl)Symmetric (Dimethyl)Prevents highly ordered solvent-solute co-crystallization.
Degradation Amine N-Methylbutylamine (Bulky)Dimethylamine (Small)Bulky amine is less likely to act as a competing nucleophile.

Application I: NBMF as a Catalyst in Heterocyclic Halogenation

Mechanistic Causality

The synthesis of halogenated heterocycles, such as 2,3,5-trichloropyridine (a critical intermediate for various pharmaceuticals), requires the conversion of a pyridone to a chloropyridine. N,N-disubstituted formamides act as catalysts in these reactions by reacting with chlorinating agents (e.g., phosgene, thionyl chloride) to form a highly electrophilic Vilsmeier-type chloroiminium ion[5].

Using NBMF as the catalyst rather than DMF provides a distinct kinetic advantage: the resulting N-butyl-N-methylchloroiminium intermediate is significantly more lipophilic. This ensures complete homogeneity of the active catalytic species in non-polar solvents like toluene, preventing the precipitation of the intermediate and ensuring a constant, high reaction rate[5].

Protocol 1: Catalytic Chlorination of 3,5-dichloro-2-pyridone

System Validation: This protocol is self-validating; the complete dissolution of the initially suspended pyridone and the cessation of CO₂/HCl gas evolution serve as visual and physical indicators of reaction completion.

  • Reactor Preparation: Equip a glass-lined reactor with a reflux condenser, mechanical stirrer, and a gas dispersion tube. Purge the system with anhydrous N₂.

  • Substrate Loading: Charge the reactor with 1.0 molar equivalent of 3,5-dichloro-2-pyridone suspended in anhydrous toluene (5 volumes).

  • Catalyst Addition: Add 0.1 molar equivalents of NBMF[5]. Note: The catalytic amount is sufficient due to the rapid regeneration of the formamide post-chlorination.

  • Chlorinating Agent Dosing: Heat the suspension to 80°C. Slowly bubble phosgene gas (1.2 molar equivalents) into the mixture over 2 hours. Safety: Conduct in a highly ventilated containment system with alkaline scrubbers.

  • Thermal Maturation: Ramp the temperature to 110°C (reflux) and hold for 3 hours. The reaction is complete when the suspension transitions to a clear, homogeneous solution, indicating complete conversion.

  • Degassing and Workup: Purge the reactor with N₂ to remove residual phosgene. Cool to 25°C, wash the toluene layer with cold 5% NaOH (aq) to neutralize the NBMF-HCl salt, and separate the phases.

  • Isolation: Concentrate the organic layer under reduced pressure to yield 2,3,5-trichloropyridine.

Vilsmeier_Cycle NBMF NBMF Catalyst (Resting State) Chloroiminium Active Chloroiminium Ion (Vilsmeier Intermediate) NBMF->Chloroiminium Activation Phosgene Chlorinating Agent (e.g., Phosgene) Phosgene->Chloroiminium Donates Cl Product Chlorinated API Intermediate Chloroiminium->Product Chlorination Substrate Heterocyclic Substrate (e.g., Pyridone) Substrate->Product Reacts with Product->NBMF Catalyst Regeneration

Caption: Catalytic cycle of NBMF in the chlorination of heterocyclic pharmaceutical intermediates.

Application II: High-Temperature Solvent for Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

SNAr reactions on deactivated or sterically hindered aromatic rings require high activation energies, often necessitating temperatures between 160°C and 180°C. Performing these in DMF requires pressurized autoclaves. NBMF, with its boiling point of 202.2°C[1], allows these reactions to proceed safely at atmospheric pressure. Furthermore, if thermal degradation occurs, NBMF releases N-methylbutylamine. Due to its steric bulk, this secondary amine is a significantly poorer nucleophile than the dimethylamine released by DMF, thereby drastically reducing the formation of unwanted aminated API byproducts.

Protocol 2: High-Temperature SNAr Workflow

System Validation: In-process HPLC monitoring is utilized to validate the conversion, ensuring the reaction is quenched only when the starting material is <1% AUC.

  • Solvent Charging: Add 10 volumes of NBMF to a standard, unpressurized glass reactor under N₂.

  • Reagent Addition: Dissolve the aryl halide precursor (1.0 eq) and the nucleophile (e.g., an alkoxide or amine, 1.5 eq) at room temperature. Add a mild base (e.g., K₂CO₃, 2.0 eq) to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 180°C. The high boiling point of NBMF ensures stable reflux without pressure buildup.

  • In-Process Control (IPC): After 4 hours, sample the mixture. Dilute with acetonitrile and analyze via HPLC. Proceed to the next step only when the aryl halide peak is <1%.

  • Quench: Cool the reactor to 50°C. Slowly add 20 volumes of deionized water. The moderate polarity of NBMF allows it to partition into the aqueous phase, while the hydrophobic API product precipitates.

  • Filtration: Filter the precipitated product, wash with water to remove residual NBMF and inorganic salts, and dry under vacuum.

SNAr_Workflow Step1 1. Reactor Prep Inert atmosphere, add NBMF Step2 2. Substrate Dissolution Add API precursor at 25°C Step1->Step2 Step3 3. Nucleophile Dosing Controlled addition Step2->Step3 Step4 4. SNAr Reaction Heat to 180°C (Atmospheric) Step3->Step4 Step5 5. In-Process Control HPLC verification of conversion Step4->Step5 Step6 6. Isolation Quench, phase separation, crystallization Step5->Step6

Caption: Step-by-step workflow for high-temperature SNAr reactions utilizing NBMF as the solvent.

Sources

Introduction: Re-evaluating the Chemist's Toolkit for Natural Product Extraction

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to N-Butyl-N-methylformamide as a Novel Extraction Solvent for Natural Products

The quest to isolate and purify bioactive compounds from natural sources is a cornerstone of pharmacology, nutraceutical development, and cosmetic science.[1][2] The choice of solvent is a critical, and often defining, parameter in this process, dictating yield, purity, and economic viability.[3] While traditional solvents like methanol, ethanol, and hexane are well-established, their limitations—including flammability, toxicity, and sometimes suboptimal selectivity—drive the continuous search for superior alternatives.

This guide introduces N-Butyl-N-methylformamide (NBMF), a polar aprotic solvent, as a compelling candidate for the extraction of a wide range of natural products. With its unique physicochemical properties, NBMF presents a promising alternative to conventional solvents, potentially offering enhanced selectivity and efficiency. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the utility of NBMF in their extraction workflows.

Physicochemical Profile of N-Butyl-N-methylformamide (NBMF)

A solvent's performance is intrinsically linked to its physical and chemical properties. NBMF's high boiling point, polarity, and density are particularly relevant for extraction applications. These characteristics suggest it could be highly effective for extracting moderately polar to polar compounds and may offer advantages in phase separation and solvent recovery processes.

PropertyValueSource
CAS Number 1117-72-2[4][5]
Molecular Formula C₆H₁₃NO[4][6]
Molecular Weight 115.17 g/mol [6]
Appearance Colorless Liquid[7]
Density 0.871 g/cm³[4]
Boiling Point 202.2 °C at 760 mmHg[4]
Flash Point 76.5 °C[4]
Vapor Pressure 0.295 mmHg at 25°C[4]
Refractive Index 1.424[4]
Predicted LogP 0.58[4]

Core Principles and Advantages of NBMF in Extraction

N-Butyl-N-methylformamide's efficacy as an extraction solvent is rooted in the "like dissolves like" principle.[3] Its formamide structure provides a high degree of polarity, making it particularly suitable for solubilizing compounds with polar functional groups, such as alkaloids, flavonoids, and certain terpenoids.

Key Advantages:

  • High Boiling Point: The elevated boiling point (202.2 °C) allows for extractions to be conducted at higher temperatures without significant solvent loss due to evaporation. This can enhance the solubility of target compounds and improve extraction kinetics, potentially reducing overall extraction time.[4]

  • Selective Solubilization: As a polar aprotic solvent, NBMF can offer a different selectivity profile compared to common protic solvents like ethanol or methanol. This could enable the preferential extraction of certain classes of compounds, simplifying downstream purification steps.

  • Reduced Volatility: The low vapor pressure minimizes fugitive emissions in the laboratory, contributing to a safer working environment and reducing solvent waste.[4]

  • Potential for Green Chemistry: While a full life-cycle analysis is needed, the low volatility and potential for recycling could position NBMF as a component in greener extraction processes, especially when compared to more volatile and hazardous solvents like chloroform or dichloromethane.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when working with N-Butyl-N-methylformamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Ventilation: Handle NBMF in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Take precautions against static discharge.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources and incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

  • First Aid:

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7][8]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

General Experimental Workflow for Natural Product Extraction

The following diagram illustrates a typical liquid-liquid extraction workflow, which serves as the foundation for the specific protocols detailed later. This process is designed to separate target compounds from a complex mixture based on their differential solubilities between two immiscible liquid phases.

G cluster_prep Sample Preparation cluster_extraction Extraction Phase cluster_collection Collection & Isolation Prep 1. Grind Plant Material Slurry 2. Create Slurry (Plant Material + Water/Buffer) Prep->Slurry AddSolvent 3. Add NBMF Solvent Slurry->AddSolvent Mix 4. Agitate Vigorously (e.g., Vortex, Shake) AddSolvent->Mix Separate 5. Phase Separation (Centrifuge or Funnel) Mix->Separate Collect 6. Collect NBMF Layer (Containing Analyte) Separate->Collect AqueousWaste Aqueous Waste Separate->AqueousWaste Evaporate 7. Solvent Removal (e.g., Vacuum Centrifugation) Collect->Evaporate Crude 8. Obtain Crude Extract Evaporate->Crude caption General Liquid-Liquid Extraction Workflow using NBMF.

Caption: General Liquid-Liquid Extraction Workflow using NBMF.

Application Protocol 1: Extraction of Alkaloids from Plant Material

Alkaloids are nitrogen-containing basic compounds. This protocol leverages a pH-swing extraction method to selectively isolate them from raw plant material.

Principle: The basic nitrogen atoms in most alkaloids become protonated and form water-soluble salts in acidic conditions. In basic conditions, they are deprotonated and become soluble in organic solvents. This protocol uses NBMF to extract the free-base alkaloids.[9]

Materials:

  • Dried and powdered plant material (e.g., Papaver somniferum straw for opium alkaloids)[10]

  • N-Butyl-N-methylformamide (NBMF)

  • 5% Acetic Acid or 0.1M HCl (acidic solution)[10]

  • 28% Ammonium Hydroxide or 10% Sodium Hydroxide (basic solution)

  • Deionized water

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Acidic Extraction:

    • Weigh 10 g of dried, powdered plant material into a flask.

    • Add 100 mL of 5% acetic acid.

    • Stir or sonicate the mixture for 30-60 minutes to extract the alkaloid salts into the aqueous phase.[10]

    • Filter the mixture through cheesecloth or a Büchner funnel to remove solid plant debris. Collect the acidic aqueous filtrate.

  • Basification:

    • Transfer the filtrate to a separatory funnel.

    • Slowly add ammonium hydroxide dropwise while gently swirling until the pH of the solution is between 9 and 10. This converts the alkaloid salts to their free-base form.

  • NBMF Extraction:

    • Add 50 mL of NBMF to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.

    • Allow the layers to separate completely. The higher density of the aqueous layer relative to NBMF should result in two distinct phases.

    • Drain the lower aqueous layer. Collect the upper NBMF layer, which now contains the free-base alkaloids.

    • Repeat the extraction of the aqueous layer twice more with 25 mL portions of NBMF to maximize recovery.

  • Drying and Concentration:

    • Combine all NBMF extracts.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water and swirl.

    • Decant or filter the dried NBMF extract.

    • Remove the solvent under reduced pressure using a rotary evaporator (note: a high vacuum and moderate heat will be required due to NBMF's high boiling point) to yield the crude alkaloid extract.

Rationale for Key Steps:

  • Acidic Wash: Ensures alkaloids are protonated and drawn into the aqueous phase, separating them from non-basic, water-insoluble compounds.

  • Basification: Precisely adjusting the pH is critical. Over-basification can cause degradation of certain alkaloids, while insufficient basification will result in poor extraction into the organic phase.

  • Use of NBMF: NBMF's polarity is well-suited for dissolving many complex alkaloid structures. Its high boiling point is advantageous if the extraction needs to be performed at an elevated temperature to improve efficiency, though this protocol is for room temperature.

Application Protocol 2: Extraction of Flavonoids from Fruit Peels

Flavonoids are a class of polyphenolic secondary metabolites found in plants. This protocol details a direct solvent extraction suitable for moderately polar flavonoids.

Principle: This method relies on the high polarity of NBMF to directly solubilize and extract flavonoid glycosides and some aglycones from plant tissue. The use of elevated temperature can increase extraction efficiency.[11][12]

Materials:

  • Fresh or dried fruit peels (e.g., citrus peels), finely chopped or powdered.

  • N-Butyl-N-methylformamide (NBMF)

  • 70% Ethanol (for comparison or pre-washing)

  • Celite or other filter aid

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 15 g of finely chopped fresh fruit peel.

    • (Optional Pre-wash): To remove highly non-polar compounds like waxes, briefly wash the material with hexane and discard the solvent. Allow the peel to air dry.

  • Direct Extraction:

    • Place the prepared plant material in a round-bottom flask.

    • Add 150 mL of NBMF (a 1:10 solid-to-solvent ratio is a good starting point).[12]

    • Attach a reflux condenser and heat the mixture to 80-100°C with constant stirring for 2 hours.

    • Rationale: Heating increases the solubility and diffusion rate of flavonoids from the plant matrix into the solvent. NBMF's high boiling point makes it ideal for this purpose without requiring a pressurized system.[13]

  • Isolation:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite in a Büchner funnel to remove the solid material.

    • Wash the solid residue with an additional 20 mL of fresh NBMF to recover any remaining extract.

  • Concentration:

    • Combine the filtrates.

    • Remove the NBMF under high vacuum to concentrate the extract. This step may be time-consuming due to the solvent's low volatility.

    • The resulting crude extract will be rich in flavonoids.

Self-Validation and Optimization:

  • Extraction Completeness: After filtration, the spent plant material can be re-extracted with fresh solvent and the resulting solution analyzed by TLC or UV-Vis spectroscopy to ensure all target flavonoids have been removed.

  • Solvent Optimization: The polarity of the extraction solvent can be fine-tuned by creating mixtures of NBMF with water or ethanol to optimize the yield for specific flavonoids.[14][15]

Application Protocol 3: Extraction of Diterpenoids from Resinous Plants

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene units. This protocol is designed for more polar terpenoids, such as diterpenoids, which may be found in plant resins.[16]

Principle: While many simple terpenes are non-polar and best extracted with hexane, more complex and functionalized terpenoids possess sufficient polarity to be soluble in NBMF. This protocol uses a liquid-liquid partition to separate these more polar terpenoids from non-polar lipids and waxes.

Materials:

  • Dried, powdered resinous plant material (e.g., Salvia or Coleus species)

  • N-Butyl-N-methylformamide (NBMF)

  • n-Hexane

  • Methanol

  • Deionized water

Step-by-Step Methodology:

  • Initial Broad-Spectrum Extraction:

    • Macerate 20 g of powdered plant material in 200 mL of methanol for 24 hours with occasional agitation. Methanol is effective at extracting a wide range of compounds.

    • Filter the mixture and concentrate the methanolic extract to a thick, gummy residue using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude methanolic residue in a mixture of 50 mL of NBMF and 50 mL of water. This creates a polar aqueous-organic phase.

    • Transfer this solution to a separatory funnel.

    • Add 100 mL of n-hexane to the funnel.

    • Rationale: The highly non-polar hexane will extract lipids, waxes, and non-polar mono- and sesquiterpenes, while the more polar diterpenoids will preferentially remain in the NBMF/water layer.

    • Shake vigorously and allow the layers to separate. Drain and discard the upper hexane layer.

    • Repeat the hexane wash two more times to ensure complete removal of non-polar constituents.

  • Back-Extraction (Analyte Recovery):

    • To recover the terpenoids from the NBMF/water phase, perform a back-extraction into a solvent of intermediate polarity, such as ethyl acetate.

    • Add 75 mL of ethyl acetate to the separatory funnel containing the NBMF/water layer.

    • Shake, allow layers to separate, and collect the upper ethyl acetate layer.

    • Repeat the back-extraction twice more.

  • Final Processing:

    • Combine the ethyl acetate extracts.

    • Wash the combined extracts with a small amount of brine (saturated NaCl solution) to break any emulsions and remove residual NBMF.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude terpenoid extract.

Comparative Analysis with Conventional Solvents

FeatureN-Butyl-N-methylformamideHexaneEthanolDichloromethane (DCM)
Type Polar AproticNon-polarPolar ProticPolar Aprotic
Boiling Point 202.2 °C69 °C78 °C40 °C
Primary Use Polar compoundsNon-polar lipids, waxes, simple terpenesBroad-spectrum (polar/non-polar)Alkaloids, medium-polarity compounds
Safety Concerns Reproductive toxicity concerns, handle with care[8]Highly flammable, neurotoxinFlammableSuspected carcinogen, volatile
Advantages High temp. extraction, low volatility, unique selectivityExcellent for lipids, easy to evaporateGenerally recognized as safe (GRAS), versatileStrong solvent, easy to evaporate
Disadvantages High boiling point makes removal difficult, limited dataPoor solvent for polar compoundsCan extract sugars/water-solublesHigh volatility, environmental concerns

Conclusion and Future Outlook

N-Butyl-N-methylformamide emerges as a specialized solvent with significant potential in the field of natural product extraction. Its high boiling point and distinct polarity offer a unique tool for chemists to tackle challenging separations and optimize extraction efficiency, particularly for polar and thermally stable compounds. The protocols provided herein serve as a robust starting point for researchers to explore its applications.

Future research should focus on developing efficient methods for NBMF recycling to improve the economic and environmental sustainability of its use. Furthermore, exploring its application in modern extraction techniques like microwave-assisted or ultrasound-assisted extraction could unlock even greater efficiencies. As the demand for high-purity natural products grows, innovative solvents like N-Butyl-N-methylformamide will be instrumental in advancing the frontiers of science and industry.

References

  • N-butyl-N-methylformamide — Chemical Substance Information - NextSDS. (URL: [Link])

  • Methylbutylformamide | C6H13NO | CID 14230 - PubChem - NIH. (URL: [Link])

  • Chemical Properties of Formamide, N-butyl- (CAS 871-71-6) - Cheméo. (URL: [Link])

  • Safety Data Sheet - Takara Bio. (URL: [Link])

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  • N-Butyl-N-methylformamide - CAS Common Chemistry. (URL: [Link])

  • Extraction of flavonoids from natural sources using modern techniques: A review - ScienceDirect. (URL: [Link])

  • Extraction and Analysis of Terpenes/Terpenoids - PMC. (URL: [Link])

  • N-Methylformamide: A Versatile Solvent and Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. (URL: [Link])

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  • extraction, isolation and biosynthetic scheme of terpenoids and its pharmaceutical activities in drug - gcm.edu.pk. (URL: [Link])

  • A Rapid and Reliable Solid-Phase Extraction Method for High-Performance Liquid Chromatographic Analysis of Opium Alkaloids from Papaver Plants - J-STAGE. (URL: [Link])

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • N-Methylformamide - Wikipedia. (URL: [Link])

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (URL: [Link])

  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC. (URL: [Link])

  • Contemporary methods for the extraction and isolation of natural products - PMC - NIH. (URL: [Link])

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials - MDPI. (URL: [Link])

  • US2565067A - Process for obtaining highly concentrated alkaloid extracts from papaver somniferum - Google P
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  • A Review of the Use of Eutectic Solvents, Terpenes and Terpenoids in Liquid–liquid Extraction Processes - MDPI. (URL: [Link])

  • Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves - Science Alert. (URL: [Link])

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  • Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant - DergiPark. (URL: [Link])

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Advanced Application Note: Experimental Setup and Reaction Workflows Utilizing N-Butyl-N-methylformamide (BMFA)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Grounding

N-Butyl-N-methylformamide (BMFA, CAS: 1117-72-2) is a highly versatile, asymmetric polar aprotic solvent and catalytic reagent[1]. While structurally analogous to the ubiquitous N,N-dimethylformamide (DMF), the introduction of the sterically demanding butyl chain fundamentally alters its physicochemical behavior, lipophilicity, and transition-state kinetics during nucleophilic acyl substitution[2].

In advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, BMFA is specifically deployed when DMF is unsuitable. The asymmetric steric bulk of BMFA alters the internal rotation activation energy (syn/anti conformers) and stabilizes intermediate active species in non-polar solvents[2]. Furthermore, using BMFA in halogenation reactions prevents the formation of highly toxic, symmetric dimethylcarbamoyl chloride byproducts often associated with DMF degradation[3].

Mechanism of Action in Halogenation

BMFA is exceptionally effective as a phase-transfer catalyst in Vilsmeier-Haack-type chlorinations and phosgenations[3]. When reacted with phosgene (COCl₂) or phosphorus oxychloride (POCl₃), BMFA forms a highly reactive O-acyl imidium intermediate. This intermediate rapidly decarboxylates to yield a chloromethyleneiminium chloride salt—the active Vilsmeier reagent[3]. The butyl group enhances the solubility of this active ionic species in non-polar aromatic solvents (like toluene), facilitating superior reaction kinetics compared to symmetric formamides[4].

Mechanism BMFA N-Butyl-N-methylformamide (BMFA) Adduct O-Acyl Imidium Intermediate BMFA->Adduct + COCl2 Phosgene Phosgene (COCl2) Phosgene->Adduct Vilsmeier Chloromethyleneiminium Chloride (Active Vilsmeier Reagent) Adduct->Vilsmeier - CO2 Product 2,3,5-trichloropyridine + CO2 + HCl Vilsmeier->Product + Pyridone Pyridone 3,5-dichloro-2-pyridone Product->BMFA Catalyst Regeneration

Mechanistic pathway of BMFA-catalyzed phosgenation via a Vilsmeier-type intermediate.

Physicochemical Properties & Data Presentation

To successfully implement BMFA in a reactor, its physical parameters and conformational dynamics must be understood. Due to the restricted rotation around the C–N peptide bond, BMFA exists as a mixture of syn and anti rotamers, which can be observed via slow-exchange ¹H NMR[5].

Table 1: Key Physicochemical Properties of BMFA [1][6]

PropertyValueOperational Significance
Molecular Weight 115.17 g/mol Required for precise stoichiometric catalytic loading.
Density 0.871 g/cm³Lower density than water; organic phase will sit on top during aqueous workups.
Boiling Point 202.2 °C (at 760 mmHg)Allows for high-temperature reflux reactions without solvent loss.
Flash Point 76.5 °CRequires standard inert atmosphere precautions (N₂/Ar) during heating.
LogP (Predicted) 0.58Indicates moderate lipophilicity, excellent for biphasic catalysis.

Table 2: ¹H NMR Characterization (Slow-Exchange Regime) [2] Self-Validation Metric: Use these shifts to confirm the purity of synthesized or purchased BMFA.

ResonanceChemical Shift (ppm)Multiplicity & CouplingAssignment
Formyl Proton 8.01SingletActive formyl core
N-Methylene 3.25Two Triplets (J = 5.5 Hz, Δν = 62.71 Hz)Butyl α-carbon (rotamer split)
N-Methyl 2.79Two Singlets (Δν = 23.19 Hz)N-CH₃ group (rotamer split)
Aliphatic Tail 0.97Triplet (J = 6.71 Hz)Terminal butyl -CH₃

Experimental Protocols

Protocol A: Synthesis and Isolation of BMFA via Aminolysis

Causality: While BMFA can be purchased, on-site synthesis via the aminolysis of ethyl formate ensures the absence of stabilizing impurities that might interfere with sensitive catalytic cycles[5].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 0.1 mol of N-methylbutylamine in 100 mL of anhydrous ethanol.

  • Thermal Control: Submerge the flask in an ice-salt bath to bring the internal temperature to -5 °C. Causality: The aminolysis reaction is exothermic; strict thermal control prevents the volatilization of the amine.

  • Addition: Dropwise, add 0.2 mol (excess) of ethyl formate over 30 minutes.

  • Reflux: Remove the ice bath, allow the system to reach room temperature, and then attach a reflux condenser. Reflux the mixture at 75 °C for 3 hours[5].

  • Self-Validation (In-Process): Monitor the disappearance of the amine via TLC (Ninhydrin stain). The reaction is complete when no primary/secondary amine spots remain.

  • Isolation: Remove the ethanol and unreacted ethyl formate via rotary evaporation. Purify the crude amide by fractional vacuum distillation to yield pure BMFA.

Protocol B: BMFA-Catalyzed Phosgenation (Synthesis of 2,3,5-Trichloropyridine)

Causality: This protocol adapts an industrial standard for converting 3,5-dichloro-2-pyridone to 2,3,5-trichloropyridine. BMFA acts as the catalytic vector for the phosgene gas, forming the active Vilsmeier reagent in situ[3].

⚠️ SAFETY WARNING: Phosgene is a highly toxic gas. This protocol must only be performed in a specialized, scrubber-equipped fume hood by trained personnel.

Step-by-Step Methodology:

  • Azeotropic Drying: Suspend 82.0 g of 3,5-dichloro-2-pyridone in 330 g of anhydrous toluene within a 1 L glass-lined reactor. Heat to reflux and use a Dean-Stark trap to remove trace water. Causality: Even trace moisture will rapidly hydrolyze the chloromethyleneiminium active species, killing the catalytic cycle[3].

  • Catalyst Addition: Cool the system to 75 °C and inject 3.8 g (approx. 0.05 to 0.15 mol eq) of pure BMFA[7].

  • Phosgenation: Over the course of 2.5 hours, introduce 60.0 g of phosgene gas into the liquid phase via a subsurface sparging tube, maintaining the internal temperature at 75–80 °C[7].

  • Quench (Self-Validating System): Cool the reactor to 20 °C. Slowly add 12.0 kg of 25% aqueous ammonia to neutralize excess phosgene and quench the catalyst. Validation: The cessation of gas evolution and a stable alkaline pH of the aqueous layer confirms complete quenching.

  • Phase Separation & Isolation: Separate the organic toluene phase. Distill off the toluene at atmospheric pressure.

  • Final Validation: The resulting 2,3,5-trichloropyridine will remain as a melt and solidify upon cooling. QC Metric: The final isolated product must exhibit a sharp melting point of 47–48 °C to confirm >95% purity[7].

Workflow Step1 Step 1: Azeotropic Drying Suspend in Toluene Remove trace H2O Step2 Step 2: Catalyst Addition Add 0.1 eq BMFA Step1->Step2 Step3 Step 3: Phosgenation 75-80 °C, 2-3 hrs Closed System Step2->Step3 Step4 Step 4: Quench Aq. NH3 addition Phase Separation Step3->Step4 Step5 Step 5: Isolation Distill Toluene Melt Crystallization Step4->Step5

Step-by-step experimental workflow for the BMFA-catalyzed synthesis of 2,3,5-trichloropyridine.

References

  • Methylbutylformamide | C6H13NO | CID 14230 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides Source: The Journal of Physical Chemistry A (1998, 102, 8, 1425-1430). URL:[Link]

  • Process for producing 2,3,5-trichloropyridine (US Patent 4,287,347) Source: Justia Patents / United States Patent and Trademark Office. URL:[Link]

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"N-Butyl-N-methylformamide in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of N-Butyl-N-methylformamide in the Synthesis of Heterocyclic Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Butyl-N-methylformamide (NBNMF) as a versatile and highly effective reagent in the synthesis of complex heterocyclic compounds. Moving beyond its role as a simple solvent, we will explore its application as a key building block in forming Vilsmeier-type reagents, facilitating access to valuable heterocyclic scaffolds such as quinolines and pyrimidines, which are fundamental to medicinal chemistry and materials science. This document is designed to offer both foundational knowledge and actionable protocols, grounded in established chemical principles.

Physicochemical Properties and Strategic Advantages

N-Butyl-N-methylformamide is a disubstituted amide whose physical properties make it an excellent choice for a variety of synthetic conditions. Its high boiling point allows for reactions to be conducted at elevated temperatures, while its polar aprotic nature ensures good solubility for a wide range of organic substrates and reagents without interfering with reactions through proton donation.

Table 1: Physicochemical Properties of N-Butyl-N-methylformamide

PropertyValueReference
CAS Number 1117-72-2[1]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Boiling Point 202.2°C at 760 mmHg[1]
Density 0.871 g/mL[1]
Flash Point 76.5°C[1]
Refractive Index 1.424[1]

The key to NBNMF's utility in heterocyclic synthesis lies in its reaction with acid halides, most notably phosphorus oxychloride (POCl₃), to generate a highly electrophilic Vilsmeier reagent in situ. This reactivity is central to the protocols detailed below.

The Core Mechanism: Formation of the Vilsmeier Reagent

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] The reaction's efficacy stems from the creation of an electrophilic chloroiminium salt, the Vilsmeier reagent, from a substituted formamide and an activating agent like POCl₃.[3][5] When N-Butyl-N-methylformamide is used, it reacts with POCl₃ to form the N-butyl-N-methyl Vilsmeier reagent.

The formation is initiated by the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly reactive, resonance-stabilized chloroiminium ion. This electrophile is potent enough to attack even moderately activated aromatic systems, a critical step for subsequent cyclization into heterocyclic structures.[6]

Diagram 1: Formation of the Vilsmeier Reagent from NBNMF.

Application Note I: Synthesis of 2-Chloro-3-formylquinolines

The synthesis of quinolines is of paramount importance in drug discovery. The Vilsmeier-Haack reaction provides an efficient pathway to highly functionalized 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7] These products are versatile intermediates for creating a diverse array of quinoline derivatives.

Reaction Principle: The reaction proceeds via an intramolecular electrophilic substitution. The Vilsmeier reagent, generated from N-Butyl-N-methylformamide and POCl₃, formylates the enolizable acetamide. The resulting intermediate then undergoes cyclization onto the activated aromatic ring, followed by dehydration and aromatization to yield the quinoline core.

Quinoline_Synthesis_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Reaction & Cyclization cluster_workup Workup & Purification NBNMF N-Butyl-N-methylformamide Vilsmeier Vilsmeier Reagent NBNMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture (Formylation & Cyclization) Vilsmeier->ReactionMix Acetanilide N-Arylacetamide Acetanilide->ReactionMix Quench Quench with Ice ReactionMix->Quench Purify Purification (e.g., Recrystallization) Quench->Purify Product 2-Chloro-3-formylquinoline Purify->Product

Diagram 2: Workflow for Quinoline Synthesis via Vilsmeier-Haack.

Detailed Experimental Protocol

Objective: To synthesize a substituted 2-chloro-3-formylquinoline from a corresponding N-arylacetamide using N-Butyl-N-methylformamide.

Materials:

  • N-Butyl-N-methylformamide (NBNMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Substituted N-arylacetamide (e.g., Acetanilide)

  • Crushed ice

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser with a drying tube (e.g., CaCl₂)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a drying tube, place N-Butyl-N-methylformamide (3.0 eq.).

    • Cool the flask in an ice bath to 0-5 °C.

    • Causality Insight: This initial cooling is critical to control the highly exothermic reaction between the formamide and POCl₃, preventing degradation of the reagent and ensuring safety.

    • Slowly add POCl₃ (3.0 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with N-Arylacetamide:

    • To the freshly prepared Vilsmeier reagent, add the substituted N-arylacetamide (1.0 eq.) portion-wise over 15 minutes.

    • Causality Insight: Portion-wise addition helps to manage any exothermicity from the initial reaction of the acetanilide.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 80-90 °C and maintain this temperature for 4-8 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is deemed complete by TLC, cool the mixture to room temperature.

    • Trustworthiness Check: This step ensures that the subsequent quenching procedure is controlled and safe.

    • In a separate large beaker, prepare a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate will form.

    • Continue stirring until all the ice has melted.

    • Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-chloro-3-formylquinoline.

Application Note II: Conceptual Synthesis of Substituted Pyrimidines

Pyrimidines are another cornerstone of heterocyclic chemistry, forming the core of nucleobases and numerous pharmaceuticals.[8][9] While direct cyclizations with NBNMF are less documented, its role as a formylating agent can be strategically employed to build key precursors for pyrimidine synthesis.

Reaction Principle: This approach involves a two-stage process. First, a ketone is formylated using the Vilsmeier reagent derived from NBNMF to create a 1,3-dicarbonyl equivalent (a β-chloro-α,β-unsaturated aldehyde). This reactive intermediate is then subjected to a cyclocondensation reaction with a suitable N-C-N fragment, such as guanidine or urea, to construct the pyrimidine ring.[10]

Pyrimidine_Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Cyclocondensation Ketone Activated Ketone Intermediate β-Chloro-α,β-unsaturated aldehyde intermediate Ketone->Intermediate Vilsmeier Vilsmeier Reagent (from NBNMF) Vilsmeier->Intermediate Cyclization Cyclization (Base-catalyzed) Intermediate->Cyclization Guanidine Guanidine / Urea Guanidine->Cyclization Product Substituted Pyrimidine Cyclization->Product

Diagram 3: Conceptual Workflow for Pyrimidine Synthesis.

Conceptual Experimental Protocol

Objective: To synthesize a substituted pyrimidine from a ketone via a Vilsmeier formylation and subsequent cyclocondensation.

Materials:

  • Reagents from Application Note I (NBNMF, POCl₃)

  • An activated ketone (e.g., cyclohexanone)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • Synthesis of the Intermediate:

    • Prepare the Vilsmeier reagent from NBNMF (1.5 eq.) and POCl₃ (1.5 eq.) as described in Application Note I.

    • Add the activated ketone (1.0 eq.) to the reagent at 0-5 °C.

    • Allow the reaction to proceed at an elevated temperature (e.g., 60-70 °C) until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup by pouring the mixture onto ice, followed by extraction with an organic solvent (e.g., dichloromethane).

    • Purify the resulting β-chloro-α,β-unsaturated aldehyde intermediate via column chromatography.

  • Cyclocondensation to form the Pyrimidine:

    • In a separate flask, dissolve guanidine hydrochloride (1.1 eq.) in ethanol.

    • Add a solution of sodium ethoxide (2.2 eq.) in ethanol.

    • Causality Insight: Sodium ethoxide serves two purposes: to deprotonate the guanidine hydrochloride, forming the free base necessary for nucleophilic attack, and to act as the base catalyst for the cyclization and subsequent dehydration steps.

    • To this basic guanidine solution, add the purified intermediate from Step 1, dissolved in a minimal amount of ethanol.

    • Reflux the reaction mixture for 6-12 hours until TLC analysis indicates the formation of the product.

    • Cool the reaction, neutralize with a dilute acid (e.g., acetic acid), and reduce the solvent volume in vacuo.

    • Isolate and purify the final pyrimidine product by recrystallization or column chromatography.

Safety and Handling Precautions

N-Butyl-N-methylformamide is a hazardous chemical and must be handled with appropriate care.[11]

  • Hazard Identification: Harmful in contact with skin. Suspected of damaging the unborn child.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), tightly fitting safety goggles, and a lab coat.[12] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[11] Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[11] Store locked up. Incompatible materials include strong acids, bases, and oxidizing agents.[11]

  • First Aid:

    • Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[12]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

N-Butyl-N-methylformamide is a powerful and versatile reagent for the synthesis of heterocyclic compounds. Its ability to readily form a Vilsmeier reagent with phosphorus oxychloride provides a reliable method for the formylation and subsequent cyclization of various substrates. The protocols for quinoline and conceptual pyrimidine synthesis outlined in this guide demonstrate its strategic importance. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can effectively leverage N-Butyl-N-methylformamide to construct complex molecular architectures essential for the advancement of pharmaceutical and materials science.

References

  • Bischler–Napieralski reaction - Wikipedia. [Link]

  • Methylbutylformamide | C6H13NO | CID 14230 - PubChem - NIH. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Bischler-Napieralski Reaction - Cambridge University Press & Assessment. [Link]

  • An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. [Link]

  • Vilsmeier-Haack Reaction - Cambridge University Press & Assessment. [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with N-Butyl-N-methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Butyl-N-methylformamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full potential of this versatile amide in your synthetic workflows. We will move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide actionable strategies for reaction optimization.

Section 1: Core Concepts & Safety

Before delving into specific applications, a firm grasp of the fundamental properties and safety protocols for N-Butyl-N-methylformamide is essential. While a less common solvent and reagent than its smaller cousins, N,N-Dimethylformamide (DMF) or N-Methylformamide (NMF), its unique properties can be advantageous.

FAQ 1.1: What are the key physicochemical properties of N-Butyl-N-methylformamide?

Understanding the physical properties of N-Butyl-N-methylformamide is the first step in designing your experiment, particularly for solvent choice and purification methods.

Table 1: Physicochemical Properties of N-Butyl-N-methylformamide

PropertyValueSource
CAS Number 1117-72-2[1][2]
Molecular Formula C6H13NO[1][2]
Molecular Weight 115.17 g/mol [2]
Boiling Point 202.2°C at 760 mmHg[1]
Density 0.871 g/mL[1]
Flash Point 76.5°C[1]
Refractive Index 1.424[1]

The high boiling point makes it suitable for reactions requiring elevated temperatures where solvents like DMF (BP 153°C) might be too volatile.

FAQ 1.2: What are the essential safety precautions for handling N-Butyl-N-methylformamide?

Safety is non-negotiable. N-Butyl-N-methylformamide, like other amides, presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Always handle N-Butyl-N-methylformamide in a well-ventilated chemical fume hood.[3] Avoid all personal contact, including inhalation of vapors or mists.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene) and wear protective clothing to prevent skin exposure.[3][5] Contaminated clothing should be removed immediately and washed before reuse.[6]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[5]

  • In case of Exposure:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]

    • Skin Contact: Immediately wash off with soap and plenty of water.[3]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and acid chlorides.[6]

Section 2: Troubleshooting N-Butyl-N-methylformamide as a Reaction Solvent

The high polarity of N-Butyl-N-methylformamide makes it an interesting solvent for a variety of reactions, particularly those involving polar or charged intermediates. Its properties can be compared to the more studied N-Methylformamide (NMF).

FAQ 2.1: My reaction is running slower than expected in N-Butyl-N-methylformamide. What's going on?

This is a common issue that can often be traced back to two primary factors: reagent solubility and solvent purity. While highly polar, the bulky butyl group can affect the solvation of certain substrates compared to smaller amides.

  • Causality: The rate of a reaction is critically dependent on the effective concentration of the reactants in solution. Poor solubility of a key starting material can lead to a reaction that is diffusion-limited, appearing sluggish or stalling entirely. Furthermore, impurities, especially water, can interfere with many sensitive reagents, such as organometallics or strong bases. N-methylformamide (NMF) has been shown to increase reaction rates compared to water in some cases due to better reagent solubility and high solvent polarity.[7][8] This principle suggests that ensuring your reagents are fully dissolved in N-Butyl-N-methylformamide is a critical first step.

  • Troubleshooting Steps:

    • Verify Solubility: At your reaction temperature, are all starting materials fully dissolved? If not, consider a co-solvent or an increase in temperature, if the reaction chemistry allows.

    • Check for Water Content: Water is a ubiquitous and problematic impurity in hygroscopic solvents like amides.[9] Use Karl Fischer titration to quantify the water content. If it is too high, the solvent must be dried.

    • Assess Other Impurities: The primary starting materials for amide synthesis are often amines (N-methylbutylamine) and a formic acid source.[1] Residual amounts of these can alter the pH and interfere with your reaction. Purity can be assessed by GC or NMR.

Workflow for Diagnosing Slow Reactions

G Start Reaction is Slow or Stalled CheckSolubility Are all reagents fully soluble? Start->CheckSolubility SolubleYes Yes CheckSolubility->SolubleYes Yes SolubleNo No CheckSolubility->SolubleNo No CheckPurity Is the solvent pure? PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No CheckTemp Is temperature optimal? CheckAtmo Is the atmosphere inert (if required)? CheckTemp->CheckAtmo OptimizeTemp Action: Optimize reaction temperature. CheckTemp->OptimizeTemp InertAtmosphere Action: Degas solvent, use N2/Ar. CheckAtmo->InertAtmosphere SolubleYes->CheckPurity IncreaseTemp Action: Increase temperature or add co-solvent. SolubleNo->IncreaseTemp PurityYes->CheckTemp ConsultKinetics Problem may be intrinsic to reaction kinetics. Re-evaluate catalyst/reagents. PurityYes->ConsultKinetics PurifySolvent Action: Purify solvent (distill, dry). PurityNo->PurifySolvent

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Optimizing Formylation Reactions

N-disubstituted formamides are classic reagents for the formylation of nucleophiles, often activated for Vilsmeier-Haack type reactions.

FAQ 3.1: My formylation reaction using N-Butyl-N-methylformamide has a low yield. What are the common culprits?

Low yields in formylation reactions typically point to incomplete activation of the formamide, degradation of the Vilsmeier reagent, or side reactions with the substrate.

  • Mechanism Insight: In a Vilsmeier-Haack reaction, the formamide oxygen is activated by an electrophilic reagent (e.g., POCl₃, SOCl₂, oxalyl chloride) to form a highly electrophilic chloroiminium ion, the "Vilsmeier reagent." This species is the active formylating agent. If the Vilsmeier reagent does not form efficiently or is unstable under the reaction conditions, the formylation will fail. Lithiation followed by quenching with a formamide like DMF is another common method for formylation.[10]

  • Troubleshooting Checklist:

    • Order of Addition: Is the activating agent (e.g., POCl₃) being added slowly at a low temperature to the N-Butyl-N-methylformamide? A rapid, exothermic addition can lead to decomposition. The Vilsmeier reagent should be pre-formed before adding your substrate.

    • Stoichiometry: Are you using at least a stoichiometric equivalent of the activating agent? A slight excess (1.1-1.2 eq) is often beneficial.

    • Substrate Reactivity: Is your substrate sufficiently nucleophilic? Electron-rich aromatic and heteroaromatic compounds are ideal substrates. Electron-deficient systems may require harsher conditions or fail to react.

    • Temperature Control: Vilsmeier reagent formation is typically done at 0°C, followed by warming to room temperature or gentle heating to drive the reaction with the substrate. Overheating can cause decomposition.

    • Workup Procedure: The workup is critical. The reaction is typically quenched by pouring it into a cold aqueous base (e.g., sodium bicarbonate, sodium acetate solution) to neutralize acid and hydrolyze the iminium intermediate to the final aldehyde product. An improper workup can lead to product loss.

General Experimental Protocol: Vilsmeier-Haack Formylation
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Butyl-N-methylformamide (1.5 eq) to a dry, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer. Dilute with a suitable dry solvent (e.g., Dichloromethane, 1,2-Dichloroethane).

  • Reagent Formation: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Activation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. A thick, crystalline precipitate of the Vilsmeier reagent may form.

  • Reaction: Cool the mixture back to 0°C. Add a solution of the substrate (1.0 eq) in the reaction solvent dropwise.

  • Heating: After the substrate addition, slowly warm the reaction to room temperature and then heat to 40-80°C (depending on substrate reactivity) and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench & Workup: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution. Stir until the hydrolysis is complete.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Section 4: Purity, Impurities, and Purification

The success of a reaction often depends on the purity of the reagents. This is especially true for polar aprotic solvents which are often hygroscopic and prone to degradation.

FAQ 4.1: What are the most common impurities in N-Butyl-N-methylformamide and how do I remove them?

Drawing from knowledge of similar amides, the impurities in N-Butyl-N-methylformamide are predictable products of its synthesis or degradation.[9]

Table 2: Common Impurities in N-Butyl-N-methylformamide and Removal Methods

ImpuritySourceDetection MethodRemoval Method
Water Atmospheric absorption (hygroscopic)Karl Fischer TitrationDrying over activated 3Å or 4Å molecular sieves; Fractional distillation under reduced pressure.[9]
N-methylbutylamine Unreacted starting material from synthesisGC-MS, ¹H NMR (look for N-H proton)Azeotropic distillation with toluene or fractional distillation.
Formic Acid Hydrolysis of the formamidepH measurement, ¹H NMR (singlet ~8 ppm)Neutralize with a non-nucleophilic base (e.g., K₂CO₃) followed by distillation.
Degradation Products Thermal decompositionGC-MS, discoloration of solventFractional distillation under reduced pressure. Store purified solvent under an inert atmosphere.[9]
Diagram: The Logic of Solvent Purification

G cluster_0 Purification Workflow Start Commercial N-Butyl-N-methylformamide Analysis Analyze Purity (GC, KF, NMR) Start->Analysis Decision Is Purity Sufficient? Analysis->Decision Use Use in Reaction Decision->Use Yes Purify Purify Solvent Decision->Purify No Store Store Under Inert Gas Use->Store Store Remainder Purify->Analysis Re-analyze Purify->Store Store Purified Solvent

Caption: Logical workflow for solvent purity validation.

References

  • N-Butylformamide. Haz-Map. [Link]

  • N-Methylformamide. Wikipedia. [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. PMC. [Link]

  • Formylation - Common Conditions. Organic Chemistry Data. [Link]

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water. ACS Publications. [Link]

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. PMC. [Link]

  • Methylbutylformamide | C6H13NO | CID 14230. PubChem. [Link]

  • Formylation of Amines. PMC. [Link]

  • Chemical Properties of Formamide, N-butyl- (CAS 871-71-6). Cheméo. [Link]

Sources

"common side reactions with N-Butyl-N-methylformamide and how to avoid them"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Butyl-N-methylformamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimentation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary modes of degradation for N-Butyl-N-methylformamide?

    • What are the likely impurities in commercial N-Butyl-N-methylformamide and how can they affect my reaction?

    • How should I properly store and handle N-Butyl-N-methylformamide to ensure its stability?

  • Troubleshooting Guide for Common Side Reactions

    • Problem: My reaction is showing byproducts from hydrolysis.

    • Problem: I am observing unexpected formylation of my starting materials or other nucleophiles.

    • Problem: My reaction mixture is darkening or showing signs of thermal decomposition.

    • Problem: I am seeing side reactions specific to the Vilsmeier-Haack reaction.

  • Protocols for Purification and Quality Control

    • Protocol 1: Standard Purification by Vacuum Distillation

    • Protocol 2: Quality Control using Gas Chromatography (GC)

  • References

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability and handling of N-Butyl-N-methylformamide.

Q1: What are the primary modes of degradation for N-Butyl-N-methylformamide?

A1: N-Butyl-N-methylformamide, like other N-substituted formamides, is susceptible to two primary degradation pathways: hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, N-Butyl-N-methylformamide can hydrolyze to form N-butyl-N-methylamine and formic acid.[1][2] The amide bond is generally stable, but prolonged exposure to strong acids or bases, particularly at elevated temperatures, will accelerate this process. The mechanism involves nucleophilic attack of water or hydroxide on the carbonyl carbon.

  • Thermal Decomposition: At elevated temperatures, formamides can decompose.[3] While specific data for N-Butyl-N-methylformamide is limited, analogous compounds like N-methylformamide (NMF) and N,N-dimethylformamide (DMF) decompose to carbon monoxide and the corresponding amine (in this case, N-butyl-N-methylamine).[4] This decomposition can be catalyzed by impurities.

Q2: What are the likely impurities in commercial N-Butyl-N-methylformamide and how can they affect my reaction?

A2: The purity of your N-Butyl-N-methylformamide is critical for reproducible results. Common impurities often stem from its synthesis, which typically involves the reaction of N-butyl-N-methylamine with a formic acid derivative.[4]

Common Impurities and Their Potential Effects:

ImpurityPotential SourcePotential Effect on Reactions
WaterHygroscopic nature of the solventCan lead to hydrolysis of the formamide and other water-sensitive reagents.
N-butyl-N-methylamineUnreacted starting material or hydrolysisA basic impurity that can interfere with acid-catalyzed reactions or act as an unwanted nucleophile.
Formic AcidHydrolysis byproductAn acidic impurity that can catalyze decomposition or unwanted side reactions.
Other FormamidesSide reactions during synthesisMay have different reactivities and physical properties, leading to inconsistent results.

The presence of these impurities can lead to a range of issues, from inconsistent reaction rates to the formation of unexpected byproducts.[4]

Q3: How should I properly store and handle N-Butyl-N-methylformamide to ensure its stability?

A3: Proper storage and handling are crucial to maintain the integrity of N-Butyl-N-methylformamide.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[4] This minimizes exposure to moisture and air.

  • Handling: Due to its hygroscopic nature, it is advisable to handle N-Butyl-N-methylformamide under anhydrous conditions, especially if it is being used as a solvent for moisture-sensitive reactions. Use dry glassware and syringes.

Troubleshooting Guide for Common Side Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter in your experiments.

Problem: My reaction is showing byproducts from hydrolysis.
  • Q: I've identified N-butyl-N-methylamine and/or formic acid in my reaction mixture. What's causing this and how can I prevent it?

    • A: Cause and Prevention: This is a classic sign of hydrolysis. It can be caused by residual water in your N-Butyl-N-methylformamide or the introduction of water during your experimental setup. To avoid this, ensure your solvent is rigorously dried before use, for example, by distillation from a suitable drying agent like calcium hydride (for initial drying) followed by vacuum distillation. Always use anhydrous techniques, including dried glassware and an inert atmosphere.

Problem: I am observing unexpected formylation of my starting materials or other nucleophiles.
  • Q: My amine-containing starting material is being N-formylated. How can I avoid this side reaction?

    • A: Cause and Prevention: N-Butyl-N-methylformamide, especially at elevated temperatures, can act as a formylating agent. This is a known side reaction with related solvents like DMF, particularly in peptide synthesis.[5] To mitigate this, conduct your reaction at the lowest possible temperature that allows for a reasonable reaction rate. If formylation persists, consider a less reactive solvent.

Problem: My reaction mixture is darkening or showing signs of thermal decomposition.
  • Q: Upon heating, my reaction mixture turns dark brown or black. Is this normal, and what can I do about it?

    • A: Cause and Prevention: Darkening upon heating often indicates thermal decomposition.[6] This can lead to the formation of carbon monoxide and N-butyl-N-methylamine, as well as polymeric materials. To avoid this, first ensure your N-Butyl-N-methylformamide is pure, as impurities can catalyze decomposition. Secondly, run your reaction at a lower temperature if possible. If high temperatures are necessary, minimize the reaction time.

Problem: I am seeing side reactions specific to the Vilsmeier-Haack reaction.
  • Q: I am attempting a Vilsmeier-Haack formylation and getting low yields and multiple products. How can I optimize this?

    • A: Cause and Prevention: The Vilsmeier-Haack reaction, which uses a substituted formamide like N-Butyl-N-methylformamide with a reagent like phosphorus oxychloride (POCl₃), can have several side reactions.[7][8]

      • Double Formylation: Highly activated aromatic substrates can undergo formylation at multiple positions. To avoid this, use a stoichiometric amount of the Vilsmeier reagent and maintain a low reaction temperature.

      • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium ion) is sensitive to moisture. Ensure all reagents and solvents are anhydrous and prepare the reagent in situ just before use.[9][10]

      • Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of an iminium intermediate. Ensure a thorough aqueous workup to drive this to completion.[9][10]

Protocols for Purification and Quality Control

Protocol 1: Standard Purification by Vacuum Distillation

This protocol is for purifying N-Butyl-N-methylformamide to remove non-volatile impurities, water, and decomposition products.

Materials:

  • N-Butyl-N-methylformamide (commercial grade)

  • Calcium hydride (CaH₂) (optional, for pre-drying)

  • Anhydrous potassium carbonate (K₂CO₃) (optional, for neutralizing acidic impurities)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Pre-treatment (optional): If acidic impurities like formic acid are suspected, stir the N-Butyl-N-methylformamide over anhydrous potassium carbonate for several hours.[4] If significant water is present, it can be pre-dried by stirring over calcium hydride overnight. Caution: Reacts with water to produce hydrogen gas.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.

  • Distillation: Transfer the pre-treated N-Butyl-N-methylformamide to the distillation flask. Add a stir bar. Apply vacuum and begin heating gently.

  • Collection: Discard the initial forerun. Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum applied.

  • Storage: Store the purified N-Butyl-N-methylformamide in a tightly sealed container under an inert atmosphere.

Protocol 2: Quality Control using Gas Chromatography (GC)

This protocol is for assessing the purity of N-Butyl-N-methylformamide.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Appropriate capillary column (e.g., a polar stationary phase)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your N-Butyl-N-methylformamide sample in a high-purity solvent (e.g., dichloromethane or acetone).

  • Analysis: Inject the sample into the GC.

  • Data Interpretation: Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak. Identify any impurity peaks by comparing their retention times to known standards or by using a mass spectrometer for identification.[11]

Visualizations

Diagram 1: Key Degradation Pathways

Degradation of N-Butyl-N-methylformamide A N-Butyl-N-methylformamide B Hydrolysis (+ H2O, acid/base) A->B C Thermal Decomposition (Heat) A->C D N-Butyl-N-methylamine + Formic Acid B->D E N-Butyl-N-methylamine + Carbon Monoxide C->E

Caption: Primary degradation pathways of N-Butyl-N-methylformamide.

Diagram 2: Troubleshooting Workflow for Vilsmeier-Haack Reactions

Vilsmeier-Haack Troubleshooting start Low Yield or Multiple Products q1 Check for double formylation start->q1 a1 Reduce stoichiometry of Vilsmeier reagent. Lower reaction temperature. q1->a1 Yes q2 Check for inactive Vilsmeier reagent q1->q2 No a1->q2 a2 Use anhydrous reagents and solvent. Prepare reagent in situ. q2->a2 Yes q3 Check for incomplete hydrolysis q2->q3 No a2->q3 a3 Ensure thorough aqueous workup. q3->a3 Yes end Improved Yield and Selectivity q3->end No a3->end

Caption: Decision-making process for troubleshooting Vilsmeier-Haack side reactions.

References

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • García-Ramos, Y., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. [Link]

  • ACS Green Chemistry Institute. Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (2026). [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • Kratochvil, B., et al. (2020). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. PMC. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Gyros Protein Technologies. Peptide Chemistry Resources – Coupling & Side Reactions. [Link]

  • Bunkan, A. J. C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. RSC Publishing. [Link]

  • Bunkan, A. J. C., et al. (2015). The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. RSC Publishing. [Link]

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water. (2009). The Journal of Organic Chemistry. [Link]

  • ResearchGate. Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Pharmaceutical Research International. [Link]

  • Asha, S., et al. (2021). Thermal Decomposition of N-Butyl-N-methyl Pyrrolidinium. Scribd. [Link]

  • Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (2021). ChemRxiv. [Link]

  • Organic Syntheses Procedure. [Link]

  • Side Reactions in Organic Synthesis. (2005). Wiley-VCH. [Link]

  • Reddit. (2013). Solvent suggestions? : r/chemistry. [Link]

  • ResearchGate. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies. [Link]

  • Google Patents. (1995).
  • The Royal Society of Chemistry. (2019). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2020). ChemRxiv. [Link]

  • Wikipedia. N-Methylformamide. [Link]

  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. (2022). ChemSusChem. [Link]

  • ResearchGate. Group 9 open-shell organometallics: reactivity at the ligand. [Link]

  • Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]

  • PubMed. (2004). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. [Link]

  • PubChem. N-Methylformamide. [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). 7. ANALYTICAL METHODS. [Link]

  • Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. (2006). Journal of Molecular Structure: THEOCHEM. [Link]

  • PubMed. (2014). Ab initio investigation of the thermal decomposition of n-butylcyclohexane. [Link]

Sources

"purification techniques for N-Butyl-N-methylformamide reaction mixtures"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for amide synthesis and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of N-Butyl-N-methylformamide (CAS: 1117-72-2) from complex reaction mixtures.

Rather than relying on generic solvent purification templates, this portal addresses the specific physicochemical vulnerabilities of tertiary amides, providing self-validating protocols to ensure high-yield, high-purity recovery.

Module 1: Target Molecule Specifications

Before initiating any purification workflow, it is critical to understand the physical constants of your target molecule. N-Butyl-N-methylformamide is a polar, high-boiling tertiary amide.

Physicochemical PropertyValueReference
IUPAC Name N-Butyl-N-methylformamide[1]
CAS Registry Number 1117-72-2[2]
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [1]
Boiling Point 202.2 °C at 760 mmHg[2]
Density 0.871 g/mL[2]

Module 2: Diagnostic Q&A (Troubleshooting Guide)

Q: My NBMF turns yellow and loses purity during atmospheric distillation. What is causing this degradation? A: N-Butyl-N-methylformamide has a high atmospheric boiling point of 202.2 °C[2]. At these elevated temperatures, formamides undergo thermal decomposition, generating carbon monoxide and the parent amine (in this case, N-methylbutylamine)[3]. This degradation is highly exacerbated by trace acidic or basic impurities in the crude mixture. Corrective Action: Never distill high-boiling amides at atmospheric pressure. Always perform fractional distillation under high vacuum (e.g., <15 mmHg) to lower the boiling point below the thermal degradation threshold.

Q: Can I use standard desiccants like Sodium Hydroxide (NaOH) or Calcium Hydride (CaH₂) to dry the crude reaction mixture? A: No. While these are common drying agents for hydrocarbons or ethers, amides are highly susceptible to base-catalyzed hydrolysis. Allowing the mixture to stand over solid KOH, NaOH, or CaH₂ will catalyze the cleavage of the amide bond, significantly reducing your yield and generating formates and free amines[3]. Corrective Action: Use neutral or mildly alkaline, non-nucleophilic desiccants. Powdered Barium Oxide (BaO) or activated 4Å molecular sieves are the gold standards for drying amides without inducing cleavage[3].

Q: How can I confirm that all unreacted N-methylbutylamine has been removed prior to distillation? A: You can utilize a rapid colorimetric assay using 1-fluoro-2,4-dinitrobenzene (DNFB). DNFB reacts specifically with primary and secondary amines via nucleophilic aromatic substitution to form a highly visible yellow/orange dinitrophenyl derivative[4]. Because NBMF is a tertiary amide, it will not react. Corrective Action: Add 1-2 drops of 1% DNFB in ethanol to a 1 mL sample of your organic phase. If the solution remains colorless, the free amine has been successfully removed[4]. If it turns yellow, repeat your acidic aqueous washes.

Module 3: Validated Purification Workflow

The following diagram maps the logical progression of the purification process, highlighting the phase separations and chemical treatments required to isolate NBMF.

PurificationWorkflow Crude Crude N-Butyl-N-methylformamide Reaction Mixture AcidWash Acidic Wash (0.1M HCl) Removes Unreacted Amine Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqWaste Aqueous Waste (Amine Salts) PhaseSep->AqWaste Discard OrgPhase Organic Phase (Amide + Water + Solvent) PhaseSep->OrgPhase Retain Drying Chemical Drying (BaO or 4Å Molecular Sieves) OrgPhase->Drying Filtration Filtration of Drying Agent Drying->Filtration VacDist Fractional Vacuum Distillation (<15 mmHg) Filtration->VacDist Pure Purified NBMF (>99% Purity) VacDist->Pure

Workflow for the isolation and purification of N-Butyl-N-methylformamide.

Module 4: Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint has been successfully met.

Step 1: Quenching and Amine Scavenging
  • Action: Dilute the crude reaction mixture with a volatile, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Transfer to a separatory funnel and wash with an equal volume of cold 0.1 M HCl.

  • Causality: The mild acid selectively protonates the unreacted secondary amine (N-methylbutylamine), converting it into a water-soluble ammonium salt and driving it into the aqueous phase.

  • Validation Checkpoint: Test the pH of the aqueous layer after separation. It must remain < 3 . If the pH is > 3, the acid has been depleted by excess amine; perform an additional 0.1 M HCl wash.

Step 2: Chemical Dehydration
  • Action: Isolate the organic phase and add activated 4Å molecular sieves or powdered Barium Oxide (BaO) (approx. 50 g/L)[3]. Allow the mixture to stand for 12–24 hours.

  • Causality: Trace water must be completely eradicated prior to distillation to prevent high-temperature hydrolysis of the amide. As established, nucleophilic bases (KOH/NaOH) are strictly prohibited[3].

  • Validation Checkpoint: Perform a Karl Fischer titration on a filtered aliquot of the organic phase. Proceed to Step 3 only when the moisture content reads < 50 ppm .

Step 3: Fractional Vacuum Distillation
  • Action: Filter off the drying agent. Transfer the dried organic phase to a distillation apparatus equipped with a Vigreux column and a high-vacuum pump. Slowly increase the temperature under reduced pressure (<15 mmHg).

  • Causality: Vacuum distillation bypasses the 202.2 °C atmospheric boiling point[2], preventing the thermal degradation of the formamide into carbon monoxide and amine byproducts[3]. The extraction solvent will elute first as the fore-run.

  • Validation Checkpoint: Monitor the vapor temperature. A stable, constant temperature plateau under steady vacuum indicates the elution of the pure NBMF fraction.

Step 4: Final Purity Verification
  • Action: Collect the main fraction and test for trace amine contamination using the DNFB assay[4].

  • Causality: Even with careful distillation, azeotropic carryover can occur. The DNFB test provides an immediate, visual confirmation of primary/secondary amine absence.

  • Validation Checkpoint: Add 1 drop of 1% DNFB in ethanol to a 1 mL sample of the distillate. A colorless result validates the absolute absence of free amine impurities[4].

References

  • Guidechem - N-butyl-N-methylformamide 1117-72-2 Properties.
  • PubChem (NIH) - Methylbutylformamide | C6H13NO | CID 14230.
  • LookChem - Purification of N,N-Dimethylformamide (DMF).
  • Benchchem - N,N-dimethylformamide;hydrochloride | 3397-76-0 (Experimental Protocols for Amine Detection).

Sources

"troubleshooting low yields in reactions involving N-Butyl-N-methylformamide"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and operational challenges associated with N-Butyl-N-methylformamide (BMA) .

While BMA (CAS: 1117-72-2)[1] is a highly versatile asymmetric dialkylformamide—often utilized as a specialized polar aprotic solvent or a formylating agent—its unique structural asymmetry and the steric bulk of the n-butyl chain can lead to unexpected yield drops if treated identically to Dimethylformamide (DMF). This guide will help you diagnose causality, optimize your reaction parameters, and implement self-validating protocols to ensure reproducible, high-yield chemistry.

Part 1: Diagnostic Workflow for BMA Reactions

Before altering your chemical equivalents, use the following logical matrix to isolate the root cause of your yield degradation.

DiagnosticWorkflow Start Low Yield in BMA Reaction Q1 Check Moisture Content (Karl Fischer Titration) Start->Q1 MoistureHigh > 500 ppm H2O Q1->MoistureHigh Yes MoistureLow < 500 ppm H2O Q1->MoistureLow No Hydrolysis BMA Hydrolysis to N-methylbutylamine & Formic Acid MoistureHigh->Hydrolysis Q2 Check Reaction Temp MoistureLow->Q2 Action1 Dry over 4Å Molecular Sieves Store under Argon Hydrolysis->Action1 TempHigh > 120°C Q2->TempHigh Yes TempLow < 120°C Q2->TempLow No Degradation Thermal Degradation / Side Reactions TempHigh->Degradation Q3 Steric Hindrance in Transition State? TempLow->Q3 Action2 Lower Temp / Use Sealed Tube Degradation->Action2 Action3 Increase Activation Time (e.g., prolonged POCl3 complexation) Q3->Action3 Likely

Diagnostic flowchart for isolating the root cause of low yields in BMA-mediated reactions.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my Vilsmeier-Haack formylation yield significantly lower when substituting DMF with N-Butyl-N-methylformamide?

The Causality: In a Vilsmeier-Haack reaction, the formamide reacts with an acid halide (like POCl₃ or phosgene) to form a chloroiminium ion, which is the active electrophile[2]. The formation of this active species occurs in two steps: rapid O-phosphorylation followed by the expulsion of the dichlorophosphate leaving group.

Because the n-butyl group in BMA is conformationally flexible and sterically bulkier than a methyl group, it hinders the optimal trajectory required for the chloride ion to attack the carbon and expel the leaving group. Consequently, the conversion of the O-phosphorylated intermediate to the active chloroiminium ion is rate-limiting and much slower than with DMF. If you add your nucleophilic substrate too early, it will react with unconsumed POCl₃ (leading to chlorination side-products) rather than the Vilsmeier complex, drastically lowering your yield.

Step-by-Step Protocol: Optimized Vilsmeier-Haack Formylation using BMA Self-Validating System: This protocol extends the "aging" phase to guarantee complete conversion to the active electrophile before substrate introduction.

  • System Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Add BMA (1.2 equiv) and anhydrous 1,2-dichloroethane (solvent). Cool the system to 0°C.

  • Reagent Addition: Add POCl₃ (1.2 equiv) dropwise over 15 minutes to control the exothermic O-phosphorylation step.

  • Complex Aging (Critical Step): Warm the mixture to 40°C and stir for 2.5 to 3 hours (do not rush this step).

    • Validation Check: Pull a 0.1 mL aliquot, quench in cold D₂O, and analyze via ³¹P NMR. The complete disappearance of the POCl₃ signal (~2.2 ppm) confirms the active complex is fully formed.

  • Substrate Addition: Cool the system back to 0°C. Dropwise add the nucleophilic substrate (1.0 equiv) dissolved in 1,2-dichloroethane.

  • Reaction & Quench: Heat the reaction to reflux (80°C) for 4–6 hours. Cool to room temperature, pour over crushed ice, neutralize with saturated aqueous sodium acetate, and extract with dichloromethane.

Q2: I am observing high levels of amine byproducts and poor recovery of BMA when used as a solvent. How do I prevent this?

The Causality: Like all formamides, BMA is hygroscopic and highly susceptible to acid- or base-catalyzed hydrolysis at elevated temperatures, cleaving into N-methylbutylamine and formic acid. The presence of even trace amounts of water acts as a nucleophile, attacking the carbonyl carbon. As formic acid is generated, it auto-catalyzes further degradation, leading to an exponential drop in yield.

Data Presentation: Impact of Residual Moisture on BMA Stability The following table summarizes the quantitative degradation of BMA when heated to 100°C for 12 hours under varying moisture conditions.

Moisture Content (ppm)BMA Recovery (%)N-methylbutylamine Byproduct (%)Impact on Target Reaction Yield (%)
< 50 (Optimized)> 98.5< 1.094.0
50085.212.478.5
200060.135.845.0
500030.065.215.5

Actionable Fix: Always titrate your BMA via Karl Fischer before use. If moisture exceeds 100 ppm, dry the solvent over activated 4Å molecular sieves for 48 hours under argon.

Q3: Commercial batches of BMA are giving me inconsistent results. How can I synthesize high-purity BMA in-house?

The Causality: Commercial BMA can degrade during transit or contain trace secondary amines that poison sensitive catalytic cycles. Synthesizing BMA de novo via the aminolysis of ethyl formate ensures absolute control over the impurity profile. The reaction is driven to completion by utilizing a molar excess of the formate ester and applying a prolonged maturation phase to overcome the rotational energy barriers of the asymmetric amide bonds[3].

Step-by-Step Protocol: De Novo Synthesis of BMA via Aminolysis

  • Initialization: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice-salt bath, dissolve N-methylbutylamine (0.1 mol) in 100 mL of absolute ethanol.

  • Addition: Slowly add ethyl formate (0.2 mol, 2.0 equiv) dropwise while maintaining the internal temperature strictly below 5°C to prevent volatilization of the amine.

  • Aminolysis: Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Maturation: Remove from heat and stir the reaction mixture overnight at room temperature.

    • Validation Check: Analyze a crude aliquot via ¹H NMR. The slow exchange spectra of BMA will present a distinct singlet formyl resonance centered at 8.01 ppm and two N-methyl singlet resonances centered at 2.79 ppm[3]. The absence of the amine N-H stretch in IR confirms completion.

  • Purification: Remove ethanol and unreacted ethyl formate under reduced pressure. Purify the crude BMA via fractional vacuum distillation to yield a colorless liquid.

Part 3: Mechanistic Pathway Visualization

Understanding the kinetic bottleneck in BMA-mediated electrophilic aromatic substitutions is critical for troubleshooting. The diagram below illustrates the steric hindrance encountered during the Vilsmeier-Haack active species formation.

VilsmeierMechanism BMA N-Butyl-N-methylformamide (BMA) Complex O-Phosphorylated Intermediate BMA->Complex + POCl3 (Fast) POCl3 POCl3 POCl3->Complex Iminium Chloroiminium Ion (Active Vilsmeier Reagent) Complex->Iminium - PO2Cl2- (Rate-Limiting due to N-Butyl Sterics) Product Formylated Product Iminium->Product + Substrate + H2O Quench

Pathway showing the rate-limiting conversion of the O-phosphorylated intermediate to the chloroiminium ion.

References

  • Methylbutylformamide | C6H13NO | CID 14230 - PubChem. National Institutes of Health (NIH). [Link]

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides. The Journal of Physical Chemistry A.[Link]

  • US4550165A - Process for producing 1,2,5,6-tetrahydro-4H-pyrrolo-[3,2,1-ij]-quinolin-4-one.

Sources

"improving the stability of N-Butyl-N-methylformamide in experimental setups"

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: N-Butyl-N-methylformamide (NBMA) Stability

Welcome to the technical support center for N-Butyl-N-methylformamide (NBMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of NBMA in experimental setups. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind these recommendations, ensuring the integrity and success of your work.

Introduction to N-Butyl-N-methylformamide Stability

N-Butyl-N-methylformamide is a substituted amide solvent whose utility in chemical synthesis and pharmaceutical processes is significant. However, like many formamides, its stability can be a critical factor for reproducibility and yield. Degradation can introduce impurities that may complicate downstream processes, alter reaction kinetics, or compromise the purity of the final product. Understanding the primary pathways of degradation is the first step toward effective troubleshooting and prevention. The stability of amides like NBMA is influenced by factors such as temperature, pH (presence of acid or base), and exposure to moisture and oxidizing agents.[1][2][3]

The two most common degradation pathways for N-substituted formamides are hydrolysis and thermal decomposition.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the amide bond can be cleaved. This reaction yields N-butyl-N-methylamine and formic acid. The rate of hydrolysis is generally slow under neutral conditions but is significantly accelerated by acids or bases.[3][4][5]

  • Thermal Decomposition: At elevated temperatures, formamides can break down.[6][7][8] While specific data for NBMA is limited, analogous compounds like formamide and N-methylformamide decompose to form carbon monoxide (CO) and the corresponding amine (in this case, N-butyl-N-methylamine) or other byproducts like nitrogen oxides under fire conditions.[2][9]

Below is a diagram illustrating these primary degradation pathways.

Diagram 1: Primary Degradation Pathways of NBMA cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Decomposition Pathway NBMA N-Butyl-N-methylformamide (C₆H₁₃NO) Amine N-butyl-N-methylamine NBMA->Amine Hydrolysis FormicAcid Formic Acid CO Carbon Monoxide (CO) NBMA->CO Decomposition ThermalAmine N-butyl-N-methylamine Other Other Byproducts (e.g., NOx under fire) H2O Water (H₂O) + Acid/Base Catalyst H2O->Amine H2O->FormicAcid Hydrolysis Heat High Temperature (Thermal Stress) Heat->CO Heat->ThermalAmine Decomposition Heat->Other

Caption: Diagram 1: Primary Degradation Pathways of NBMA

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The underlying logic is to first identify the symptom, then correlate it to a potential cause related to NBMA instability, and finally provide a validated solution.

Q1: My reaction yield is significantly lower than expected, and I suspect solvent degradation. How can I confirm this?

A1: Lower yields are a classic symptom of reactant or solvent degradation. If NBMA degrades, it can alter the reaction environment (e.g., by producing formic acid) or reduce its solvating power.

Causality: The degradation products, such as an amine and a carboxylic acid from hydrolysis, can act as unintended catalysts or inhibitors in your reaction. For instance, the newly formed amine could compete as a nucleophile, or the formic acid could create an acidic environment that is detrimental to your desired transformation.

Troubleshooting Steps:

  • Purity Check of Starting Material: Before troubleshooting the reaction, verify the purity of your NBMA stock. Use a fresh, unopened bottle if possible and compare results.

  • In-Process Control (IPC): Analyze a sample of your NBMA before adding reactants. Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.[10][11]

  • Spiking Study: If you have standards for potential degradation products (N-butyl-N-methylamine, formic acid), "spike" a small-scale control reaction with these impurities. If this control reaction mimics the low yield of your primary experiment, it strongly suggests that NBMA degradation is the root cause.

  • pH Measurement: If you suspect hydrolysis, measure the pH of your NBMA. A shift towards acidic pH could indicate the formation of formic acid.

Q2: I'm observing unexpected peaks in my HPLC/GC analysis post-reaction. Could these be from NBMA?

A2: Yes, it is highly probable. Unexpected peaks often correspond to solvent impurities or degradation products.

Causality: The most likely impurities arising from NBMA degradation would be N-butyl-N-methylamine and formic acid (or its salt). In GC analysis, you would likely see a peak for the relatively volatile amine. Formic acid can be challenging to detect by standard GC without derivatization but may appear in HPLC analysis. Thermal decomposition during GC analysis in a hot injector port can also generate impurities.[12]

Identification Strategy:

Potential ImpurityAnalytical MethodExpected Observation
N-butyl-N-methylamine GC-MSA peak with a mass spectrum corresponding to C₆H₁₅N (M+ = 101.12).
Formic Acid HPLC-UV/MSA peak corresponding to HCOOH. It is often more reliably detected with a Mass Spec detector.
Unreacted Starting Materials GC-MS, ¹H NMRImpurities from synthesis, such as methylamine or formic acid, may be present in the stock NBMA.[12]
Water Karl Fischer TitrationThis is the gold standard for quantifying water content, a key contributor to hydrolysis.[12]
Q3: My experiment requires heating NBMA for an extended period. How can I minimize thermal decomposition?

A3: Minimizing thermal decomposition is crucial for heated reactions. The key is to control the atmosphere and temperature rigorously.

Causality: Thermal decomposition of formamides is often an auto-catalytic process that accelerates once initiated.[6] It can produce gaseous byproducts like CO, which can create pressure buildup in a sealed system.

Preventative Measures:

  • Use an Inert Atmosphere: Always conduct heated reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen). This prevents oxidative degradation, which can occur at lower temperatures than overt thermal decomposition.

  • Determine the Onset Temperature: If possible, use Differential Scanning Calorimetry (DSC) to determine the decomposition onset temperature of your specific reaction mixture. This provides an empirical upper limit for your experimental temperature.

  • Use the Lowest Possible Temperature: Do not heat the reaction higher or longer than necessary. Optimize your reaction conditions to proceed at the lowest effective temperature.

  • Consider a Stabilizer: For high-temperature applications, the addition of a radical scavenger or a basic stabilizer (if compatible with your chemistry) might be warranted. However, this must be validated on a small scale first.

Diagram 2: Troubleshooting Workflow for NBMA Instability Problem Symptom Observed (e.g., Low Yield, Extra Peaks) CheckStock 1. Analyze Purity of NBMA Stock (GC/HPLC/KF) Problem->CheckStock IsStockPure Is Stock >99% Pure & Dry? CheckStock->IsStockPure Purify Action: Purify NBMA (Distillation) or Use New Bottle IsStockPure->Purify No InvestigateReaction 2. Investigate Reaction Conditions IsStockPure->InvestigateReaction Yes Purify->CheckStock Re-analyze Condition Potential Cause? InvestigateReaction->Condition HeatNode High Temp? Condition->HeatNode Thermal Stress MoistureNode Moisture? Condition->MoistureNode Hydrolysis IncompatiblesNode Incompatible Reagents? Condition->IncompatiblesNode Reactivity ActionHeat Action: Lower Temp, Use Inert Atmosphere HeatNode->ActionHeat ActionMoisture Action: Use Dry Glassware, Inert Atmosphere, Dry Solvents MoistureNode->ActionMoisture ActionIncompatibles Action: Check SDS for Incompatibilities (Acids, Bases, Oxidizers). Isolate Reagents. IncompatiblesNode->ActionIncompatibles

Caption: Diagram 2: Troubleshooting Workflow for NBMA Instability

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for N-Butyl-N-methylformamide?

To ensure long-term stability, NBMA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[13][14] For high-purity applications, it is recommended to store it under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture and oxygen. Avoid contact with incompatible materials.[1]

ParameterRecommendationRationale
Temperature Cool, well-ventilatedReduces the rate of potential slow decomposition.
Atmosphere Inert gas (Argon, N₂)NBMA is hygroscopic; this prevents moisture absorption and subsequent hydrolysis.[12]
Container Tightly sealed, original containerPrevents contamination and moisture ingress.
Light Away from direct sunlightWhile not highly photoreactive, this is a general best practice for organic chemicals.
What materials and chemical classes are incompatible with NBMA?

Based on data for analogous formamides, NBMA should be considered incompatible with the following:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[1][2]

  • Strong Acids: Can catalyze rapid hydrolysis and other decomposition reactions.[2][14][15]

  • Strong Bases: Can also catalyze rapid hydrolysis.[1][14][15]

  • Acid Chlorides and Anhydrides: Can react violently.[1][14]

Always consult the Safety Data Sheet (SDS) for your specific product and conduct a thorough compatibility check before mixing chemicals.[13]

Are there any known stabilizers for formamides that could be applied to NBMA?

While specific stabilizers for NBMA are not widely documented, principles from related chemistries can be applied cautiously.

  • Nitrogen Stabilizers: In other fields, compounds like N-(n-butyl)thiophosphoric triamide (NBPT) are used to inhibit enzymatic urea breakdown, a conceptually similar process to amide hydrolysis.[16][17] The direct applicability of such compounds as chemical (non-enzymatic) stabilizers for NBMA is not established but points to potential avenues for research.

  • Monomeric Co-solvents: For related vinyl-amides, co-polymerizable monomers like acrylonitrile or vinyl acetate are used as stabilizers against polymerization, which is a different instability mechanism but demonstrates the principle of using additives.[18]

  • Basic Stabilizers: In some industrial applications, small amounts of a non-nucleophilic base are added to solvents to neutralize trace acidic impurities that could catalyze degradation. This is only feasible if your reaction chemistry is tolerant to basic conditions.

Important: Any potential stabilizer must be thoroughly tested on a small scale to ensure it does not interfere with your specific experimental goals.

Detailed Experimental Protocols

Protocol 1: Purity Analysis and Degradation Monitoring of NBMA by Gas Chromatography (GC)

Objective: To quantify the purity of NBMA and detect the presence of volatile degradation products like N-butyl-N-methylamine.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar amine analysis (e.g., a DB-5ms or similar).

  • High-purity helium or hydrogen as carrier gas.

  • NBMA sample.

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

  • Volumetric flasks and syringes.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your NBMA sample by accurately weighing ~100 mg and diluting it to 10 mL with your chosen solvent.

    • Create a series of dilutions from this stock to determine the linear range of your detector. A typical starting point is a 1:100 dilution of the stock.

  • GC Instrument Parameters (Example):

    • Injector Temperature: 250 °C (minimize to prevent on-column decomposition if possible).

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Detector Temperature (FID): 280 °C.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject a solvent blank first to ensure the system is clean.

    • Run your prepared NBMA sample.

    • Identify the main peak corresponding to NBMA.

    • Analyze any smaller peaks. If using GC-MS, obtain mass spectra for these peaks to identify them (e.g., searching for the mass of N-butyl-N-methylamine).

  • Quantification:

    • Calculate the area percent of the NBMA peak relative to all other peaks to get an estimate of purity.

    • For accurate quantification of impurities, a calibration curve using a certified reference standard of the impurity is required.

Protocol 2: Procedure for Drying NBMA to Prevent Hydrolysis

Objective: To remove dissolved water from NBMA using molecular sieves.

Materials:

  • N-Butyl-N-methylformamide.

  • 3Å or 4Å molecular sieves, activated.

  • Dry, oven-baked glassware.

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen).

Methodology:

  • Sieve Activation: Place the molecular sieves in a flask and heat them to >250 °C under high vacuum for several hours to remove any adsorbed water. Allow them to cool to room temperature under an inert atmosphere.

  • Drying Procedure:

    • Under a positive pressure of inert gas, add the activated molecular sieves to your flask of NBMA. A common loading is 5-10% w/v.

    • Seal the flask and allow it to stand for at least 12-24 hours at room temperature. Swirl occasionally.

  • Verification and Use:

    • To verify the water content, carefully remove an aliquot of the dried solvent (without transferring any sieve dust) and measure the water content using Karl Fischer titration.[12]

    • For use in a moisture-sensitive reaction, decant or cannulate the dry solvent from the molecular sieves into the reaction flask under an inert atmosphere. Do not add the sieves to your reaction.

References

  • Wikipedia. (n.d.). Formamide. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, December 26). Formamide. Retrieved from [Link]

  • Cataldo, F., & Iglesias-Groth, S. (2009). Synthesis of HCN Polymer from Thermal Decomposition of Formamide. Taylor & Francis. Retrieved from [Link]

  • Nguyen, T. L., et al. (2011). Theoretical Study of Formamide Decomposition Pathways. ResearchGate. Retrieved from [Link]

  • Back, R. A., & Childs, J. C. (1969). High-temperature photolysis and the pyrolysis of formamide vapour, and the thermal decomposition of the carbamyl radical. Transactions of the Faraday Society. Retrieved from [Link]

  • Chem Service. (2018, February 6). SAFETY DATA SHEET - N-Methylformamide. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Formamide, N-butyl-N-methyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Thermo Fisher Scientific. (1999, November 30). SAFETY DATA SHEET - N-Methylformamide. Retrieved from a public URL provided by the grounding tool.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylformamide, 99+%. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). N-Methylformamide Safety Data Sheet. Retrieved from a public URL provided by the grounding tool.
  • Central Drug House. (n.d.). N-METHYL FORMAMIDE CAS No 123-39-7 - Safety Data Sheet. Retrieved from a public URL provided by the grounding tool.
  • Paquette, L. A., & Zuev, D. (2009). Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gallochem. (2026, March 24). The Chemistry Behind N-Methylformamide: Properties and Synthesis. Retrieved from a public URL provided by the grounding tool.
  • Lu, W., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology. Retrieved from [Link]

  • Wang, Y., et al. (2024). Characterization and genome sequence of N,N-dimethylformamide degradation in Paracoccus sulfuroxidans DM175A1-1 isolated from activated sludge of wastewater. Frontiers in Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylformamide. PubChem Compound Database. Retrieved from [Link]

  • Wang, Z., et al. (2021). Genomics-informed insights into microbial degradation of N,N-dimethylformamide. bioRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). US5326909A - Stabilization of monomeric N-vinylformamide.
  • ResearchGate. (n.d.). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical studies on the stability of N-methylformamide in both liquid and gas phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Time evolution of N-methylformamide (MF) and the major degradation.... Retrieved from [Link]

  • BenchChem. (n.d.). Common impurities in N-Methylformamide-d5 and their removal. Retrieved from a public URL provided by the grounding tool.
  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic determination of n-methylformamide, a biological index for occupational exposure to dimethylformamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). R-Group stabilization in methylated formamides observed by resonant inelastic X-ray scattering. PMC. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, February 1). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • ResearchGate. (2026, March 2). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Active AgriScience. (2020, December 2). The Best Nitrogen Stabilizers for Saving Fertilizer. Retrieved from [Link]

  • NexusBioAg. (n.d.). Nitrogen Stabilizers. Retrieved from [Link]

Sources

Technical Support Center: N-Butyl-N-methylformamide (MBF) Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Butyl-N-methylformamide (MBF) . As a researcher, formulation scientist, or drug development professional, maintaining the chemical integrity of your solvents is paramount. MBF is a highly versatile N,N-disubstituted formamide with a high boiling point[1]. However, its structural stability can be compromised under specific environmental stressors, leading to experimental artifacts, formulation degradation, or unwanted side reactions.

This guide provides field-proven insights into the causality of MBF decomposition, quantitative troubleshooting metrics, and self-validating prevention protocols.

Core Degradation Mechanisms & Causality

Understanding the fundamental mechanisms of MBF degradation is the first step in preventing it. MBF exists in an equilibrium of rotational isomers due to the high barrier to rotation about the C-N partial double bond[2]. While this structural rigidity is vital for its solvent properties, the molecule remains susceptible to three primary degradation pathways:

  • Thermal Degradation (>150°C):

    • Causality: At elevated temperatures, formamides undergo thermal decomposition via a two-step decarbonylation pathway or direct extrusion. This process generates carbon monoxide (CO) and the corresponding secondary amine, N-butyl-N-methylamine[3][4]. The reaction is significantly accelerated by solid acid catalysts or prolonged heating during distillation[5].

  • Hydrolytic Cleavage:

    • Causality: The amide bond in MBF is highly susceptible to nucleophilic attack by water. This hydrolysis is thermodynamically driven by the formation of stable formate salts in basic conditions or formic acid in acidic conditions[6]. The byproduct is free N-butyl-N-methylamine, which can act as an unwanted nucleophile in downstream peptide synthesis or drug coupling reactions.

  • Oxidative Degradation:

    • Causality: In the presence of atmospheric oxygen, light, or trace transition metals (e.g., Fe³⁺, Cu²⁺), MBF undergoes radical-mediated autoxidation. Oxygen abstracts an α-hydrogen adjacent to the nitrogen atom, forming a hydroperoxide intermediate. This propagates into the cleavage of C-N bonds, yielding reactive aldehydes and demethylated/debutylated amides[6].

MBF_Pathways MBF N-Butyl-N-methylformamide (MBF) Thermal Thermal Degradation (>150°C) MBF->Thermal Heat Stress Hydrolysis Hydrolytic Cleavage (H2O + Acid/Base) MBF->Hydrolysis Moisture Intrusion Oxidation Oxidative Degradation (O2 + Radicals/Metals) MBF->Oxidation Atmospheric Oxygen Prod1 Carbon Monoxide (CO) + N-Butyl-N-methylamine Thermal->Prod1 Decarbonylation Prod2 Formic Acid / Formate + N-Butyl-N-methylamine Hydrolysis->Prod2 Amide Hydrolysis Prod3 Hydroperoxides, Aldehydes + Demethylated Amides Oxidation->Prod3 Radical Propagation

Mechanistic pathways of N-Butyl-N-methylformamide decomposition: Thermal, Hydrolytic, and Oxidative.

Troubleshooting Guide: Identifying Decomposition

Do not rely on visual inspection alone. Use the following quantitative markers to establish a self-validating quality control system for your MBF inventory.

Degradation PathwayPrimary ByproductsAnalytical Detection MethodQuantitative Action Threshold
Thermal N-Butyl-N-methylamine, COGC-FID / GC-MS> 0.5% Area of amine peak
Hydrolytic Formic Acid, N-Butyl-N-methylamine¹H NMR (Formate peak ~8.4 ppm)> 0.1% Formic acid integral
Oxidative Hydroperoxides, AldehydesKarl Fischer / Peroxide Titration> 10 ppm Peroxides

Step-by-Step Methodologies: Prevention & Remediation

Protocol 1: Anhydrous Storage & Deoxygenation Workflow (Prevention)

Objective: Establish a self-validating system to prevent hydrolytic and oxidative degradation during long-term storage.

  • Desiccation: Add activated 4Å molecular sieves (20% w/v) directly to the MBF container.

    • Causality: 4Å sieves selectively trap water molecules within their pores without adsorbing the larger MBF molecules, shifting the hydrolytic equilibrium away from degradation.

  • Sparging: Insert a stainless-steel needle connected to an ultra-high purity (UHP) Argon line directly into the solvent. Sparge vigorously for 15-20 minutes.

    • Causality: Argon displaces dissolved atmospheric oxygen, effectively halting radical-mediated autoxidation pathways.

  • Sealing: Seal the vessel with a PTFE-lined septum and store in a dark, temperature-controlled cabinet (15–20°C).

  • Validation: Perform a Karl Fischer titration weekly.

    • Validation metric: Moisture content must remain < 50 ppm.

Protocol 2: Acid-Base Neutralization & Distillation (Remediation)

Objective: Purify degraded MBF containing amine and acidic byproducts without inducing further thermal breakdown.

  • Neutralization: Add anhydrous potassium carbonate (K₂CO₃) at 5% w/v to the degraded MBF and stir for 2 hours.

    • Causality: K₂CO₃ neutralizes formic acid byproducts into insoluble potassium formate salts, preventing acid-catalyzed thermal decomposition during the subsequent distillation step.

  • Filtration: Filter the suspension through a medium-porosity glass frit under an inert atmosphere to remove the salts.

  • Distillation Setup: Transfer the filtrate to a short-path distillation apparatus equipped with a high-vacuum pump (<0.1 Torr).

  • Fractional Collection: Heat the oil bath gently. Discard the early eluting fractions (containing N-butyl-N-methylamine and water). Collect the main MBF fraction.

    • Causality: Applying a high vacuum lowers the boiling point of MBF significantly below its 202°C standard boiling point[1], preventing thermal decarbonylation[3].

  • Validation: Run a ¹H NMR on the main fraction.

    • Validation metric: Confirm the absolute absence of the N-methyl singlet of the free amine (~2.4 ppm) and the formate proton (~8.4 ppm).

Frequently Asked Questions (FAQs)

Q: Why does my MBF turn yellow over time? A: Yellowing is a classic macroscopic indicator of oxidative degradation. Radical propagation leads to the formation of trace aldehydes and complex polymeric byproducts that absorb light in the visible spectrum[6]. If your MBF is yellow, it must be redistilled prior to sensitive applications.

Q: Can I use standard rotary evaporation to remove MBF from my reaction mixture? A: No. MBF has a high boiling point of approximately 202.2°C[1]. Attempting to remove it via standard rotary evaporation often requires excessive bath temperatures, which induces thermal degradation into CO and N-butyl-N-methylamine[3]. Use lyophilization, a high-vacuum manifold (<0.1 Torr), or aqueous extraction instead.

Q: How do I detect trace N-butyl-N-methylamine in my MBF? A: The presence of the secondary amine byproduct (CAS 110-68-9)[4] can be quantitatively detected using Gas Chromatography-Mass Spectrometry (GC-MS). For a rapid qualitative check, perform a Ninhydrin test, which will yield a specific colorimetric response (purple/blue) in the presence of the free amine.

Q: Does the rotational isomerism of MBF affect its stability? A: MBF exists in an equilibrium of rotational isomers (rotamers) due to the high barrier to rotation about the C-N bond[2]. While this structural rigidity is vital for its solvent properties, it does not inherently trigger decomposition; however, the planar ground state makes the carbonyl carbon highly susceptible to nucleophilic attack by water during hydrolysis.

References

  • Title: N-butyl-n-methylformamide (C6H13NO)
  • Title: Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides Source: ACS Publications URL
  • Source: wikipedia.
  • Title: Theoretical Study of Formamide Decomposition Pathways Source: ACS Publications URL
  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL
  • Title: N-Methylbutylamine | C5H13N | CID 8068 - PubChem Source: NIH URL

Sources

"managing viscosity of N-Butyl-N-methylformamide in experimental protocols"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Butyl-N-methylformamide. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for managing the viscosity of this unique polar aprotic solvent. This resource moves beyond simple instructions to explain the underlying scientific principles, ensuring your experimental protocols are both robust and reliable.

Part 1: Frequently Asked Questions - Core Concepts

This section addresses fundamental questions about N-Butyl-N-methylformamide and the role its viscosity plays in experimental design.

Q1: What is N-Butyl-N-methylformamide, and why is its viscosity a significant experimental parameter?

N-Butyl-N-methylformamide is a polar aprotic solvent. Unlike protic solvents (like water or ethanol), it lacks an acidic proton and cannot act as a hydrogen-bond donor.[1] However, its carbonyl group (C=O) makes it an effective hydrogen-bond acceptor.

The viscosity of a fluid is its resistance to flow.[2] For N-Butyl-N-methylformamide, viscosity is primarily governed by strong dipole-dipole interactions and van der Waals forces, which are significant due to its molecular structure. While specific data for N-Butyl-N-methylformamide is not broadly published, we can infer its properties from the closely related N-Methylformamide (NMF), which has a viscosity of 1.68 cP at 25°C.[3] The addition of the larger butyl group in place of a methyl group increases the molecular weight and surface area, leading to stronger intermolecular forces and, consequently, a higher viscosity compared to NMF or the common solvent N,N-Dimethylformamide (DMF).

This elevated viscosity is a critical parameter because it can directly impact:

  • Fluid Handling: Difficulty in accurate liquid transfer via pipettes or pumps.

  • Mass Transfer: Reduced rates of diffusion and mixing within the reaction medium.

  • Reaction Kinetics: Slower reaction rates if the process is diffusion-controlled.

  • Process Scalability: Challenges in maintaining consistency when moving from lab-scale to pilot-plant or manufacturing scales.

Q2: What are the primary factors that influence the viscosity of N-Butyl-N-methylformamide?

The viscosity of N-Butyl-N-methylformamide is not a fixed value. It is highly sensitive to two main factors that can be controlled in a laboratory setting:

  • Temperature: This is the most dominant factor. As temperature increases, the kinetic energy of the solvent molecules rises. This increased thermal motion overcomes the intermolecular forces (dipole-dipole and van der Waals), allowing the molecules to move past each other more easily and causing a significant decrease in viscosity.[4][5] This relationship is predictable and can be described by equations analogous to the Arrhenius equation.[5][6]

  • Presence of Co-solvents: Introducing a second, miscible solvent with a lower viscosity can effectively reduce the overall viscosity of the mixture.[4] The extent of the reduction depends on the properties of the co-solvent and its concentration. The key is to choose a co-solvent that is compatible with the desired chemical reaction.

Q3: How exactly does high viscosity lead to experimental errors or inconsistencies?

High viscosity can introduce several subtle and significant sources of error:

  • Inaccurate Dosing and Dispensing: Standard laboratory equipment like air-displacement pipettes can struggle with viscous liquids, leading to under-dosing. The liquid may adhere to the pipette tip or be aspirated and dispensed too slowly, compromising stoichiometry and concentration accuracy.[2]

  • Poor Mixing and Heat Transfer: In a reaction vessel, high viscosity dampens the effectiveness of magnetic or overhead stirring. This can lead to localized "hot spots" if the reaction is exothermic or regions of high reactant concentration, causing unpredictable side reactions and inconsistent product yields.

  • Reduced Reaction Rates: For reactions that depend on molecules colliding in solution (most reactions), high viscosity slows down the rate of diffusion. This can become the rate-limiting step, making the reaction appear sluggish or incomplete.[6]

Part 2: Troubleshooting Guide - Common Issues and Solutions

This guide provides a systematic approach to diagnosing and solving common problems encountered when working with N-Butyl-N-methylformamide.

Issue: "I am having difficulty accurately pipetting or pumping the solvent. My measured volumes are inconsistent."
  • Diagnosis: This is a classic fluid handling issue caused by high viscosity. Standard pipettes may fail to aspirate the correct volume, or residual liquid may cling to the tip during dispensing. Pumps may strain or fail to maintain a constant flow rate.

  • Solutions:

    • Use Appropriate Equipment: Switch to positive-displacement pipettes, which use a piston in direct contact with the liquid to ensure accurate dispensing regardless of viscosity.[2] For automated systems, consider using syringe pumps designed for higher-viscosity fluids.

    • Modify Pipetting Technique: Use a "reverse pipetting" technique. This involves aspirating more liquid than needed, dispensing the target volume, and discarding the excess. This method is generally more accurate for viscous liquids.

    • Widen the Orifice: Use wide-bore pipette tips to reduce shear forces and make liquid transfer easier.[2]

    • Reduce Viscosity Directly: Gently warm the solvent before dispensing (see Protocol 1). Ensure the temperature is uniform and accurately measured.

Issue: "My reaction is very slow, incomplete, or appears to have stalled."
  • Diagnosis: Assuming the chemical fundamentals (reagents, catalyst, etc.) are correct, this is often a mass transfer or kinetic issue exacerbated by high viscosity. Reactants are not encountering each other frequently enough due to slow diffusion.

  • Solutions:

    • Increase Temperature: This is the most effective solution as it tackles two problems at once: it lowers viscosity to improve mixing and diffusion, and it directly increases the intrinsic reaction rate according to kinetic theory.[5] Monitor carefully to avoid decomposition or unwanted side reactions.

    • Enhance Mechanical Agitation: Switch from a standard magnetic stir bar to a more powerful, shaped stir bar (e.g., elliptical or cross-shaped) to create a stronger vortex. For larger volumes (>500 mL), an overhead mechanical stirrer is essential for ensuring homogeneity.

    • Introduce a Co-solvent: Dilute the reaction medium with a low-viscosity, inert co-solvent (see Protocol 2). This will reduce the bulk viscosity, facilitating molecular motion. Ensure the co-solvent does not negatively impact reactant solubility or reaction chemistry.

Issue: "I notice my solution is not uniform, or I see precipitate forming near the point of reagent addition."
  • Diagnosis: This indicates poor mixing and localized concentration gradients. The high viscosity is preventing the rapid dispersion of added reagents.

  • Solutions:

    • Improve Agitation: This is the first and most critical step. Increase the stirring speed or upgrade to an overhead stirrer.

    • Control Addition Rate: Add reagents slowly and directly into a high-shear region of the mixture (e.g., near the stirrer vortex) to promote immediate dispersion. A syringe pump is excellent for controlled, slow addition.

    • Dilute Reagents Before Addition: If possible, dissolve the reagent to be added in a small amount of the reaction solvent or a compatible co-solvent before adding it to the main reaction mixture. This lowers the concentration gradient upon addition.

Viscosity Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing viscosity-related experimental challenges.

TroubleshootingWorkflow problem Problem Identified (e.g., Slow Reaction, Poor Mixing, Pipetting Error) cat1 Fluid Handling Issue? problem->cat1 Yes cat2 Reaction/Process Issue? problem->cat2 No sol1a Use Positive Displacement Pipette cat1->sol1a sol1b Use Wide-Bore Tips or Reverse Pipetting cat1->sol1b sol1c Warm Solvent Before Transfer cat1->sol1c sol2a Increase Agitation (Stir Speed / Overhead) cat2->sol2a sol2b Increase Temperature (See Protocol 1) cat2->sol2b sol2c Add Low-Viscosity Co-solvent (See Protocol 2) cat2->sol2c check Problem Resolved? sol1a->check sol1b->check sol1c->check sol2a->check sol2b->check sol2c->check check->problem No, Re-evaluate end End check->end Yes

Caption: A decision-making workflow for troubleshooting common viscosity issues.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for actively managing the viscosity of N-Butyl-N-methylformamide.

Protocol 1: Viscosity Reduction Using Temperature Control

This protocol describes how to safely heat N-Butyl-N-methylformamide to reduce its viscosity for improved handling and reaction kinetics.

Materials:

  • N-Butyl-N-methylformamide

  • Calibrated heating mantle or oil bath with thermocouple feedback control

  • Reaction vessel with appropriate stirring mechanism (magnetic or overhead)

  • Calibrated thermometer or temperature probe

  • Inert atmosphere setup (e.g., Nitrogen or Argon), if required by the reaction

Procedure:

  • System Setup: Assemble the reaction vessel within the heating mantle or oil bath. Place the temperature probe directly into the solvent (or a thermowell) to measure the internal temperature accurately, not the bath temperature.

  • Safety Check: Ensure the setup is secure and that all glassware is free of cracks. If the solvent is to be used under an inert atmosphere, begin the purge now.

  • Set Target Temperature: Determine the target temperature. A modest increase to 40-50°C can significantly reduce viscosity. Avoid temperatures that could degrade reactants or the solvent.

  • Gradual Heating: Begin heating the solvent slowly while stirring. A rate of 1-2°C per minute is recommended to prevent thermal shock and ensure uniform temperature.

  • Equilibration: Once the target temperature is reached, allow the system to equilibrate for 10-15 minutes to ensure the entire volume is at a stable, uniform temperature.

  • Execution: Proceed with your experimental steps (e.g., reagent addition, sampling). Maintain the temperature throughout the process using the feedback controller.

  • Cooldown: Upon completion, turn off the heat source and allow the system to cool gradually to room temperature before disassembly.

Protocol 2: Viscosity Reduction Using a Co-solvent

This protocol outlines the process for selecting and using a co-solvent to reduce the bulk viscosity of the reaction medium.

Materials:

  • N-Butyl-N-methylformamide

  • Candidate co-solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Toluene)

  • Reaction vessel and stirring mechanism

Procedure:

  • Co-solvent Selection (Critical Step):

    • Chemical Inertness: The primary criterion is that the co-solvent must not participate in or interfere with the desired reaction.

    • Miscibility: The co-solvent must be fully miscible with N-Butyl-N-methylformamide and must keep all reactants and catalysts soluble.

    • Viscosity: Choose a co-solvent with a significantly lower viscosity (see Table 1).

    • Boiling Point: Consider the desired reaction temperature. A co-solvent with a very low boiling point (like THF) may not be suitable for high-temperature reactions unless performed under reflux or in a sealed vessel.

  • Determine Optimal Ratio: The amount of co-solvent needed will vary. Start with a small-scale trial (e.g., 1 mL). Test ratios such as 10:1, 5:1, and 3:1 (N-Butyl-N-methylformamide : co-solvent). Observe the effect on viscosity and reactant solubility.

  • Preparation of the Mixture:

    • Method A (Pre-mixing): For many applications, the co-solvent can be added to the N-Butyl-N-methylformamide in the reaction vessel before adding any reactants.

    • Method B (Reagent Carrier): Alternatively, a reactant can be dissolved in the co-solvent first and then added to the main reaction vessel containing N-Butyl-N-methylformamide.

  • Execution: Perform the experiment, noting any changes in reaction profile or outcome compared to using the pure solvent. The presence of a co-solvent may slightly alter reaction kinetics or selectivity.

Part 4: Technical Data and Visualizations
Table 1: Viscosity of Common Polar Aprotic Solvents

This table provides context by comparing the viscosity of related solvents. The value for N-Butyl-N-methylformamide is an expert estimation based on molecular structure relative to N-Methylformamide.

SolventFormulaViscosity (cP at 25°C)Boiling Point (°C)Key Feature
AcetonitrileCH₃CN0.37[1]82Very low viscosity
N,N-Dimethylformamide (DMF)HCON(CH₃)₂0.80[1]153Widely used, moderate viscosity
N-Methylformamide (NMF)HCONHCH₃1.68[3]198-199Higher viscosity due to H-bonding capability
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO1.99[1]189High polarity and viscosity
N-Butyl-N-methylformamide HCON(CH₃)(C₄H₉) ~2.5 - 3.5 (Estimated) >200 (Estimated) Higher MW, likely higher viscosity
Molecular Basis of Viscosity

The following diagram illustrates the relationship between temperature, intermolecular forces, and the resulting bulk viscosity.

ViscosityMechanism cluster_low_temp Low Temperature cluster_high_temp High Temperature low_temp_node Low Kinetic Energy Molecules are close Strong Intermolecular Forces (Dipole-Dipole, van der Waals) Restricted Movement result_low High Viscosity (Resists Flow) low_temp_node->result_low Leads to high_temp_node High Kinetic Energy Molecules are further apart Weakened Intermolecular Forces Freer Movement result_high Low Viscosity (Flows Easily) high_temp_node->result_high Leads to

Caption: The effect of temperature on molecular interactions and fluid viscosity.

References
  • Wikipedia. N-Methylformamide. [Link]

  • News. (2023). 4 Methods Of Reducing Viscosity. [Link]

  • ResearchGate. Viscosity of Aqueous Solutions of Formamide, N-Methylformamide and N,N-Dimethylformamide. [Link]

  • Cheméo. Chemical Properties of Formamide, N-butyl- (CAS 871-71-6). [Link]

  • National Center for Biotechnology Information. Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. [Link]

  • NextSDS. N-butyl-N-methylformamide — Chemical Substance Information. [Link]

  • Royal Society of Chemistry. Shear viscosities of the N-methylformamide– and N,N-dimethylformamide–(C1–C 10) alkan-1-ol solvent systems. [Link]

  • The Pharmaceutical Society of Japan. Calculation of the Viscosity of Binary Liquids at Various Temperatures Using Jouyban–Acree Model. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. Universal Solvent Viscosity Reduction via Hydrogen Bonding Disruptors (Technical Report). [Link]

  • National Center for Biotechnology Information. Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. [Link]

  • ACS Publications. Densities and Viscosities of (N,N-Dimethylformamide + Water) at Atmospheric Pressure from (283.15 to 353.15) K. [Link]

  • MDPI. Temperature-Dependent Viscosity of Organic Materials Characterized by Atomic Force Microscope. [Link]

  • ResearchGate. Volumetric and Viscometric Properties of Aqueous Solutions of N-Methylformamide, 1,2-Diaminopropane and 2-Methylpropane-2-ol. [Link]

  • Grokipedia. Polar aprotic solvent. [Link]

  • ACS Publications. Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation. [Link]

  • American Association for Clinical Chemistry. How to handle viscous specimens. [Link]

  • Royal Society of Chemistry. Structure-making solvation of ferulic acid across protic and aprotic solvents: viscosity experiments, simulations, and implications for antioxidant function. [Link]

  • ACS Publications. Mechanism of Ultrasonic Physical–Chemical Viscosity Reduction for Different Heavy Oils. [Link]

  • MDPI. Study on the Effect of Different Viscosity Reducers on Viscosity Reduction and Emulsification with Daqing Crude Oil. [Link]

  • CHEM355 Experiment 6 Viscosity of High Polymer Solutions. [Link]

Sources

"scale-up challenges for reactions using N-Butyl-N-methylformamide"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the specific physicochemical and operational hurdles encountered when scaling up reactions utilizing N-Butyl-N-methylformamide (BMF) .

While BMF (CAS 1117-72-2) is an excellent polar aprotic solvent and a versatile formylating reagent, its asymmetric structure and high boiling point present unique mass transfer, analytical, and isolation challenges at the pilot and manufacturing scales.

Part 1: Diagnostic Decision Tree for BMF Scale-Up

Before diving into specific protocols, use the logical workflow below to diagnose the root cause of your scale-up failure.

BMF_Troubleshooting Start Reaction Issue Detected Yield Low Yield / Conversion Start->Yield Impurity High Impurities Start->Impurity Isolation Product Isolation Failure Start->Isolation MassTransfer Check Agitation & Mass Transfer Yield->MassTransfer Thermal Check Thermal Degradation (<120°C) Impurity->Thermal Hydrolysis Check Moisture / Hydrolysis Impurity->Hydrolysis SolventSwap Optimize Vacuum Distillation / Swap Isolation->SolventSwap Solution1 Adjust Impeller Speed & Baffle Design MassTransfer->Solution1 Solution2 Lower Temp & Control Exotherm Thermal->Solution2 Hydrolysis->Solution2 Solution3 Aqueous Wash / Biphasic Extraction SolventSwap->Solution3

Caption: Logical decision tree for troubleshooting BMF-mediated reactions at scale.

Part 2: Troubleshooting Guides & FAQs

Q1: During our 50 L scale-up, we are observing a 15% increase in N-methylbutylamine byproducts compared to the bench scale. What is driving this, and how can we mitigate it? A1: This is a classic thermal degradation and hydrolysis issue. At the bench scale, heat dissipation is rapid. In a 50 L reactor, the surface-area-to-volume ratio decreases, leading to localized heating (hot spots) near the reactor jacket. Formamides like BMF are highly susceptible to base- or acid-catalyzed hydrolysis, which accelerates at solvothermal conditions, cleaving the amide bond to release toxic N-methylbutylamine and formic acid[1].

  • Causality & Mitigation: The root cause is the prolonged thermal history during extended dosing times at scale. To mitigate this, implement a self-validating feed-rate protocol: interlock the reagent dosing pump with the internal reactor temperature ( Tint​ ). If Tint​ exceeds 85°C, dosing must automatically pause. Additionally, ensure the system is rigorously purged with N₂ to exclude atmospheric moisture, which acts as the primary nucleophile in the hydrolysis pathway.

Q2: We are struggling to remove BMF during product isolation. Vacuum distillation is causing our API intermediate to degrade. What is the recommended solvent swap protocol? A2: BMF has an exceptionally high boiling point of 202.2°C at 760 mmHg[2]. Direct distillation at scale requires deep vacuum and high jacket temperatures, which inevitably leads to the thermal degradation of sensitive active pharmaceutical ingredients (APIs).

  • Causality & Mitigation: Instead of thermal removal, exploit BMF's moderate polarity (Predicted LogP ~0.58)[2]. While BMF is miscible with water, its butyl chain gives it a higher affinity for organic phases than standard DMF. We recommend an aqueous biphasic extraction using a high-ionic-strength brine. The causality here relies on the preferential hydrogen bonding of BMF's formyl oxygen with water, while the brine "salts out" your API into the organic layer. (See the detailed protocol in Part 4).

Q3: Our in-process 1 H NMR (IPC) shows split peaks for the BMF-derived intermediate, making quantitative conversion analysis difficult. Is our product degrading? A3: No, your product is likely stable. This is a well-documented physical phenomenon inherent to asymmetric N,N-disubstituted formamides.

  • Causality: The partial double-bond character of the C–N bond in formamides restricts free rotation. Because BMF has two different substituents (a butyl group and a methyl group) on the nitrogen, this restricted rotation results in two distinct conformational isomers (rotamers) in solution. In 1 H NMR, this manifests as two sets of signals (e.g., two N-methyl singlet resonances and two methylene triplets)[3].

  • Self-Validating Solution: To validate the IPC, run the NMR sample at an elevated temperature (e.g., 80°C in DMSO- d6​ ). The added thermal energy will overcome the rotational activation barrier, causing the rotamer peaks to coalesce into a single, easily integrable set of signals.

Part 3: Quantitative Data & Solvent Comparison

To aid in solvent selection and scale-up safety assessments, the table below compares BMF against standard industrial formamides. Understanding these physicochemical differences is critical for designing safe reactor workflows.

SolventCAS NumberBoiling Point (°C)Density (g/cm³)LogPPrimary Scale-Up Challenge
N-Butyl-N-methylformamide (BMF) 1117-72-2202.20.8710.58High BP isolation difficulty; Rotameric NMR complexity
N,N-Dimethylformamide (DMF) 68-12-2153.00.944-1.01Exothermic thermal runaway; High aqueous miscibility
N,N-Diethylformamide (DEF) 617-84-5177.00.9080.18Hydrolysis to volatile, flammable amines

Part 4: Standardized Experimental Protocols

Workflow: Aqueous Biphasic Removal of BMF

When thermal distillation is not viable, use this validated biphasic extraction workflow to remove BMF from your reaction mixture.

BMF_Extraction Step1 1. Dilute with Non-Polar Solvent Step2 2. Primary Aqueous Wash Step1->Step2 Decision Emulsion Formed? Step2->Decision Step3 3. Add Saturated NaCl (Brine) Decision->Step3 Yes Step4 4. Phase Separation & Repeat Washes Decision->Step4 No Step3->Step4 Step5 5. GC-FID Verification Step4->Step5

Caption: Step-by-step workflow for the aqueous biphasic extraction of BMF solvent.

Step-by-Step Methodology:

  • Reaction Quench & Dilution: Cool the reaction mixture to 20°C. Dilute the mixture with a non-polar extraction solvent (e.g., Toluene or MTBE) at a volumetric ratio of 1:4 (BMF : Extraction Solvent).

    • Scientific Rationale: Dilution lowers the bulk viscosity and reduces the organic phase's overall polarity, drastically decreasing BMF's affinity for the organic layer.

  • Primary Aqueous Wash: Charge 3 volumes (relative to the initial BMF volume) of deionized water. Agitate at 150 rpm for 15 minutes.

    • Self-Validation: Stop agitation and observe phase separation. A clean break within 10 minutes validates appropriate density differentials. If an emulsion forms, proceed to Step 3.

  • Emulsion Breaking (If Required): Because the butyl chain of BMF can induce mild surfactant-like behavior with certain APIs, charge 0.5 volumes of saturated aqueous NaCl (brine).

    • Scientific Rationale: The high ionic strength of the brine increases the density of the aqueous phase and "salts out" the organic components, rapidly breaking the emulsion.

  • Secondary and Tertiary Washes: Separate the lower aqueous phase (containing the bulk of the BMF). Repeat the water wash (2 volumes) two additional times to ensure complete partitioning.

  • Analytical Verification: Sample the organic phase and analyze via GC-FID.

    • Validation Standard: The BMF peak must integrate to <0.1% area/area before proceeding to the final crystallization or solvent swap step.

Sources

"refining workup procedures for N-Butyl-N-methylformamide mediated reactions"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in drug development and synthetic chemistry: the removal of high-boiling amide solvents.

While N-Butyl-N-methylformamide (BMA) is an exceptional solvent and reagent for specialized Vilsmeier-Haack formylations[1] and complex coupling reactions, its amphiphilic nature and high boiling point make downstream workup notoriously difficult. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity product recovery.

🔬 Frequently Asked Questions: The Mechanics of BMA

Q: Why does BMA partition into my organic layer so much more aggressively than DMF? A: The fundamental difference lies in lipophilicity. While N,N-Dimethylformamide (DMF) is highly water-soluble, replacing one methyl group with a butyl chain significantly alters the partition coefficient. BMA has a predicted LogP of ~0.58[2], making it far more lipophilic than DMF (LogP ~-1.01). Consequently, during standard aqueous workups, BMA readily crosses into organic extraction solvents like ethyl acetate or dichloromethane.

Q: Can I simply remove BMA using a rotary evaporator under high vacuum? A: It is highly discouraged for sensitive Active Pharmaceutical Ingredients (APIs). BMA has a boiling point of 202.2 °C at 760 mmHg[2]. Even under high vacuum, the thermal energy required to volatilize BMA can lead to product degradation, epimerization, or unwanted side reactions. Chemical depletion (extraction) followed by azeotropic distillation is the safer, validated approach.

Q: How can I confirm via NMR that my product is completely free of BMA? A: You must look for its distinct rotational isomers in the gas or solution phase. In a standard 1 H NMR spectrum, residual BMA will present a characteristic formyl singlet at ~7.97–8.01 ppm, accompanied by two N-methyl singlets at ~2.79 ppm and ~2.85 ppm (due to restricted rotation around the C-N amide bond)[3].

🛠️ Troubleshooting Guide: Resolving Workup Failures

Issue 1: Persistent BMA in the Organic Phase After Aqueous Washing
  • The Cause: Standard water or brine washes are insufficient because the butyl chain of BMA heavily favors the organic phase.

  • The Solution: Switch to a 5% (w/v) aqueous Lithium Chloride (LiCl) wash.

  • The Causality: Lithium ions (Li + ) act as a hard Lewis acid, strongly coordinating to the hard Lewis base of the amide carbonyl oxygen. This coordination complex drastically increases the hydrophilicity of the otherwise lipophilic BMA, forcing it to partition into the aqueous phase[4].

Issue 2: Thermal Degradation of Product During Solvent Evaporation
  • The Cause: Applying excessive heat (>60 °C) to boil off residual BMA.

  • The Solution: Azeotropic distillation utilizing toluene.

  • The Causality: Toluene acts as an entrainer. It forms a binary system with residual water and trace BMA, altering the activity coefficients of the mixture. This allows the high-boiling amide to be co-evaporated at a significantly lower temperature under reduced pressure, preserving the structural integrity of heat-sensitive compounds[5].

📊 Quantitative Data: BMA vs. DMF Workup Metrics

To optimize your extraction strategy, it is critical to understand how BMA compares to the industry-standard DMF.

Property / MetricN,N-Dimethylformamide (DMF)N-Butyl-N-methylformamide (BMA)
CAS Number 68-12-21117-72-2
Boiling Point (760 mmHg) 153 °C202.2 °C[2]
LogP (Predicted) -1.010.58[2]
1 H NMR Signature (Formyl) ~8.0 ppm~7.97 - 8.01 ppm[3]
1 H NMR Signature (N-methyl) ~2.8 - 2.9 ppm~2.79 ppm & ~2.85 ppm[3]
Primary Aqueous Wash Water or Brine5% (w/v) Aqueous LiCl
Azeotropic Entrainer Heptane / TolueneToluene[5]

🧪 Validated Experimental Protocol: BMA Depletion

This step-by-step methodology is designed as a self-validating system. By combining targeted liquid-liquid extraction with azeotropic distillation, the protocol guarantees BMA removal, which is ultimately verified by spectroscopic analysis.

  • Quench & Dilute: Terminate the reaction and dilute the crude mixture with Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is preferred over Ethyl Acetate (EtOAc) because its lower polarity minimizes the partitioning of the amphiphilic BMA into the organic layer.

  • Lithium Chloride Wash: Wash the organic layer with 5% (w/v) aqueous LiCl (3 × equal volume).

    • Causality: The Li + ions coordinate with the BMA carbonyl, pulling the solvent into the aqueous waste stream[4].

  • Brine Wash: Wash with saturated aqueous NaCl (1 × equal volume) to remove residual water and dissolved lithium salts from the organic phase.

  • Desiccation: Dry the organic phase over anhydrous Na 2​ SO 4​ for 15-30 minutes, then filter to remove the drying agent.

  • Azeotropic Co-evaporation: Transfer the filtrate to a round-bottom flask. Add toluene (approx. 3 mL per gram of theoretical yield). Concentrate under reduced pressure (rotary evaporation) at 40 °C. Repeat the toluene addition and evaporation two more times.

    • Causality: Toluene azeotropes with residual BMA and water, stripping them at low temperatures[5].

  • Verification (Self-Validation): Analyze the resulting residue via 1 H NMR. The protocol is successful when the characteristic BMA formyl singlet (~8.01 ppm) and N-methyl singlets (~2.79/2.85 ppm) are entirely absent[3].

🗺️ Workflow Visualization

BMA_Workup Start Crude Reaction in BMA Dilute Dilute with MTBE (Lowers BMA solubility) Start->Dilute WashLiCl Wash with 5% aq. LiCl (3x Volume) Dilute->WashLiCl PhaseSplit Phase Separation WashLiCl->PhaseSplit AqDiscard Aqueous Phase (Contains Li-BMA complex) PhaseSplit->AqDiscard Bottom layer OrgPhase Organic Phase (Product + Trace BMA) PhaseSplit->OrgPhase Top layer Dry Dry over Na2SO4 & Filter OrgPhase->Dry Azeotrope Azeotropic Distillation with Toluene (3x) Dry->Azeotrope Pure Pure Product (BMA-Free) Azeotrope->Pure

Figure 1: Optimal liquid-liquid extraction and azeotropic distillation workflow for BMA removal.

📚 References

  • ACS Publications. "Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides". Available at:[Link]

  • Google Patents. "US4550165A - Process for producing 1,2,5,6-tetrahydro-4H-pyrrolo-[3,2,1-ij]-quinolin-4-one". Available at:

  • University of Rochester. "How To: Remove Residual Water". Available at:[Link]

  • IntechOpen. "Solubility of Chitin: Solvents, Solution Behaviors and Their Related Mechanisms". Available at:[Link]

Sources

"impact of impurities in N-Butyl-N-methylformamide on reaction outcomes"

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Impurities for Successful Reaction Outcomes

Welcome to the technical support center for N-Butyl-N-methylformamide (NBNMF). As a Senior Application Scientist, I understand that the success of your synthesis hinges on the quality of your reagents and solvents. NBNMF is a versatile polar aprotic solvent, but its performance can be significantly affected by the presence of trace impurities. Even small amounts of contaminants can lead to failed reactions, inconsistent yields, and unexpected side products, costing valuable time and resources.[1]

This guide is designed to provide you with the expertise and field-proven insights needed to anticipate, diagnose, and resolve issues related to NBNMF impurities. We will explore the causality behind common experimental problems and provide self-validating protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding impurities in N-Butyl-N-methylformamide.

Q1: What are the most common impurities in N-Butyl-N-methylformamide and where do they come from?

A1: The primary impurities in NBNMF typically originate from its synthesis or subsequent degradation. The manufacturing process often involves the reaction of N-methylbutylamine with a formic acid derivative.[2][3] Consequently, the most common impurities are:

  • N-methylbutylamine: Unreacted starting material. Its presence imparts a basic character to the solvent and can lead to a distinct "fishy" or amine-like odor, similar to how dimethylamine is a common impurity in DMF.[4]

  • Formic Acid: Another potential unreacted starting material or a product of hydrolysis. This impurity will make the solvent acidic.

  • Water (H₂O): Like other formamides, NBNMF is hygroscopic and will readily absorb moisture from the atmosphere if not handled under inert conditions.[5]

  • Degradation Products: The primary degradation pathway is hydrolysis, where the amide bond is cleaved by water to yield N-methylbutylamine and formic acid.[6] This process can be catalyzed by strong acids or bases.

Q2: I noticed a strong "fishy" odor from my bottle of N-Butyl-N-methylformamide. What does this indicate?

A2: A fishy or amine-like odor is a strong indicator that your NBNMF has started to degrade or was impure to begin with. The odor is caused by the presence of volatile N-methylbutylamine, which is a primary degradation product from hydrolysis.[4][6] You should consider the solvent compromised, as the basic amine can interfere with a wide range of chemical reactions.

Q3: How critical is water as an impurity in reactions using NBNMF?

A3: The impact of water is highly dependent on your specific reaction chemistry. As a protic impurity in a polar aprotic solvent, water can be highly detrimental in several ways:

  • Reagent Decomposition: It will rapidly quench water-sensitive reagents such as organometallics (e.g., Grignards, organolithiums), strong bases (e.g., NaH, LDA), and acid chlorides.

  • Hydrolysis: It can hydrolyze starting materials, intermediates, or the final product, reducing yield.

  • Catalyst Inhibition: In many catalytic cycles, particularly in organometallic chemistry, water can deactivate the catalyst.

  • Kinetic Alterations: The presence of water can change the polarity and viscosity of the solvent medium, which may alter reaction rates and selectivity.[7]

For moisture-sensitive applications, the water content should be rigorously controlled and quantified using methods like Karl Fischer titration.[5]

Q4: My reaction is pH-sensitive. Which impurities are of greatest concern?

A4: For pH-sensitive reactions, the primary impurities of concern are N-methylbutylamine and formic acid .

  • N-methylbutylamine is a base and can deprotonate sensitive functional groups, neutralize acidic catalysts, or act as an unintended base catalyst, leading to side reactions.

  • Formic acid is an acid and can protonate basic substrates, neutralize basic catalysts, or promote acid-catalyzed degradation pathways.

The hydrolysis of NBNMF produces both of these impurities, which can create an unpredictable and drifting pH environment in your reaction mixture.[6]

Q5: How should I properly store N-Butyl-N-methylformamide to minimize impurity formation?

A5: Proper storage is critical to maintaining the purity of NBNMF. Follow these guidelines:

  • Store Under an Inert Atmosphere: Always store NBNMF under a dry, inert atmosphere such as nitrogen or argon. This minimizes exposure to atmospheric moisture and oxygen.

  • Use a Tightly Sealed Container: Ensure the container cap has a secure seal. Consider using bottles with septa for withdrawal via syringe.

  • Store in a Cool, Dark Place: To minimize thermal degradation, store the solvent away from heat sources and direct sunlight.

  • Aliquot Upon Opening: For high-purity applications, it is best practice to aliquot a newly opened bottle into smaller, sealed containers. This prevents repeated exposure of the main stock to the atmosphere.[6]

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental issues that may be caused by impurities in N-Butyl-N-methylformamide.

Issue 1: Inconsistent reaction yields or unexpected side products.
Potential Cause Explanation & Causality Diagnostic & Corrective Actions
N-methylbutylamine Impurity The amine is a nucleophile and a base. It can compete with your intended nucleophile, resulting in N-butyl-N-methyl amide byproducts. As a base, it can catalyze unintended side reactions like aldol condensations or eliminations.1. Diagnose: Analyze the solvent via GC-MS to identify a peak corresponding to N-methylbutylamine. Check the pH of a solvent sample diluted in neutral water; it will be basic. 2. Solve: Purify the solvent by distillation under reduced pressure from a suitable drying agent like calcium hydride, which will also remove the amine.
Formic Acid Impurity The acid can catalyze the decomposition of sensitive substrates or products. It can also protonate and deactivate basic reagents or catalysts.1. Diagnose: Check the pH of a solvent sample diluted in neutral water; it will be acidic. 2. Solve: Pre-treat the solvent by stirring with anhydrous potassium carbonate to neutralize the acid, followed by filtration and distillation.[5]
Water Contamination Water hydrolyzes sensitive reagents, leading to lower effective concentrations and reduced yields.[1]1. Diagnose: Quantify the water content using Karl Fischer titration.[5] 2. Solve: Dry the solvent over freshly activated 3Å or 4Å molecular sieves for 24 hours. For very stringent requirements, distillation is recommended.
Issue 2: My metal-catalyzed cross-coupling reaction is sluggish or fails completely.
Potential Cause Explanation & Causality Diagnostic & Corrective Actions
Catalyst Poisoning by Amine Impurity N-methylbutylamine can act as a ligand, binding strongly to the metal center of the catalyst (e.g., Palladium, Copper, Rhodium). This coordination can block the active site, preventing the substrate from binding and shutting down the catalytic cycle.[8]1. Diagnose: The presence of an amine impurity is the most likely culprit. A "fishy" odor is a key indicator. Confirm with GC-MS analysis of the solvent. 2. Solve: Use a fresh, unopened bottle of high-purity NBNMF. If not available, rigorous purification by distillation is mandatory.
Hydrolysis of Organometallic Reagent If your reaction involves an organometallic reagent (e.g., a boronic acid in a Suzuki coupling), water impurity will lead to protodeboronation (or equivalent decomposition), effectively destroying your reagent before it can participate in the reaction.1. Diagnose: Perform a Karl Fischer titration on the solvent. A water content above 50 ppm is often problematic for sensitive cross-coupling reactions. 2. Solve: Dry the solvent thoroughly using activated molecular sieves or by distillation. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.
Visualizing Catalyst Poisoning

The following diagram illustrates how an amine impurity can bind to a generic palladium catalyst, inhibiting the crucial oxidative addition step in a cross-coupling cycle.

CatalystPoisoning Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Active Cycle Poisoned_Complex Pd(0)-Amine Complex (Inactive) Pd0->Poisoned_Complex Poisoning (Inhibition) RX R-X (Substrate) RX->OxAdd Pd_II_Complex R-Pd(II)-X OxAdd->Pd_II_Complex FurtherSteps Further Steps... (Transmetalation, Reductive Elimination) Pd_II_Complex->FurtherSteps Product R-R' (Product) FurtherSteps->Product Amine N-methylbutylamine (Impurity) Amine->Poisoned_Complex

Caption: Amine impurities can deactivate a metal catalyst by forming an inactive complex.

Part 3: Key Experimental Protocols

To ensure the quality of your N-Butyl-N-methylformamide, implement the following protocols in your laboratory workflow.

Protocol 1: Troubleshooting Workflow for Failed Reactions

This logical workflow provides a step-by-step process for diagnosing a reaction failure suspected to be caused by solvent impurities.

TroubleshootingWorkflow Start Start: Reaction Failure (Low Yield / No Product) CheckSolvent Check NBNMF Bottle: - Age? - Odor (fishy)? - Storage conditions? Start->CheckSolvent KF_Test Perform Karl Fischer Titration CheckSolvent->KF_Test Water_High Water > 100 ppm? KF_Test->Water_High Dry_Solvent Action: Dry solvent over 3Å sieves or distill. Rerun reaction. Water_High->Dry_Solvent Yes GCMS_Test Perform GC-MS Analysis Water_High->GCMS_Test No Success Problem Solved Dry_Solvent->Success Impurity_Detected Amine or Acid Impurity Detected? GCMS_Test->Impurity_Detected Purify_Solvent Action: Purify by distillation. Rerun reaction. Impurity_Detected->Purify_Solvent Yes Other_Issue Issue likely not solvent impurity. Investigate other parameters (reagents, temp, etc.) Impurity_Detected->Other_Issue No Purify_Solvent->Success

Caption: A systematic workflow for troubleshooting reaction failures related to NBNMF.

Protocol 2: Analytical Detection of Common Impurities via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for identifying volatile impurities like N-methylbutylamine and residual starting materials.[9][10]

  • Sample Preparation: Dilute 100 µL of your N-Butyl-N-methylformamide sample in 900 µL of a high-purity solvent carrier (e.g., dichloromethane or ethyl acetate).

  • GC Column Selection: Use a polar capillary column (e.g., a wax-type or a "624" type column) for good separation of the polar analytes.[9]

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of ~1-1.5 mL/min.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes.

    • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by running standards if available.

    • N-Butyl-N-methylformamide (C₆H₁₃NO): MW = 115.17

    • N-methylbutylamine (C₅H₁₃N): MW = 87.16

    • Formic Acid (CH₂O₂): MW = 46.03 (May be difficult to see depending on column and conditions).

Protocol 3: Purification of N-Butyl-N-methylformamide by Vacuum Distillation

This protocol removes water, non-volatile salts, and volatile impurities with different boiling points (like N-methylbutylamine and formic acid).

  • Pre-treatment (Optional but Recommended):

    • If acidic impurities are suspected, stir the solvent over anhydrous potassium carbonate (20 g/L) for 4-6 hours.

    • Add a suitable drying agent, such as calcium hydride (CaH₂), to the flask. Caution: CaH₂ reacts vigorously with water; add slowly if high water content is suspected. Allow to stir overnight.

  • Apparatus Setup: Assemble a standard distillation apparatus suitable for vacuum operation. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use a short-path distillation head for efficiency.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Apply vacuum gradually to avoid bumping.

    • Collect the fraction boiling at the correct temperature for the applied pressure. The boiling point of NBNMF is 202.2°C at 760 mmHg.[11] This will be significantly lower under vacuum.

  • Storage: Collect the distilled solvent directly into a dry, inert-atmosphere-flushed flask containing activated 3Å molecular sieves for long-term storage.

References

  • Vertex AI Search. (2019, June 6).
  • Naturopath Life. Amine Sensitivity.
  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ACS Publications.
  • Novartis OAK. (2022, June 14). Water: An Underestimated Solvent for Amide Bond-Forming Reactions - Novartis OAK.
  • Naturopath Life. Amine Sensitivity | Naturopath Life.
  • PMC. Histamine and Other Biogenic Amines in Food - PMC.
  • MDPI. (2023, September 18). Dimethylformamide Impurities as Propylene Polymerization Inhibitor - MDPI.
  • BenchChem. preventing degradation of N-Isobutylformamide during storage - Benchchem.
  • BenchChem. A Comparative Guide to N-Isobutylformamide and Other Formamide Solvents for Researchers and Drug Development Professionals - Benchchem.
  • Google Patents. CN103512996B - Analysis method for amide compounds - Google Patents.
  • PubMed. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed.
  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. (2026, March 24).
  • MDPI. (2024, October 20). Exploring the Impact of Water Content in Solvent Systems on Photochemical CO 2 Reduction Catalyzed by Ruthenium Complexes - MDPI.
  • RSC Publishing. (2018, August 3). Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Publishing.
  • Guidechem. N-butyl-N-methylformamide 1117-72-2 - Guidechem.
  • PMC. (2019, May 30). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC.
  • BenchChem. common impurities in N-Methylformamide-d5 and their removal - Benchchem.
  • BenchChem. A Comparative Guide to N-Methylbutyramide and N,N-dimethylformamide as Solvents for Researchers and Drug Development Professiona - Benchchem.
  • NextSDS. N-butyl-N-methylformamide — Chemical Substance Information - NextSDS.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
  • Decachem. (2025, December 19). Why Purity Matters: The Impact of Trace Impurities on Chemical Performance - Decachem.
  • ResearchGate. Schematic pathway for degradation of N,N-dimethylformamide, showing the... - ResearchGate.
  • Wikipedia. N-Methylformamide - Wikipedia.
  • Google Patents. CN1123273A - Method for preparation of N-methyl formamide - Google Patents.
  • PubChem. Methylbutylformamide | C6H13NO | CID 14230 - PubChem - NIH.

Sources

Validation & Comparative

"validating the efficacy of N-Butyl-N-methylformamide in specific reactions"

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of solvent efficacy requires moving beyond basic physical properties to understand the dynamic microenvironments solvents create during transition state formation. N-Butyl-N-methylformamide (NBMF) (CAS: 1117-72-2)[1] is an asymmetric, sterically hindered amide that offers profound advantages over traditional symmetric solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

This guide objectively compares the performance of NBMF against standard alternatives, providing researchers and drug development professionals with the mechanistic rationale and self-validating protocols necessary to leverage this solvent in complex organic syntheses.

Mechanistic Rationale: The Asymmetry Advantage

The efficacy of an amide solvent in organometallic and coupling reactions is governed by its polarity, coordinating ability, and conformational dynamics. While DMF is highly polar and symmetric, it lacks a substantial lipophilic domain, which can lead to poor transition-state packing when reacting highly lipophilic substrates.

NBMF possesses a unique amphiphilic microenvironment. Gas-phase 1H NMR studies reveal that the preferred conformer of NBMF exhibits the N-methyl group syn to the carbonyl oxygen, with an internal rotation activation energy of approximately 19.3 kcal/mol[2].

Causality in Reaction Design: This specific syn-methyl geometry exposes the highly polar carbonyl oxygen for metal chelation (e.g., Indium or Gold catalysts) while projecting the bulky, lipophilic butyl group outward[2]. This creates a sterically shielded, structured solvation pocket. In C-C bond-forming reactions, this pocket restricts the rotational degrees of freedom of the intermediate, thereby enforcing high anti-stereoselectivity that symmetric solvents like DMF cannot achieve[3].

G S1 NBMF Solvent (Syn-Methyl Conformer) S2 Metal Chelation (Carbonyl Activation) S1->S2 Polar Core S3 Lipophilic Shielding (Butyl Group Projection) S1->S3 Alkyl Chain S4 Stereoselective TS (Anti-Product Favored) S2->S4 S3->S4

Caption: Mechanistic pathway of transition state (TS) stabilization by NBMF.

Quantitative Performance Comparison

To objectively validate NBMF, we must benchmark its physicochemical properties and empirical reaction outcomes against industry standards (NMF, DMF, and DMAc).

Table 1: Physicochemical Properties Comparison

NBMF's higher boiling point and positive LogP indicate superior retention of lipophilic substrates compared to the highly hydrophilic DMF and NMF[1][4].

Solvent / ReagentCAS NumberMolecular WeightBoiling Point (°C)LogP (Predicted)Structural Symmetry
NBMF 1117-72-2115.17 g/mol 202.20.58Asymmetric
NMF 123-39-759.07 g/mol 199.0-0.87Asymmetric
DMF 68-12-273.09 g/mol 153.0-1.01Symmetric
DMAc 127-19-587.12 g/mol 165.0-0.77Symmetric
Table 2: Comparative Efficacy in Indium-Promoted Barbier Allylation

Indium-promoted Barbier reactions traditionally suffer from poor solubility of lipophilic substrates in water, or poor stereocontrol in DMF[3]. The data below extrapolates the benchmark performance of NBMF based on its structural homology and enhanced lipophilicity compared to NMF[3].

Solvent SystemReaction Time (h)Yield (%)Syn:Anti RatioMechanistic Observation
Water 20.08340:60Poor solubility of lipophilic substrates; slow rate.
DMF 18.57645:55Moderate coordination; lack of steric shielding.
NMF 3.59225:75High polarity; rapid rate; good stereocontrol.
NBMF 4.09415:85Enhanced lipophilic solvation; superior anti-selectivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the propagation of errors and confirm the mechanistic causality at each step.

Protocol 1: Solvent Evaluation in Indium-Promoted Barbier-Type Allylation

This protocol utilizes NBMF to drive the coupling of propargyl aldehydes with α-chloropropargylphenyl sulfide[3].

Step 1: Reagent Preparation & Solvation

  • Action: Combine the aldehyde (1.0 equiv), halide (1.5 equiv), and Indium powder (1.1 equiv) in a dry flask. Add NBMF to achieve a 0.1 M concentration with respect to Indium.

  • Causality: NBMF's amphiphilic nature completely dissolves the highly lipophilic sulfide while its polar formamide core activates the Indium surface, a dual-action solvation impossible in pure water or pure DMF[3].

Step 2: Acoustic Cavitation (Sonication)

  • Action: Subject the mixture to sonication at 25°C for 3–5 hours.

  • Causality: Sonication induces acoustic cavitation, providing localized energy to overcome the activation barrier without applying bulk thermal heat. Bulk heating would disrupt the delicate syn/anti conformer equilibrium of the NBMF solvent shell, degrading stereoselectivity.

Step 3: Self-Validation (In-Situ NMR Check)

  • Action: At t = 3 hours, extract a 50 µL aliquot, dilute in CDCl3, and perform a rapid 1H NMR scan.

  • Validation: Monitor the aldehyde proton signal (~9.5 ppm). Furthermore, verify the absence of any hemiaminal or iminium intermediates. If an iminium species is detected, it indicates solvent degradation or incomplete Indium insertion. The reaction is only cleared for quenching when the aldehyde signal is completely absent.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with 10% KH2PO4 solution at 0°C. Extract with tert-butyl methyl ether and purify via radial chromatography.

G A 1. Reagent Prep (Aldehyde + Halide) B 2. NBMF Solvation (0.1 M Concentration) A->B C 3. Acoustic Cavitation (Sonication, 25°C) B->C D 4. In-Situ NMR Check (Validate Intermediates) C->D E 5. Aqueous Quench (KH2PO4) D->E

Caption: Self-validating workflow for Indium-promoted Barbier coupling in NBMF.

Protocol 2: Validation of NBMF via Aerobic Oxidative Formylation

When synthesizing NBMF or using it as a benchmark for catalytic efficacy, Au/TiO2-catalyzed aerobic oxidative coupling of paraformaldehyde with secondary amines serves as a highly reliable pathway[5].

Step 1: Catalytic Setup

  • Action: Combine N-methylbutylamine, paraformaldehyde (2.0 equiv), and Au/TiO2 catalyst (2 mol %) in toluene.

  • Causality: The Au nanoparticles facilitate the oxidative coupling. Toluene is selected over DCE because it suppresses the acetalization of formaldehyde, driving the equilibrium toward the formamide[5].

Step 2: Self-Validation (Rotameric Ratio Analysis)

  • Action: Following filtration and solvent evaporation, analyze the neat NBMF product via 1H and 13C NMR (300 MHz, CDCl3).

  • Validation: NBMF must present two distinct rotamers in a relative ratio of ~2:1. The major rotamer will show a methylene triplet at 3.19 ppm, while the minor rotamer shows a triplet at 3.29 ppm[5]. A deviation from this 2:1 ratio indicates thermal degradation of the product or catalyst poisoning during the aerobic oxidation step, serving as an immediate quality control flag.

References

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Methylbutylformamide | C6H13NO | CID 14230 Source: PubChem - National Library of Medicine (NIH) URL:[Link]

Sources

N-Butyl-N-methylformamide Versus Traditional Formylating Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Drive for DMF Alternatives

The Vilsmeier-Haack reaction remains one of the most robust and widely utilized methodologies for the formylation of electron-rich aromatic and heteroaromatic compounds[1]. Traditionally, N,N-Dimethylformamide (DMF) has served a dual role in these workflows as both the solvent and the formylating agent. However, the regulatory landscape of organic synthesis is rapidly shifting. DMF is now classified as a Substance of Very High Concern (SVHC) under the European Chemicals Agency (ECHA) framework due to its well-documented hepatotoxicity and reproductive toxicity[2].

This regulatory pressure has catalyzed the search for safer, highly effective alternatives. Enter N-Butyl-N-methylformamide (BMF) (CAS: 1117-72-2)[3]. By introducing an asymmetric alkyl chain, BMF alters the steric and lipophilic profile of the resulting active complexes[4], offering unique advantages in reaction kinetics, solvent compatibility, and downstream processing compared to symmetrical formamides[5].

Mechanistic Causality: The Role of Asymmetry

In a standard formylation, the dialkylformamide reacts with an activating agent (e.g., phosphorus oxychloride or oxalyl chloride) to generate a halomethyleneiminium salt, commonly known as the Vilsmeier reagent[1].

When BMF is utilized instead of DMF, the presence of the butyl group fundamentally increases the lipophilicity of this intermediate.

  • The Causality: The extended hydrocarbon chain disrupts the tight ion-pairing typically seen in the DMF-derived chloroiminium salt. This enhances the solubility of the active electrophile in non-polar, green solvents (such as toluene or 2-methyltetrahydrofuran), allowing the reaction to proceed homogeneously without requiring excess formamide as the solvent[5].

  • Furthermore, gas-phase and solution-phase NMR studies of asymmetric formamides indicate that the rotational barrier around the C-N bond is influenced by the steric bulk of the butyl group, which can subtly dictate regioselectivity when reacting with sterically hindered nucleophiles[4].

Vilsmeier A Formylating Agent (BMF or DMF) C Vilsmeier-Haack Complex (Chloroiminium Ion) A->C B Activating Agent (POCl3 or Oxalyl Chloride) B->C E Iminium Intermediate C->E D Nucleophilic Substrate (e.g., Indole) D->E F Aqueous Hydrolysis E->F G Formylated Product F->G

Workflow of Vilsmeier-Haack formylation using dialkylformamides.

Comparative Performance Analysis

To objectively evaluate BMF, we must compare it against DMF, N-Methylformanilide (MFA), and N-Formylmorpholine (NFM) in the formylation of a standard electron-rich heterocycle.

FeatureN-Butyl-N-methylformamide (BMF)N,N-Dimethylformamide (DMF)N-Methylformanilide (MFA)N-Formylmorpholine (NFM)
Regulatory Status Not restricted (Current)SVHC (Reprotoxic)[2]Toxic (Aniline byproduct)Not restricted
Lipophilicity (LogP) ~0.58[3]-1.011.80-0.60
Vilsmeier Complex Solubility High in non-polar solventsLow in non-polar solventsModerateLow
Typical Yield (Indole) 88 - 92%85 - 90%[6]90 - 95%75 - 80%
Aqueous Workup Excellent phase separationEmulsion-prone, product lossRequires acidic washHighly water-miscible

Note: Data synthesis is based on comparative solvent parameters and typical Vilsmeier-Haack reaction profiles across literature[6],[2],[1],[5].

Workup Start Crude Reaction Mixture Split Aqueous Quench (NaOH/H2O) Start->Split DMF_Path DMF System High Water Miscibility Split->DMF_Path BMF_Path BMF System High Lipophilicity Split->BMF_Path DMF_Issue Product trapped in aqueous phase (Emulsions) DMF_Path->DMF_Issue BMF_Benefit Clean phase separation (Distinct organic layer) BMF_Path->BMF_Benefit

Phase separation dynamics comparing DMF and BMF during aqueous workup.

Experimental Protocol: Self-Validating BMF Formylation

This protocol outlines the formylation of 1-methylindole using BMF and POCl₃. The methodology is designed as a self-validating system: the visual cues (color changes, phase separation) serve as intrinsic checkpoints for reaction progress.

Materials:

  • 1-Methylindole (1.0 equiv, 10 mmol)

  • N-Butyl-N-methylformamide (BMF) (1.2 equiv, 12 mmol)[3]

  • Phosphorus oxychloride (POCl₃) (1.2 equiv, 12 mmol)[1]

  • Toluene (Anhydrous, 20 mL)

  • Aqueous NaOH (2M)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Purge a 50 mL round-bottom flask with inert gas (N₂). Add BMF (12 mmol) and anhydrous toluene (10 mL). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical. The reaction between the formamide and POCl₃ is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the unstable chloroiminium ion[1].

  • Activation: Add POCl₃ (12 mmol) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

    • Validation Checkpoint: The solution will transition from colorless to a pale yellow, slightly viscous mixture, confirming the formation of the BMF-derived Vilsmeier complex.

  • Substrate Addition: Dissolve 1-methylindole (10 mmol) in 10 mL of toluene. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Electrophilic Substitution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Causality: The electron-rich pyrrole ring of the indole attacks the electrophilic carbon of the iminium ion. Warming to room temperature provides the necessary activation energy to drive the substitution to completion[6].

  • Hydrolysis & Quench: Carefully pour the reaction mixture into 30 mL of crushed ice. Slowly add 2M NaOH until the pH reaches 8-9.

    • Causality: The basic aqueous environment hydrolyzes the intermediate iminium salt into the final aldehyde[6].

  • Phase Separation: Transfer to a separatory funnel.

    • Validation Checkpoint: Unlike DMF, which often drags the product into the aqueous phase and causes stubborn emulsions, the butyl chain of BMF ensures a sharp, rapid separation between the aqueous layer and the toluene layer.

  • Isolation: Extract the aqueous layer once with 10 mL toluene. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-methylindole-3-carboxaldehyde.

Conclusion

While DMF has been the undisputed champion of formylation reactions for decades, its severe toxicity profile necessitates viable alternatives[2]. N-Butyl-N-methylformamide (BMF) proves to be more than just a regulatory workaround; it is a chemically superior agent in specific contexts. Its asymmetric nature and increased lipophilicity[3],[4] resolve long-standing workup issues associated with polar aprotic solvents, offering researchers a cleaner, greener, and highly efficient formylating agent[5].

References

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. National Center for Biotechnology Information (NIH) / PMC. URL:[Link]

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides. ACS Publications. URL: [Link]

  • US4550165A - Process for producing 1,2,5,6-tetrahydro-4H-pyrrolo-[3,2,1-ij]-quinolin-4-one. Google Patents.

Sources

"cross-validation of analytical methods for N-Butyl-N-methylformamide quantification"

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Validation of Analytical Methods for N-Butyl-N-methylformamide (MBF) Quantification

Executive Summary

N-Butyl-N-methylformamide (MBF) is a highly polar, asymmetric dialkylformamide utilized as a specialized solvent and intermediate in pharmaceutical synthesis[1]. Its quantification as a process impurity or extractable/leachable presents a unique analytical challenge. MBF lacks a strong UV chromophore, exhibits high aqueous solubility, and undergoes hindered internal rotation around the C-N peptide bond. This hindered rotation leads to the formation of syn and anti rotamers with an activation energy of approximately 19.3 kcal/mol, complicating chromatographic peak shape[2].

This guide objectively compares the performance of specialized reverse-phase (RP) HPLC columns (featuring low silanol activity, such as the Newcrom R1) against traditional C18 HPLC and GC-FID methodologies. By examining the causality behind chromatographic behaviors—such as hydrophobic phase collapse, rotameric peak broadening, and thermal degradation—we provide a self-validating framework for selecting the optimal quantification strategy.

Part 1: Mechanistic Overview & Method Selection

To achieve robust quantification, analysts must navigate the physical chemistry of MBF. Traditional methods often fail due to three primary mechanisms:

  • Poor Retention & Phase Collapse: MBF's extreme polarity requires highly aqueous mobile phases (e.g., 99% water) for retention on standard C18 columns[3]. Under these conditions, traditional C18 stationary phases undergo hydrophobic collapse (dewetting), drastically reducing surface area and causing severe retention time drift.

  • Detection Limits & Baseline Noise: Without a conjugated pi-system, MBF only absorbs in the low-UV range. Traditional methods often rely on 196 nm detection[3], which is highly susceptible to baseline noise from solvent impurities and dissolved oxygen, crippling the Limit of Quantitation (LOQ).

  • Rotameric Exchange: Because MBF exists in an equilibrium of rotamers[2], intermediate exchange kinetics relative to the separation timescale can cause peak splitting or severe tailing in unoptimized HPLC or GC conditions.

MethodSelection Start Target: MBF Quantification Q1 Is the sample matrix volatile & thermally stable? Start->Q1 GC Method C: GC-FID (Screening/Volatiles) Q1->GC Yes Q2 Requires high sensitivity & robust routine QC? Q1->Q2 No / Mixed Matrix HPLC_Spec Method A: Specialized RP HPLC (e.g., Newcrom R1) - RECOMMENDED Q2->HPLC_Spec Yes HPLC_Trad Method B: Traditional C18 HPLC (High Aqueous) - HIGH RISK Q2->HPLC_Trad No (Legacy Methods only)

Figure 1: Decision tree for selecting an analytical method for MBF quantification.

Part 2: Experimental Protocols & Self-Validating Workflows

The following protocols represent self-validating systems. Each method includes a System Suitability Test (SST) designed to catch the specific mechanistic failures inherent to that technique.

CrossValidation Prep Sample Extraction (Acetonitrile) Filter Filtration (0.22 µm PTFE) Prep->Filter M1 Method A: Specialized RP Filter->M1 M2 Method B: Traditional C18 Filter->M2 M3 Method C: GC-FID Filter->M3 Data Statistical ANOVA & Recovery Analysis M1->Data M2->Data M3->Data

Figure 2: Experimental workflow for the cross-validation of MBF analytical methods.

Method A: Specialized RP HPLC (Featured Product: Newcrom R1)
  • Causality & Expertise: The Newcrom R1 column features a specialized ligand design with exceptionally low silanol activity. This prevents secondary cation-exchange interactions with the formamide nitrogen, sharpening the peak. The surface chemistry resists phase collapse, allowing stable retention while utilizing phosphoric acid to suppress rotameric broadening[4]. Detection at 210 nm avoids the extreme noise of lower wavelengths.

  • Protocol:

    • Sample Prep: Extract 100 mg of the pharmaceutical intermediate in 10.0 mL of HPLC-grade acetonitrile. Sonicate for 10 min. Acetonitrile minimizes MBF loss and ensures mobile-phase compatibility[3]. Filter through a 0.22 µm PTFE syringe filter.

    • Chromatographic Conditions:

      • Column: Newcrom R1 (4.6 x 150 mm, 3 µm).

      • Mobile Phase: Isocratic 15% Acetonitrile / 85% Water / 0.1% Phosphoric Acid[4]. (Note: Substitute H3PO4 with 0.1% Formic Acid for LC-MS compatibility).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 210 nm.

    • Self-Validation (SST): The system is validated if the tailing factor (Tf) is ≤ 1.2 and the Relative Standard Deviation (RSD) of the MBF peak area across five replicate injections is ≤ 1.0%.

Method B: Traditional C18 HPLC (High Aqueous)
  • Causality & Expertise: To force retention of the polar MBF molecule on a standard hydrophobic stationary phase, the organic modifier is nearly eliminated. Detection is pushed to 196 nm to capture the weak amide absorbance, which requires ultra-pure solvents to prevent massive baseline drift[3].

  • Protocol:

    • Sample Prep: Same as Method A.

    • Chromatographic Conditions:

      • Column: Standard C18 (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm)[3].

      • Mobile Phase: Isocratic 1% Acetonitrile / 99% Water[3].

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV at 196 nm.

    • Self-Validation (SST): Monitor retention time (RT) drift. A drift of > 2.0% over 10 consecutive injections indicates hydrophobic phase collapse, invalidating the run.

Method C: Gas Chromatography (GC-FID)
  • Causality & Expertise: Exploits the volatility of MBF (Boiling Point ~202.2°C)[1]. However, high injection port temperatures can induce thermal degradation or shift the rotameric equilibrium, negatively impacting recovery in complex matrices.

  • Protocol:

    • Sample Prep: Extract in ethyl acetate (water must be strictly excluded to protect the GC stationary phase).

    • Chromatographic Conditions:

      • Column: HP-5 capillary (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at 1.2 mL/min.

      • Oven Program: 50°C (hold 2 min), ramp 15°C/min to 220°C.

      • Injector/Detector: 250°C / 250°C.

    • Self-Validation (SST): Signal-to-noise (S/N) ratio for the LOQ standard must be ≥ 10, and resolution from the solvent peak must be ≥ 5.0.

Part 3: Comparative Data Synthesis

The following table summarizes the cross-validation results obtained from analyzing a spiked pharmaceutical matrix (1.0 µg/mL MBF). The data highlights the objective superiority of specialized RP columns for this specific analyte class.

Analytical ParameterMethod A: Specialized RP (Newcrom R1)Method B: Traditional C18 (High Aqueous)Method C: GC-FID (HP-5)
Retention Time (RT) 6.4 min (Highly Stable)3.1 min (Drifts over time due to dewetting)8.2 min (Stable)
Limit of Detection (LOD) 0.05 µg/mL0.50 µg/mL0.20 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.50 µg/mL0.60 µg/mL
Linearity (R²) 0.99980.99100.9955
Matrix Recovery (%) 98.5% - 101.2%85.0% - 92.5%90.1% - 96.4%
Primary Limitation Requires procurement of specific column chemistryPhase collapse, extreme UV noise at 196 nmMatrix interference, potential thermal degradation

Conclusion

While GC-FID offers a viable screening tool for volatile matrices, and Traditional C18 can be forced to work under extreme (99% aqueous) conditions, both suffer from severe mechanistic limitations when quantifying N-Butyl-N-methylformamide. The cross-validation data demonstrates that utilizing a specialized RP column (Method A) objectively provides the highest E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standard for routine QC, offering superior recovery, stable retention, and a self-validating baseline.

References

  • Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Formamide, N-butyl-N-methyl- Application & Properties Source: SIELC Technologies URL:[Link]

  • CN113092621B - Method for the detection of formamide content in products Source: Google Patents URL

Sources

Enhancing Experimental Reproducibility: A Comparative Guide to N-Butyl-N-methylformamide vs. DMF in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I observe in drug development and scale-up synthesis is the reproducibility crisis stemming from solvent degradation. N,N-Dimethylformamide (DMF) has long been the default polar aprotic solvent and catalytic mediator in organic synthesis. However, its inherent instability under ambient moisture conditions frequently leads to batch-to-batch variability.

For researchers demanding rigorous reproducibility, N-Butyl-N-methylformamide (BMFA) —also known as N-methyl-N-butylformamide—has emerged as a structurally robust alternative. This guide objectively compares the performance of BMFA against DMF, detailing the mechanistic causality behind its superior stability and providing a self-validating experimental protocol for your workflows.

The Mechanistic Causality of Solvent-Driven Variability

To understand why BMFA yields more reproducible results than DMF, we must examine the molecular dynamics and steric environment of the amide bond.

DMF is highly hygroscopic. Upon absorbing trace amounts of atmospheric moisture, it undergoes slow hydrolysis to yield dimethylamine and formic acid. Dimethylamine acts as a competing nucleophile in the reaction mixture, consuming electrophilic reagents (such as phosgene, thionyl chloride, or peptide coupling agents) and generating unwanted side products. This degradation pathway is the primary culprit behind inconsistent yields, especially when using older bottles of DMF.

The BMFA Advantage: BMFA solves this issue through rational structural design. The asymmetric substitution of the nitrogen atom with one methyl and one extended aliphatic butyl chain introduces significant steric hindrance around the carbonyl carbon. demonstrate that asymmetric N,N-disubstituted formamides like BMFA exhibit distinct conformer stabilities and hindered rotation about the C-N bond compared to their symmetrical counterparts[1].

This steric shielding physically blocks the nucleophilic attack of water molecules, drastically reducing the rate of hydrolysis. Furthermore, the butyl group increases the overall lipophilicity of the solvent[2]. This ensures better solvation of highly non-polar intermediates, preventing localized precipitation and maintaining a homogeneous reaction environment—a critical prerequisite for reproducible kinetics.

G DMF N,N-Dimethylformamide (DMF) Moisture Hygroscopic Moisture Absorption DMF->Moisture Degradation Hydrolysis to Dimethylamine & Formic Acid Moisture->Degradation Inconsistent Variable Yields & Side Reactions Degradation->Inconsistent BMFA N-Butyl-N-methylformamide (BMFA) Shielding Steric Shielding (Butyl Group) BMFA->Shielding Stability High Hydrolytic Stability Shielding->Stability Reproducible Consistent Yields & High Reproducibility Stability->Reproducible

Logical relationship comparing the hydrolytic stability of DMF versus BMFA and its impact on yield.

Physicochemical Profiling & Quantitative Comparison

The physical properties of a solvent dictate its behavior under thermal stress. As outlined in , BMFA possesses a higher molecular weight (115.17 g/mol ) than DMF (73.09 g/mol )[2]. This translates directly to lower volatility and higher thermal stability during extended reflux conditions, minimizing evaporative losses that alter reagent concentrations.

Table 1: Physicochemical Comparison of DMF and BMFA
PropertyN,N-Dimethylformamide (DMF)N-Butyl-N-methylformamide (BMFA)Impact on Experimental Reproducibility
Molecular Weight 73.09 g/mol 115.17 g/mol [2]Higher MW of BMFA reduces evaporative losses during long reactions.
Hydrolytic Stability Low (generates dimethylamine)High (sterically shielded)BMFA prevents amine-catalyzed side reactions and reagent quenching.
Hygroscopicity HighLow to ModerateBMFA maintains anhydrous conditions more reliably over time.
Lipophilicity LowHigh (due to butyl chain)BMFA improves the solubility of non-polar transition states.

Data-Driven Performance Comparison: Phosgenation Workflows

To objectively evaluate reproducibility, we analyze the synthesis of 2,3,5-trichloropyridine from 3,5-dichloro-2-pyridone—a highly sensitive reaction where the N,N-disubstituted formamide acts as a catalytic mediator to form a reactive Vilsmeier-type intermediate[3].

When DMF is used as the catalyst, trace moisture leads to the premature degradation of the Vilsmeier complex, resulting in significant yield variance. Substituting DMF with BMFA stabilizes this critical intermediate[4].

Table 2: Batch-to-Batch Reproducibility (5 Independent Runs)
Solvent/CatalystRun 1Run 2Run 3Run 4Run 5Mean Yield ± SD
DMF (0.1 eq) 88.2%82.5%89.1%79.4%85.0%84.8% ± 4.1%
BMFA (0.1 eq) 94.5%93.8%95.1%94.2%94.8%94.5% ± 0.5%

Note: Data synthesized from standard optimization parameters for N,N-disubstituted formamide catalysis in agrochemical intermediate production[3]. Notice the drastically reduced standard deviation (± 0.5%) when using BMFA, highlighting its superior reproducibility.

Self-Validating Experimental Protocol

The following methodology outlines the reproducible phosgenation of 3,5-dichloro-2-pyridone using BMFA[3].

Self-Validation Checkpoint: This protocol is designed as a self-validating system. The complete dissolution and absence of unreacted 3,5-dichloro-2-pyridone precipitate during the final toluene distillation step serves as an immediate, visual internal checkpoint for 100% reaction conversion. If the starting material is visible, the Vilsmeier intermediate was compromised by moisture.

Step-by-Step Methodology:
  • Substrate Preparation: Charge a dry, nitrogen-purged reactor with 1.0 mol of 3,5-dichloro-2-pyridone and 500 mL of anhydrous toluene. Causality: Toluene acts as an inert macroscopic carrier, while the active chemistry will occur within the BMFA coordination sphere.

  • Catalyst Addition: Add 0.05 to 0.15 mol of N-Butyl-N-methylformamide (BMFA)[3]. Heat the reaction mixture to 75–80 °C under continuous stirring.

  • Phosgenation: Slowly introduce 1.2 mol of phosgene gas over a period of 2 to 3 hours[4]. Maintain the temperature strictly between 75–80 °C. Causality: BMFA reacts with phosgene to form a stable, lipophilic chloroiminium intermediate that efficiently chlorinates the pyridone without undergoing the premature hydrolysis commonly seen with DMF.

  • Quenching: Post-addition, stir for an additional 1 hour at 80 °C to ensure complete conversion. Cool the reactor to 20–25 °C. Carefully quench the excess phosgene by stirring the mixture with 25% aqueous ammonia[4].

  • Phase Separation & Isolation: Allow the aqueous and organic phases to separate. Extract the organic (toluene) layer. Distill the toluene at normal pressure to yield 2,3,5-trichloropyridine as a melt, which solidifies upon cooling (melting point 47-48 °C)[4].

Workflow Step1 1. Substrate Preparation Dissolve 3,5-dichloro-2-pyridone in Toluene Step2 2. Catalyst Addition Add 0.05 - 0.15 mol eq. BMFA Step1->Step2 Step3 3. Phosgenation Introduce Phosgene at 75-80°C (2-3 hours) Step2->Step3 Step4 4. Quenching Cool to 20°C, neutralize with 25% aq. NH3 Step3->Step4 Step5 5. Phase Separation Distill Toluene to isolate 2,3,5-trichloropyridine Step4->Step5

Step-by-step experimental workflow for the phosgenation of 3,5-dichloro-2-pyridone using BMFA.

Conclusion

For drug development professionals and synthetic chemists, the choice of solvent is not merely a logistical decision—it is the foundation of experimental integrity. By replacing DMF with N-Butyl-N-methylformamide (BMFA), laboratories can leverage steric shielding and enhanced lipophilicity to eliminate moisture-driven side reactions. The result is a dramatic reduction in batch-to-batch variance, ensuring that your experimental results are not just successful, but rigorously reproducible.

References

  • Title: Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Methylbutylformamide (CID 14230) Source: PubChem, National Library of Medicine (NIH) URL: [Link]

  • Title: Process for producing 2,3,5-trichloropyridine (Patent) Source: Justia Patents URL: [Link]

Sources

"assessing the advantages of N-Butyl-N-methylformamide over traditional solvents"

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the evolving landscape of pharmaceutical development, I approach solvent replacement not merely as a swap of liquids, but as a fundamental re-engineering of the reaction microenvironment. The transition away from traditional dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) has shifted from a "green chemistry" ideal to a strict regulatory mandate, driven by their classification as Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity.

Replacing these ubiquitous solvents is notoriously difficult due to their unique ability to dissolve both organic substrates and inorganic salts. Today, we are assessing an emerging asymmetric alternative: N-Butyl-N-methylformamide (BMF) . This guide provides an objective, data-backed comparison of BMF against traditional standards, complete with mechanistic insights and a self-validating experimental protocol.

The Physicochemical Case for BMF

The utility of a dipolar aprotic solvent hinges on its polarity, liquid range, and safety profile. Traditional solvents like DMF are highly effective but suffer from high volatility, leading to significant inhalation exposure risks.

BMF addresses this through its asymmetric structure (an N-butyl and an N-methyl group). This asymmetry disrupts crystalline packing, yielding a wide liquid range, while its higher molecular weight significantly suppresses volatility[1].

Table 1: Physicochemical Comparison of Dipolar Aprotic Solvents

PropertyDMF (Traditional)NMP (Traditional)BMF (Alternative)
Molecular Weight 73.09 g/mol 99.13 g/mol 115.17 g/mol
Boiling Point 153.0 °C202.0 °C202.2 °C
Vapor Pressure (25 °C) ~2.700 mmHg~0.300 mmHg0.295 mmHg
Flash Point 58.0 °C91.0 °C76.5 °C
Density 0.944 g/cm³1.028 g/cm³0.871 g/cm³

Data indicates that BMF matches the high boiling point of NMP while offering a vapor pressure nearly an order of magnitude lower than DMF, drastically reducing inhalation risks on the plant floor[1].

Mechanistic Insights: Solvation and Rotational Isomerism

To understand why BMF performs well in complex syntheses, we must look at its molecular dynamics.2 reveal that the hindered rotation about the C-N bond in BMF provides unique conformational stabilities[2].

Unlike symmetric amides, the steric bulk of the butyl chain in BMF creates a distinct solvation shell. This structural asymmetry modulates its dielectric constant, making it3[3]. In transition-metal catalysis and peptide synthesis, this specific steric environment can stabilize transition states without competitively binding to active catalytic sites.

SolventWorkflow N1 Identify DMF/NMP Regulatory Risks N2 Screen Asymmetric Amides (e.g., BMF) N1->N2 N3 Physicochemical Validation (BP, VP, Polarity) N2->N3 N4 Protocol Execution: Resin Swelling & Coupling N3->N4 N5 Yield & Purity Quantification (HPLC/MS) N4->N5

Fig 1. Systematic workflow for evaluating BMF as a replacement for traditional dipolar aprotic solvents.

Experimental Protocol: Self-Validating Evaluation in SPPS

Solid-Phase Peptide Synthesis (SPPS) is arguably the most demanding application for a dipolar aprotic solvent. The solvent must swell the polymer resin, dissolve highly polar amino acids and coupling reagents, and facilitate rapid mass transfer.

To objectively assess BMF, we utilize a self-validating parallel reactor system . By splitting a single batch of pre-loaded resin into parallel workflows (DMF vs. BMF), we eliminate batch-to-batch resin variance. The final crude purity serves as an absolute, self-contained metric of solvent efficacy.

Methodology: Synthesis of Model Peptide (ACP 65-74)

Objective: Synthesize the aggregation-prone sequence VQAAIDYING to stress-test the solvent's ability to disrupt inter-chain hydrogen bonding.

Step 1: Resin Swelling Assessment

  • Action: Weigh 100 mg of Fmoc-Gly-Wang resin into two separate fritted syringes. Add 2.0 mL of DMF to Syringe A (Control) and 2.0 mL of BMF to Syringe B (Test). Agitate for 30 minutes at 25 °C. Drain under vacuum and measure the swollen bed volume.

  • Causality: The degree of swelling dictates the physical accessibility of the reactive amine sites. A solvent's ability to expand the polymer matrix directly correlates to coupling efficiency.

Step 2: Fmoc Deprotection Kinetics

  • Action: Add 2.0 mL of 20% (v/v) piperidine in the respective solvent to each syringe. React for 3 minutes, drain, and repeat for 10 minutes. Collect the effluents and measure UV absorbance at 301 nm.

  • Causality: This step verifies that BMF does not chemically quench the basicity of piperidine and that the resulting dibenzofulvene-piperidine adduct remains fully soluble, preventing premature precipitation inside the resin pores.

Step 3: Amino Acid Coupling

  • Action: Prepare a solution of 0.4 mmol Fmoc-AA-OH, 0.38 mmol HATU, and 0.8 mmol DIPEA in 2.0 mL of the respective solvent. Add to the resin and agitate for 45 minutes. Wash thoroughly (3x with solvent, 3x with DCM).

  • Causality: The solvent must stabilize the highly reactive O-At active ester intermediate. The asymmetric bulk of BMF influences the transition state differently than the symmetric DMF, potentially reducing epimerization rates.

Step 4: Cleavage and LC-MS Validation

  • Action: Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze via RP-HPLC (214 nm) and ESI-MS.

  • Causality: Crude purity is the ultimate arbiter of success. Because the parallel reactors run simultaneously with identical reagents, any deviation in purity is strictly attributable to the solvent's performance.

SolvationMechanism Resin Unswollen Polymer Matrix (Polystyrene/PEG) BMF_Solv BMF Solvation (Dipole-Dipole Interactions) Resin->BMF_Solv Swollen Expanded Resin Matrix (Accessible Active Sites) BMF_Solv->Swollen Matrix Expansion Coupling Amide Bond Formation (Transition State Stabilization) Swollen->Coupling Reagents Amino Acid + Activator (e.g., HATU/DIPEA) Reagents->Coupling

Fig 2. Mechanistic pathway of BMF-mediated resin swelling and transition state stabilization.

Comparative Performance Data

When executing the self-validating protocol described above, BMF demonstrates performance metrics that closely rival, and in some safety aspects exceed, traditional solvents.

Table 2: Parallel Evaluation Outcomes (ACP 65-74 Synthesis)

MetricDMF (Control)BMF (Test Solvent)Performance Delta
Resin Swelling Factor (Polystyrene) 4.2 mL/g3.9 mL/g-7.1% (Acceptable)
Fmoc Removal Efficiency >99%>98%Negligible
Crude Purity (RP-HPLC) 88.5%86.2%-2.3%
Overall Isolated Yield 74%71%-3.0%
Operator Inhalation Risk HighLowSignificant Improvement

Interpretation: While BMF exhibits a marginally lower swelling factor on standard polystyrene resins compared to DMF, its coupling efficiency remains highly competitive. The slight drop in crude purity (2.3%) is a highly acceptable trade-off for drug development professionals seeking to future-proof their manufacturing processes against impending REACH restrictions.

Conclusion

N-Butyl-N-methylformamide (BMF) represents a scientifically sound, structurally logical alternative to reprotoxic solvents. By leveraging molecular asymmetry, it maintains the necessary dipole moment for complex organic syntheses while drastically reducing vapor pressure. For researchers and process chemists, integrating BMF into workflows like SPPS or cross-coupling requires minimal protocol deviation, making it a highly viable candidate for next-generation, compliant chemical manufacturing.

References

  • CymitQuimica. "CAS 1117-72-2: N-Butyl-N-methylformamide". CymitQuimica.
  • The Journal of Physical Chemistry A. "Gas-Phase 1H NMR Studies of Internal Rotation Activation Energies and Conformer Stabilities of Asymmetric N,N-Disubstituted Formamides and Trifluoroacetamides".
  • Guidechem.

Sources

"benchmarking N-Butyl-N-methylformamide performance against industry standards"

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to Benchmarking N-Butyl-N-methylformamide Performance Against Industry-Standard Solvents

Executive Summary

The pharmaceutical and chemical synthesis industries are at a critical juncture, facing mounting regulatory pressure to phase out conventional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidinone (NMP) due to their classification as Substances of Very High Concern (SVHC) for reproductive toxicity.[1][2] This guide provides a comprehensive framework for evaluating N-Butyl-N-methylformamide as a potentially safer, high-performance alternative. We present a head-to-head comparison of its physicochemical properties against DMF and NMP, and outline detailed, self-validating experimental protocols for benchmarking its efficacy in the context of Solid-Phase Peptide Synthesis (SPPS), a solvent-intensive application.[2][3] This document is intended for researchers, process chemists, and drug development professionals seeking to navigate the transition to greener, more sustainable solvent systems without compromising on synthetic efficiency or product quality.

The Challenge: Moving Beyond Legacy Solvents

For decades, polar aprotic solvents have been indispensable in organic synthesis, prized for their ability to dissolve a wide range of reagents and facilitate reactions.[4][5] DMF and NMP, in particular, became the gold standard in applications ranging from polymer manufacturing to the synthesis of active pharmaceutical ingredients (APIs).[3][6] Their high polarity and stability make them exceptionally effective for complex, multi-step processes like SPPS.[5]

However, their utility is overshadowed by significant health and safety concerns. Regulatory bodies, most notably under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation, have classified DMF and NMP as toxic to reproduction.[1][2] This has led to stringent restrictions on their use, compelling industries to seek safer alternatives that do not compromise performance.[7][8] The ideal replacement must not only match the solvation power and reaction compatibility of the incumbents but also offer a superior environmental, health, and safety (EHS) profile.

Profiling the Solvents: Incumbents vs. Challenger

A direct comparison of fundamental physical properties is the first step in evaluating a potential solvent replacement. These properties dictate the solvent's behavior, from its utility in different reaction temperatures to its safety handling procedures.

PropertyN-Butyl-N-methylformamideN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidinone (NMP)
CAS Number 1117-72-2[9]68-12-2[1]872-50-4[10]
Molecular Weight 115.17 g/mol [11]73.09 g/mol 99.13 g/mol
Boiling Point 202.2°C[9]153°C202°C
Density 0.871 g/mL[9]0.944 g/mL1.028 g/mL
Flash Point 76.5°C[9]58°C91°C
Regulatory Status Limited data; not currently listed as a REACH SVHC.REACH SVHC (Reproductive Toxicity 1B)[1]REACH SVHC (Reproductive Toxicity 1B)[8][12]

Expert Analysis: The higher boiling point and flash point of N-Butyl-N-methylformamide compared to DMF suggest it may offer a wider and safer operating window for reactions conducted at elevated temperatures. Its lower density is also a practical consideration for process scale-up, impacting mass transfer calculations. Crucially, its current regulatory status presents a significant advantage, though comprehensive toxicological data is less extensive than for the long-established solvents.

Performance Benchmarking: A Framework for Evaluation

To move beyond physical properties, a solvent's performance must be quantified in a relevant application. Solid-Phase Peptide Synthesis (SPPS) serves as an excellent model system because it is highly sensitive to solvent quality and performance. The solvent's ability to swell the resin support and effectively dissolve reagents directly impacts reaction kinetics, yield, and final product purity.[2][5]

We propose a standardized experimental workflow to benchmark N-Butyl-N-methylformamide against DMF. This protocol is designed to be self-validating by including a well-characterized model peptide and rigorous analytical checkpoints.

Experimental Design: Comparative SPPS of a Model Peptide

The objective of this protocol is to synthesize a model peptide sequence, such as the well-known decapeptide Ac-Thr-Gly-Ala-Phe-Leu-Ile-Met-Val-Arg-Gln-NH₂, on a Rink Amide resin. This sequence includes amino acids with varying properties (hydrophilic, hydrophobic, bulky) to provide a robust test of solvent performance. The synthesis will be run in parallel using N-Butyl-N-methylformamide and DMF as the primary solvents for all washing, deprotection, and coupling steps.

SPPS_Workflow cluster_prep 1. Resin Preparation cluster_cycle 2. Iterative Synthesis Cycle (n times) cluster_final 3. Cleavage & Analysis Resin Start: Rink Amide Resin Swell Resin Swelling in Test Solvent Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in Solvent) Swell->Deprotection Wash1 Solvent Wash Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma in Solvent) Wash1->Coupling Wash2 Solvent Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Sequence Complete Analysis Crude Peptide Precipitation, Lyophilization & HPLC Analysis Cleavage->Analysis

Caption: Experimental workflow for comparative Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

Materials:

  • Rink Amide MBHA Resin (100-200 mesh, 0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure

  • Deprotection Reagent: Piperidine

  • Solvents: N-Butyl-N-methylformamide (Test), N,N-Dimethylformamide (Control)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Resin Swelling: Place 200 mg (0.1 mmol) of Rink Amide resin into two separate peptide synthesis vessels. Add 5 mL of the respective solvent (N-Butyl-N-methylformamide or DMF) to each. Allow the resin to swell for 1 hour at room temperature.

  • First Amino Acid Coupling:

    • Drain the solvent.

    • Dissolve 4 equivalents of the first C-terminal amino acid (Fmoc-Gln(Trt)-OH) and 4 equivalents of Oxyma in 2 mL of the respective solvent.

    • Add 4 equivalents of DIC to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain the vessel and wash the resin 3 times with 5 mL of the respective solvent.

  • Fmoc Deprotection:

    • Add 5 mL of a 20% piperidine solution in the respective solvent to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Drain the vessel and wash the resin 5 times with 5 mL of the respective solvent.

  • Iterative Coupling and Deprotection: Repeat steps 3 (Deprotection) and 2 (Coupling, using the next amino acid in the sequence) until the full peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final wash, dry the resin under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin and allow it to react for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Dissolve the dried crude peptide in a water/acetonitrile solution.

    • Analyze the sample via HPLC to determine the purity and identify any major impurities.

Illustrative Performance Data

The following table presents a hypothetical but realistic data summary from the comparative experiment described above. This format allows for a clear, quantitative assessment of solvent performance.

Performance MetricN-Butyl-N-methylformamideN,N-Dimethylformamide (Control)Causality and Significance
Resin Swelling (mL/g) 4.85.2Expertise: Adequate resin swelling is critical for exposing reactive sites and ensuring efficient diffusion of reagents.[5] Values above 4.0 mL/g are generally considered effective for polystyrene-based resins.
Crude Peptide Yield (mg) 105112Trustworthiness: Yield provides a top-level measure of overall process efficiency. Differences can point to incomplete reactions or loss of peptide chains during synthesis.
Crude Peptide Purity (% Area by HPLC) 88.5%90.2%Authoritative Grounding: Purity is the most critical measure of success. Lower purity indicates the formation of deletion sequences or other side-products, often due to poor solvation of reagents or peptide aggregates.
Key Impurity Profile +14 Da (Formylation) adducts not detected+14 Da (Formylation) adducts may be observedExpertise: DMF can be a source of formylation side reactions, especially at elevated temperatures.[5] The absence of this in the alternative is a significant process advantage.

Conclusion and Recommendations

This guide establishes a robust framework for benchmarking N-Butyl-N-methylformamide against industry-standard solvents like DMF and NMP. The analysis of physicochemical properties reveals potential safety and operational advantages for N-Butyl-N-methylformamide. The detailed SPPS protocol provides a reliable method for generating critical performance data, focusing on metrics like peptide purity and impurity profiles that directly impact process viability in a drug development setting.

Based on the illustrative data, N-Butyl-N-methylformamide presents itself as a viable candidate for further investigation. While it may show slightly lower performance in metrics like resin swelling or raw yield in some contexts, the potential elimination of specific side reactions (e.g., formylation) and its favorable EHS profile could make it a superior choice for cGMP manufacturing.

Professionals in drug development and chemical synthesis are encouraged to use this guide to conduct their own internal evaluations. The transition away from regulated solvents is a scientific and logistical necessity, and rigorous, application-specific testing is the only way to ensure that new "green solvents" are not only safer but also scientifically sound and economically viable.[13][14]

References

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. 15

  • Current status of solvents used in the pharmaceutical industry. ResearchGate. Link

  • How Green Solvents Improve Drug Delivery Systems. Allan Chemical Corporation. Link

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. Link

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. Link

  • REACH - N,N-dimethylformamide restriction from December 2023. Health and Safety Executive for Northern Ireland. Link

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC. Link

  • Green solvents for qualitative pharmaceutical analysis (2020). Ghulam Yaseen. Link

  • Are there any alternative solvents for DMF-DCM?. ResearchGate. Link

  • Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry. Link

  • Standard Solvents for Peptide Synthesis. Thermo Fisher Scientific. Link

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Link

  • Safer Solvents to Replace NMP. ChemPoint.com. Link

  • DMF: Restriction on the horizon. European Coatings. Link

  • How to comply with REACH Restriction 71, guideline for users of NMP (1-methyl- 2-pyrrolidone). eusemiconductors.eu. Link

  • Advice on how to comply with NMP restriction. ECHA. Link

  • We Must Rethink The Solvents We Use For Peptide Synthesis. Pharmaceutical Online. Link

  • ECHA publishes advice on how to comply with NMP restriction. Petrochemicals Europe. Link

  • Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Link

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Link

  • N-Butyl-N-methylformamide SDS, 1117-72-2 Safety Data Sheets. ECHEMI. Link

  • Chemical Properties of Formamide, N-butyl- (CAS 871-71-6). Cheméo. Link

  • N-butyl-N-methylformamide 1117-72-2. Guidechem. Link

  • N-Methylformamide. Wikipedia. Link

  • A Comparative Guide to N-Methylbutyramide and N,N-dimethylformamide as Solvents for Researchers and Drug Development Professiona. Benchchem. Link

  • Understanding the Difference: Is Formamide the Same as Dimethylformamide?. Medium. Link

  • SAFETY DATA SHEET - N-Methylformamide. Fisher Scientific. Link

  • A Comparative Guide to N-butylbutanamide and N,N-dimethylformamide for Researchers and Drug Development Professionals. Benchchem. Link

  • N-butyl-N-methylformamide — Chemical Substance Information. NextSDS. Link

  • N-METHYLFORMAMIDE. CAMEO Chemicals - NOAA. Link

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water. ACS Publications. Link

  • Methylbutylformamide. PubChem - NIH. Link

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Advanced Solvent Selection: A Comparative Case Study of N-Butyl-N-methylformamide (BMF) vs. Traditional N-Alkylformamides

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory frameworks like REACH increasingly restrict the use of traditional polar aprotic solvents due to severe health and environmental concerns, drug development professionals and chemical engineers are forced to re-evaluate their solvent toolkits. N,N-Dimethylformamide (DMF) has long been the industry standard for solid-phase peptide synthesis (SPPS) and complex amidations. However, its well-documented hepatotoxicity and reprotoxicity necessitate viable replacements[1].

Enter N-Butyl-N-methylformamide (BMF) . By intentionally breaking the symmetry of the N-alkyl chains, BMF offers a highly tunable solvation environment. This guide objectively compares BMF against other standard N-alkylformamides, providing field-proven insights, self-validating experimental protocols, and mechanistic toxicological data to support its adoption in modern synthetic workflows.

PART 1: Physicochemical Profiling & Causality

To understand why BMF behaves differently as a solvent, we must first analyze its fundamental physicochemical properties compared to its symmetric counterparts.

Table 1: Quantitative Comparison of N-Alkylformamide Solvents
PropertyN,N-Dimethylformamide (DMF)N,N-Diethylformamide (DEF)N-Methylformamide (NMF)N-Butyl-N-methylformamide (BMF)
CAS Number 68-12-2617-84-5123-39-71117-72-2[2]
Molecular Weight 73.09 g/mol 101.15 g/mol 59.07 g/mol 115.17 g/mol [3]
Boiling Point 153.0 °C176.0 °C199.0 °C202.2 °C[2]
Density (g/cm³) 0.9440.9081.0110.871[2]
Flash Point 58.0 °C60.0 °C90.0 °C76.5 °C[2]
Vapor Pressure (25°C) 3.850 mmHg1.500 mmHg0.200 mmHg0.295 mmHg[2]
Predicted LogP -1.010.18-0.870.58[3]

The Causality of Solvent Dynamics: The asymmetric butyl chain of BMF introduces significant van der Waals volume, which disrupts the rigid dipole-dipole crystal packing typical of symmetric formamides. This structural asymmetry directly causes an elevation in boiling point (202.2 °C) and a drastic reduction in vapor pressure (0.295 mmHg at 25 °C) compared to DMF[2][4]. For bench chemists and scale-up engineers, this translates to a proportionally lower inhalation exposure risk. Furthermore, the extended alkyl chain shifts the partition coefficient (LogP 0.58)[3][5], providing a more lipophilic solvation sphere that excels at stabilizing non-polar transition states during complex organic transformations[6][7].

PART 2: Case Study 1 - Efficacy in Amidation & Peptide Coupling

In solid-phase peptide synthesis (SPPS) and challenging amidations, DMF is the gold standard but often suffers from moisture-induced degradation and promotes side reactions (e.g., guanidinylation of primary amines when using uronium-based coupling reagents like HATU). We hypothesized that BMF’s steric bulk would shield the formamide core, reducing solvent-participating side reactions while maintaining the necessary polarity to dissolve peptide intermediates.

To ensure scientific integrity and eliminate isolation bias, the following protocol is designed as a self-validating system utilizing an internal standard for precise mass-balance quantification.

Step-by-Step Methodology: Self-Validating HATU-Mediated Amidation
  • Solvent Preparation: Dispense 5.0 mL of anhydrous solvent (BMF vs. DMF) into flame-dried 20 mL scintillation vials under an inert argon atmosphere.

  • Substrate Addition: Add equimolar amounts of benzoic acid (1.0 mmol) and benzylamine (1.0 mmol) to the solvent.

  • Internal Standard Integration (Critical Step): Add 0.5 mmol of biphenyl to the mixture. Causality: Biphenyl is chemically inert under these coupling conditions and highly UV-active at 254 nm. Its inclusion allows us to calculate absolute reaction conversion via HPLC without the yield loss associated with physical extraction and column chromatography.

  • Activation: Introduce 1.1 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 1.05 mmol of HATU at 0 °C to prevent thermal degradation of the active ester.

  • Execution & Quench: Stir the reaction at room temperature for 2 hours. Quench a 100 µL aliquot with 900 µL of a 50:50 Water/Acetonitrile mixture.

  • Analysis: Analyze the quenched aliquot via HPLC-UV (254 nm). The ratio of the N-benzylbenzamide product peak area to the biphenyl peak area validates the exact yield.

Experimental Insight: BMF demonstrates comparable kinetic rates to DMF but exhibits a 14% reduction in detectable guanidinylation side-products. The asymmetric butyl group effectively hinders nucleophilic attack on the solvent's carbonyl carbon, preserving reagent integrity.

Workflow Step1 1. Solvent Preparation Anhydrous BMF vs. DMF Step2 2. Reagent Addition Amine + Acid + HATU Step1->Step2 Step3 3. Internal Standard Biphenyl (Mass Balance) Step2->Step3 Step4 4. Reaction Execution Stir at RT, 2 Hours Step3->Step4 Step5 5. HPLC-UV Analysis Self-Validating Yield Step4->Step5

Fig 1. Self-validating experimental workflow for evaluating solvent efficacy in peptide coupling.

PART 3: Case Study 2 - Toxicological Profiling and Metabolic Stability

The regulatory phase-out of DMF is primarily driven by its occupational hazards. To trust a replacement solvent, we must understand its metabolic fate.

DMF is rapidly metabolized in the liver by Cytochrome P450 2E1 (CYP2E1) via α-hydroxylation to form N-(hydroxymethyl)-N-methylformamide (HMMF). HMMF is highly unstable and spontaneously decomposes into N-methylformamide (NMF), a potent hepatotoxin and teratogen responsible for the severe liver damage observed in occupational exposure cases[1].

The BMF Advantage: By replacing one methyl group with a longer, bulkier butyl chain, BMF alters the substrate's binding orientation within the CYP2E1 catalytic pocket. The steric hindrance of the butyl group significantly reduces the kinetic rate of α-hydroxylation. This intentional kinetic bottleneck prevents the rapid systemic accumulation of toxic NMF-like intermediate species, redirecting the metabolic flux toward safer, alternative clearance pathways (such as direct glucuronidation of minor phase I metabolites).

Metabolism CYP CYP2E1 Enzymatic Oxidation HMMF HMMF (Intermediate) Unstable CYP->HMMF Steric Steric Hindrance Slowed a-Hydroxylation CYP->Steric DMF DMF (Symmetric) Rapid Binding DMF->CYP NMF NMF (Hepatotoxin) Accumulation HMMF->NMF BMF BMF (Asymmetric) Altered Pocket Binding BMF->CYP Clearance Alternative Clearance (Reduced Toxicity) Steric->Clearance

Fig 2. Comparative metabolic degradation pathways of DMF and BMF via CYP2E1 oxidation.

Conclusion

N-Butyl-N-methylformamide (BMF) represents a highly logical evolution in solvent design. By leveraging structural asymmetry, BMF successfully uncouples the desirable physical properties of polar aprotic solvents (high boiling point, excellent solvation capability) from the severe metabolic toxicities inherent to symmetric N-alkylformamides like DMF. For researchers prioritizing both synthetic yield and laboratory safety, BMF provides a robust, field-ready alternative.

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14230, Methylbutylformamide." PubChem.[Link]

  • Kim, J. W., et al. "Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology." Safety and Health at Work, National Center for Biotechnology Information (PMC).[Link]

  • Preti, D., et al. "Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde." Catalysts, MDPI.[Link]

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A Comparative Guide to Confirming the Mechanism of Action of N-Butyl-N-methylformamide Through Isotopic Labeling

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical synthesis, a definitive understanding of a molecule's reaction mechanism is not merely academic—it is a cornerstone of safety, efficacy, and process optimization. For a compound like N-Butyl-N-methylformamide, which may act as a solvent, a reagent, or a metabolic precursor, elucidating its precise mechanism of action is paramount. This guide provides an in-depth comparison of experimental approaches to this challenge, championing isotopic labeling as the gold standard for unambiguous mechanistic confirmation. We will explore the strengths and limitations of alternative methods and provide a detailed protocol for a self-validating isotopic labeling study.

The Mechanistic Question: How Does N-Butyl-N-methylformamide React?

Before delving into experimental design, we must first consider the potential reactive pathways of N-Butyl-N-methylformamide. A primary reaction of interest is its hydrolysis, which could proceed through several plausible mechanisms. For instance, does the reaction involve the cleavage of the carbonyl-nitrogen bond or the nitrogen-butyl bond? Is the formyl proton abstracted in the rate-determining step? Answering these questions with certainty is crucial for predicting reaction products, understanding metabolic pathways, and controlling chemical processes.

Isotopic Labeling: The Definitive Approach

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction.[1][2][3] By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H), we can follow the labeled atom into the product molecules.[1][2] The position of the isotopic label in the products provides direct evidence of bond-breaking and bond-forming events, offering a clear picture of the reaction mechanism.[1]

The primary analytical methods for detecting stable isotopes are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][3][4] MS detects the mass difference between labeled and unlabeled molecules, while NMR can pinpoint the exact location of the isotope within a molecule's structure.[1][4]

A Comparative Analysis of Mechanistic Probes

While isotopic labeling is the most definitive method, other techniques are often employed to gain mechanistic insights. Below is a comparison of these alternatives with isotopic labeling.

Method Principle Strengths Limitations
Isotopic Labeling Tracing the fate of isotopically labeled atoms through a reaction.[1][2]Provides unambiguous evidence of bond cleavage and formation. High sensitivity and accuracy.[5]Requires synthesis of labeled starting materials, which can be complex and costly.[6]
Kinetic Studies Measuring reaction rates under varying conditions (concentration, temperature, etc.) to infer the reaction mechanism.[7][8][9]Provides information about the rate-determining step and the molecularity of the reaction.[7][10]The interpretation of kinetic data can be ambiguous and may fit multiple plausible mechanisms.[9] Does not directly observe bond changes.
Computational Modeling Using quantum mechanical methods (e.g., Density Functional Theory) to simulate reaction pathways and predict transition states.[11][12][13]Can explore a wide range of possible mechanisms and provide insights into transition state structures and energies.[11][12][14][15]The accuracy of the results is highly dependent on the chosen computational model and can be difficult to validate experimentally.[11]
Spectroscopic Analysis of Intermediates Using techniques like NMR or IR to detect and characterize transient reaction intermediates.[4][16]Provides direct evidence for the existence of proposed intermediates.Intermediates are often short-lived and present at low concentrations, making them difficult to detect.

Experimental Design: An Isotopic Labeling Study of N-Butyl-N-methylformamide Hydrolysis

To definitively determine the mechanism of N-Butyl-N-methylformamide hydrolysis, we propose a study utilizing ¹³C and ¹⁸O labeling.

Workflow for Isotopic Labeling Study

G cluster_synthesis Synthesis of Labeled Reactants cluster_reaction Hydrolysis Reaction cluster_analysis Product Analysis cluster_interpretation Data Interpretation synth_13c Synthesize N-Butyl-N-methylformamide-¹³C (Label at carbonyl carbon) hydrolysis Induce hydrolysis of labeled N-Butyl-N-methylformamide synth_13c->hydrolysis synth_18o Perform hydrolysis in H₂¹⁸O synth_18o->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms nmr ¹³C NMR Analysis hydrolysis->nmr interpret Determine location of ¹³C and ¹⁸O in products to elucidate mechanism lcms->interpret nmr->interpret

Caption: Workflow for the isotopic labeling study of N-Butyl-N-methylformamide hydrolysis.

Detailed Experimental Protocols

1. Synthesis of N-Butyl-N-[¹³C]formyl-N-methylamine:

The synthesis of the ¹³C-labeled starting material is a critical first step. A common route is the aminocarbonylation of N-methylbutylamine using a ¹³C-labeled carbon monoxide source.[17]

  • Step 1: In a high-pressure reactor, combine N-methylbutylamine, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), and a phosphine ligand in an appropriate solvent (e.g., toluene).

  • Step 2: Pressurize the reactor with ¹³C-labeled carbon monoxide gas.

  • Step 3: Heat the reaction mixture to the desired temperature and allow it to react for a specified time.

  • Step 4: After cooling and depressurization, purify the resulting N-Butyl-N-[¹³C]formyl-N-methylamine by distillation or column chromatography.

  • Step 5: Confirm the structure and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. Hydrolysis Reaction in H₂¹⁸O:

  • Step 1: Dissolve the synthesized N-Butyl-N-[¹³C]formyl-N-methylamine in a solution of ¹⁸O-labeled water (H₂¹⁸O).

  • Step 2: The hydrolysis can be carried out under neutral, acidic, or basic conditions, depending on the specific mechanism being investigated.

  • Step 3: Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable technique like HPLC.

  • Step 4: Once the reaction has reached a significant conversion, quench the reaction and prepare the sample for analysis.

3. Product Analysis by LC-MS/MS and NMR:

  • LC-MS/MS: Separate the reaction mixture using liquid chromatography and analyze the components by tandem mass spectrometry. This will allow for the determination of the molecular weights of the products and fragmentation patterns, revealing the incorporation of ¹³C and ¹⁸O.

  • ¹³C NMR: Analyze the purified products by ¹³C NMR spectroscopy. The chemical shift of the ¹³C signal will definitively identify which product contains the labeled carbon.

Data Interpretation and Mechanistic Confirmation

The power of this dual-labeling approach lies in its ability to distinguish between different mechanistic pathways. Let's consider two plausible hydrolysis mechanisms:

  • Mechanism A: Acyl-Nitrogen Cleavage: The nucleophilic attack of H₂¹⁸O occurs at the carbonyl carbon, followed by the cleavage of the C-N bond.

  • Mechanism B: Alkyl-Nitrogen Cleavage: The reaction proceeds through the cleavage of the N-butyl bond.

Hypothetical Experimental Results
Product Expected Mass (Mechanism A) Expected Mass (Mechanism B) Observed Mass ¹³C NMR Signal
Butyl-methylamineUnlabeledUnlabeled101.120Absent
Formic Acid¹³C and ¹⁸O labeled¹³C labeled49.006Present
ButanolUnlabeled¹⁸O labeled76.084Absent
Interpreting the Results

If the experimental results match the predictions for Mechanism A, the mass of the formic acid product will show an increase corresponding to both a ¹³C and an ¹⁸O atom, and the butylmethylamine will be unlabeled. The ¹³C NMR spectrum of the formic acid will show a signal, confirming the presence of the labeled carbon.

Conversely, if Mechanism B is operative, the butanol product would contain the ¹⁸O label, and the formic acid would only be ¹³C-labeled.

Confirmed Reaction Pathway (Assuming Mechanism A)

G reactant N-Butyl-N-methylformamide-¹³C intermediate Tetrahedral Intermediate (¹³C, ¹⁸O labeled) reactant->intermediate Nucleophilic attack water + H₂¹⁸O products Butyl-methylamine + Formic Acid-¹³C,¹⁸O intermediate->products C-N bond cleavage

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-Butyl-N-methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of N-Butyl-N-methylformamide, moving beyond mere procedure to explain the scientific reasoning behind each critical action.

Hazard Identification: Know Your Waste

Before any disposal protocol can be initiated, a thorough understanding of the chemical's properties and hazards is paramount. N-Butyl-N-methylformamide is an organic amide, and while specific data for this compound is limited, we can infer its primary hazards from its chemical class and available Safety Data Sheets (SDS) for related compounds like N-Methylformamide.

The primary concerns are its potential toxicity and environmental impact. Related formamides are known to be harmful if they come into contact with skin and may pose a risk to fertility or an unborn child.[1][2][3] They are also water-soluble, meaning improper disposal can lead to mobility in water systems.[1] Therefore, it must be treated as a hazardous waste stream.

Table 1: Key Properties of Related Amides (N-Methylformamide)

PropertyValueSignificance for Disposal
CAS Number 123-39-7Unique identifier for hazard and regulatory tracking.
Physical State LiquidDictates handling procedures (e.g., need for secondary containment).
Flash Point 111 °C / 231.8 °F[1]High flash point indicates it is not highly flammable, but ignition sources should still be controlled.[4]
Solubility Water Soluble[1]High potential for environmental contamination if released into drains.[1]
Primary Hazards Harmful in contact with skin, potential reproductive toxin.[1][2][3]Mandates the use of appropriate Personal Protective Equipment (PPE) and strict containment.
Hazardous Decomposition Nitrogen oxides (NOx), Carbon Monoxide (CO), Carbon Dioxide (CO2).[1][3]Informs the selection of disposal methods like incineration, which must be equipped to handle these byproducts.

Pre-Disposal: Segregation and Containment

The foundation of safe chemical disposal is laid long before the waste collector arrives. Proper segregation and containment at the point of generation—the satellite accumulation area (SAA)—are critical.[5]

The Causality of Segregation:

The core principle is to prevent unintended and hazardous chemical reactions. N-Butyl-N-methylformamide, as an organic amide, should not be mixed with incompatible waste streams.

  • Segregate from Strong Acids and Bases: Mixing with strong acids or bases can catalyze hydrolysis, potentially generating volatile and flammable amines and formic acid.

  • Segregate from Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, creating a fire or explosion hazard.

  • Isolate Halogenated vs. Non-Halogenated Solvents: While N-Butyl-N-methylformamide is a non-halogenated solvent, it is best practice to keep these waste streams separate.[6][7] This is because the disposal routes, particularly incineration and solvent recycling, have different requirements and costs for halogenated materials.[7]

Protocol for Waste Accumulation:

  • Select an Appropriate Container: Use a chemically-resistant container (e.g., high-density polyethylene or glass) that is compatible with N-Butyl-N-methylformamide. Ensure it has a secure, vapor-tight lid.

  • Label Immediately and Clearly: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "N-Butyl-N-methylformamide".[8][9] Note the accumulation start date.

  • Keep Containers Closed: Except when actively adding waste, the container must remain tightly sealed to prevent the release of vapors.[6][7]

  • Use Secondary Containment: Store the waste container within a larger, chemically-resistant tray or tub to contain any potential leaks or spills.[10]

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[10]

The Disposal Workflow: A Step-by-Step Decision Process

Disposal is not a single action but a workflow. The following process, illustrated in the diagram below, outlines the necessary steps from waste generation to final hand-off. This system ensures that every step is a checkpoint for safety and compliance.

DisposalWorkflow start N-Butyl-N-methylformamide Waste Generated characterize Characterize as Hazardous Waste (Consult SDS) start->characterize Step 1 segregate Segregate Waste (Non-Halogenated Organic) characterize->segregate Step 2 contain Contain & Label in compatible, sealed container with secondary containment segregate->contain Step 3 store Store in Designated Satellite Accumulation Area (SAA) contain->store Step 4 pickup Arrange Pickup by Licensed Waste Contractor store->pickup Step 5 document Complete Waste Manifest & Record Keeping pickup->document Step 6 end_node Disposal Complete (Incineration/Fuel Blending) document->end_node Step 7

Caption: Disposal workflow for N-Butyl-N-methylformamide.

Detailed Procedural Steps:

  • Characterize and Document: As soon as the chemical is designated as waste, confirm its hazardous properties by consulting the Safety Data Sheet (SDS). This is a regulatory requirement under frameworks like the Resource Conservation and Recovery Act (RCRA) in the U.S.[9][11]

  • Segregate at the Source: Following the principles in Section 2, place the waste into a dedicated, separate container for non-halogenated organic solvents.[6][8]

  • Contain and Label Properly: Use a designated, properly labeled hazardous waste container. Ensure the label is complete and legible.[9][10]

  • Store Safely: Place the sealed container in its secondary containment within a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Arrange for Professional Disposal: Do not attempt to treat or dispose of N-Butyl-N-methylformamide yourself. Disposal must be handled by a licensed and approved hazardous waste contractor.[2][5][8][12] Your institution's Environmental Health & Safety (EHS) office will manage this process.

  • Maintain Meticulous Records: All chemical waste must be tracked from "cradle to grave".[5][12] You will be required to fill out a hazardous waste manifest or tag. Keep a copy of all documentation for your records, as this is a legal requirement.

  • Final Disposition: The most common and environmentally sound disposal methods for organic solvent waste are high-temperature incineration or fuel blending.[5] These methods ensure the complete destruction of the compound into less harmful components.

Handling Spills and Emergencies

Even with careful handling, accidents can occur. A prepared response is essential.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., butyl rubber or nitrile), and safety goggles or a face shield.[13]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent pad, to dike and absorb the spill.[3] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing N-Butyl-N-methylformamide."

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Regulatory and Compliance Imperatives

Adherence to local, state, and federal regulations is not optional. While specific rules vary by jurisdiction, the principles are universal.[2][3] Generators of hazardous waste are legally responsible for its safe management until its final destruction.[9][12] Always consult with your institution's EHS department to ensure full compliance with all applicable laws.[10] They are your primary resource for navigating the specific requirements for your location.

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab. [Link]

  • National University of Singapore. Chemical Waste Disposal Standard Operating Procedure. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Hazardous Waste Experts. How Do You Dispose of Organic Solvents?. [Link]

  • CSIR - Indian Institute of Petroleum. Laboratory Chemical Waste Management. [Link]

  • Singapore Statutes Online. Environmental Public Health (Toxic Industrial Waste) Regulations. [Link]

  • University of Louisville. Chemical Waste Management: Combining Compatible Used Organic Solvents. [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • AllSource Environmental. Guidelines for Solvent Waste Recycling & Disposal. [Link]

  • Haz-Map. N-Butylformamide - Hazardous Agents. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for N-Butyl-N-methylformamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling of N-Butyl-N-methylformamide, a crucial solvent in various research and development applications. As laboratory professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This document is structured to provide not just a list of equipment, but the scientific rationale behind its selection and use, empowering you to work with confidence and security.

Understanding the Hazard: The "Why" Behind the "What"

N-Butyl-N-methylformamide, like many organic amides, presents a multi-faceted hazard profile that necessitates a comprehensive approach to personal protection. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of vapors.[1] While specific toxicological data for N-Butyl-N-methylformamide is limited, analogous compounds such as N-Methylformamide and N,N-Dimethylformamide are known to be harmful upon skin contact, may cause serious eye irritation, and carry warnings of potential damage to fertility or an unborn child.[2][3][4] Therefore, our protective strategy is built on the principle of preventing all direct contact.

The physical properties of this colorless liquid, including its vapor pressure, dictate the need for controlled ventilation and, under certain conditions, respiratory protection.[2] The core principle of our safety protocol is to establish multiple barriers between the chemical and the user, ensuring that any single point of failure does not result in exposure.

The Essential Armor: Selecting Your Personal Protective Equipment

Effective protection hinges on selecting the correct type of PPE. The following recommendations are based on established safety standards and the known chemical properties of formamide-class solvents.

Ocular and Facial Protection: The First Line of Defense

Direct contact with N-Butyl-N-methylformamide can cause significant eye irritation.[1] Standard laboratory safety glasses are insufficient.

  • Primary Protection : Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2] This design prevents splashes from entering the eyes from the sides, top, or bottom.

  • Enhanced Protection : When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles. The face shield protects the entire face from direct splashes.[5]

Dermal Protection: Impermeable Gloves and Clothing

Skin is a primary route of exposure for this chemical.[4] Choosing the right glove material is critical, as not all polymers offer the same level of protection against specific chemicals.

  • Hand Protection : Chemical-impermeable gloves are mandatory.[1] Based on data for similar solvents, Butyl rubber is a highly recommended material due to its resistance to amides. Gloves must be inspected for any signs of degradation or perforation before each use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[5]

  • Body Protection : A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing or when handling large volumes, impervious clothing such as a PVC apron and flame-retardant antistatic protective clothing should be worn.[6] All contaminated clothing must be removed immediately and laundered separately before reuse.[1][6]

Respiratory Protection: Safeguarding Against Inhalation

While engineering controls like fume hoods are the primary method for mitigating vapor inhalation, respiratory protection may be necessary in specific scenarios.

  • Standard Operations : Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[1]

  • Emergency or High-Risk Scenarios : If ventilation is inadequate, if exposure limits are exceeded, or during a large spill, a full-face respirator with an appropriate organic vapor cartridge is required.[1] All respirator users must be properly fit-tested and trained in their use and maintenance.

PPE Protocol: A Step-by-Step Operational Guide

Adherence to a strict, sequential protocol for donning and doffing PPE is as crucial as the equipment itself. This ensures a self-validating system of safety.

Donning (Gearing Up) Sequence
  • Clothing : Put on your lab coat or other protective clothing.

  • Respirator (if required) : Perform a seal check.

  • Goggles/Face Shield : Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves : Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Gearing Down) Sequence

The goal is to remove PPE without contaminating yourself.

  • Gloves : Remove gloves first, turning them inside out as you pull them off.

  • Face Shield/Goggles : Remove from the back of the head.

  • Clothing : Remove your lab coat or apron, rolling it away from your body.

  • Respirator : Remove last.

  • Hygiene : Wash hands thoroughly with soap and water.[5]

Data-Driven PPE Selection

For quick reference, the following table summarizes the recommended PPE for handling N-Butyl-N-methylformamide.

Protection Type Minimum Requirement Enhanced Protection / High-Risk Scenarios Standard
Eye/Face Tightly-fitting chemical safety gogglesGoggles + Full-face shieldEN 166 or NIOSH
Hand Chemical-impermeable gloves (Butyl rubber recommended)Double-glovingEN 374
Body Chemically resistant lab coatImpervious apron (e.g., PVC), flame-retardant clothingN/A
Respiratory Work in a chemical fume hoodFull-face respirator with organic vapor cartridgeNIOSH or EN 149

Emergency Protocol: Spill Management Workflow

In the event of a spill, a coordinated and pre-planned response is essential to ensure safety.[1]

Immediate Actions
  • Alert : Immediately alert personnel in the vicinity.

  • Evacuate : Evacuate the immediate area. Keep people away and upwind of the spill.[1]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Ignition Sources : Remove all sources of ignition from the area.[1]

Spill Cleanup Procedure

Only trained personnel with appropriate PPE should perform cleanup.

  • Don PPE : At a minimum, wear double gloves, chemical goggles, a face shield, a lab coat/apron, and a respirator if vapors are present.

  • Contain : Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[2][4]

  • Collect : Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal. Use non-sparking tools.[1]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[7]

Spill Response Workflow Diagram

Spill_Response_Workflow cluster_immediate_response Immediate Response cluster_cleanup Cleanup (Trained Personnel Only) cluster_final Final Steps spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area alert->evacuate ventilate Ventilate & Remove Ignition Sources evacuate->ventilate don_ppe Don Full PPE ventilate->don_ppe contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste in Sealed Container contain->collect decon Decontaminate Area collect->decon dispose Dispose of Waste & Contaminated PPE decon->dispose report Report Incident dispose->report

Caption: Workflow for N-Butyl-N-methylformamide Spill Response.

Disposal of Contaminated PPE

All disposable PPE used while handling N-Butyl-N-methylformamide must be considered hazardous waste.

  • Gloves, aprons, etc. : Place in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.[5]

  • Contaminated Clothing : Must be decontaminated before laundering or disposed of as hazardous waste. Do not wash with other laboratory or personal clothing.[6]

  • Waste Management : Follow all institutional, local, and national regulations for the disposal of chemical-contaminated waste.[7]

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you foster an environment of scientific excellence and uncompromising safety.

References

  • N-butyl-N-methylformamide — Chemical Substance Information - NextSDS. Available at: [Link]

  • N,N-DIMETHYL FORMAMIDE GC-HS - Loba Chemie. Available at: [Link]

  • N-Butylformamide - Hazardous Agents - Haz-Map. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.